(3-Nitro-pyridin-2-ylamino)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-6(12)4-9-7-5(10(13)14)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQYCYIBTQRMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395536 | |
| Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118807-77-5 | |
| Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Nitro-pyridin-2-ylamino)-acetic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid
For inquiries, please contact: Senior Application Scientist Google AI Labs
Abstract
This technical guide provides a comprehensive, research-level protocol for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The synthesis is predicated on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and glycine. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and outlines the necessary safety precautions, reagent specifications, and analytical methods for product characterization. The guide is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for successful synthesis.
Introduction and Significance
This compound is a valuable heterocyclic compound incorporating a nitropyridine core and an amino acid moiety. The pyridine ring is a fundamental scaffold in numerous natural products and pharmaceuticals.[1] The introduction of a nitro group into the pyridine ring significantly influences its electronic properties, making it susceptible to nucleophilic attack and a versatile precursor for a variety of functionalized molecules.[1][2] Specifically, the electron-withdrawing nature of the nitro group facilitates the displacement of a leaving group, such as a halogen, at an adjacent position. This reactivity is central to the synthetic strategy detailed herein.
The target molecule serves as a crucial building block in the development of novel bioactive agents and functional materials. Its structural motifs are found in compounds investigated for a range of biological activities. This guide provides a robust and reproducible method for its preparation, enabling further research and development.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the reaction of 2-chloro-3-nitropyridine with glycine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Reaction:
Mechanism:
The reaction is initiated by the nucleophilic attack of the amino group of glycine on the carbon atom bearing the chlorine atom in the 2-position of the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 3-position significantly activates the ring towards nucleophilic attack, particularly at the ortho (2- and 4-) positions. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the final product. The presence of a base is required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group of glycine, thereby increasing its nucleophilicity.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Chloro-3-nitropyridine | ≥99% | Major Chemical Supplier | 5470-18-8 | Corrosive, handle with care. |
| Glycine | ≥99% | Major Chemical Supplier | 56-40-6 | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Major Chemical Supplier | 144-55-8 | Used as a base. |
| Ethanol (EtOH) | Anhydrous | Major Chemical Supplier | 64-17-5 | Solvent. |
| Deionized Water (H₂O) | High Purity | In-house | 7732-18-5 | |
| Hydrochloric Acid (HCl) | 1 M solution | Major Chemical Supplier | 7647-01-0 | For pH adjustment. |
| Ethyl Acetate | Reagent Grade | Major Chemical Supplier | 141-78-6 | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Chemical Supplier | 7487-88-9 | Drying agent. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add glycine (1.5 g, 20 mmol) and sodium bicarbonate (3.36 g, 40 mmol) to a mixture of ethanol (50 mL) and deionized water (25 mL). Stir the suspension until the solids are partially dissolved.
-
Addition of 2-Chloro-3-nitropyridine: In a separate beaker, dissolve 2-chloro-3-nitropyridine (3.17 g, 20 mmol) in ethanol (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the glycine suspension over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water (50 mL).
-
Carefully acidify the solution to pH 3-4 with 1 M hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 50 °C overnight.
-
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available. A sharp melting point is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and N-O stretching vibrations.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-3-nitropyridine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3][4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the temperature is maintained at reflux. |
| Incorrect pH for precipitation | Check the pH carefully during acidification. The product may be soluble at very low or high pH. | |
| Oily product instead of solid | Impurities present | Purify the crude product by column chromatography before recrystallization. |
| Incomplete drying | Dry the product for a longer period under vacuum. | |
| Broad melting point range | Impure product | Repeat the recrystallization step. |
Conclusion
The protocol described in this technical guide provides a reliable and efficient method for the synthesis of this compound. By following the detailed experimental procedure and adhering to the specified safety precautions, researchers can successfully prepare this valuable compound for further applications in drug discovery and materials science. The underlying principles of nucleophilic aromatic substitution are effectively utilized to construct the target molecule from readily available starting materials.
References
- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
- New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. (n.d.). Google Patents.
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Preparation method of 2-amino-3-nitro pyridine. (n.d.). Patsnap. Retrieved January 24, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]
-
3-Nitropyridin-2-ylamine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.
-
Preparation of glycine. (n.d.). PrepChem.com. Retrieved January 24, 2026, from [Link]
Sources
(3-Nitro-pyridin-2-ylamino)-acetic acid CAS 118807-77-5 characterization
An In-Depth Technical Guide to the Synthesis and Characterization of (3-Nitro-pyridin-2-ylamino)-acetic acid (CAS 118807-77-5)
Authored by a Senior Application Scientist
Foreword: Unveiling a Scaffold of Potential
In the landscape of medicinal chemistry and drug development, the nitropyridine moiety stands out as a "privileged structural motif" due to its prevalence in a wide array of bioactive molecules.[1] These compounds serve as versatile precursors for synthesizing molecules with diverse therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative agents. This guide focuses on a specific, yet significant, derivative: this compound (CAS 118807-77-5). While direct, in-depth characterization data for this specific molecule is not extensively published, its structural components—a nitropyridine core linked to a glycine-like side chain—suggest a strong potential for biological activity, possibly as an intermediate in the synthesis of novel therapeutic agents.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a proposed synthetic pathway and a detailed, multi-faceted analytical workflow for the thorough characterization and validation of this compound. The methodologies described herein are grounded in established chemical principles and are designed to ensure scientific integrity and reproducibility.
Proposed Synthesis: A Strategic Approach to N-Alkylation
The synthesis of this compound can be logically approached through the N-alkylation of its readily available precursor, 2-amino-3-nitropyridine. The introduction of the acetic acid moiety can be achieved via a nucleophilic substitution reaction with an ethyl haloacetate, followed by saponification to yield the desired carboxylic acid. This two-step process is a common and effective method for creating N-substituted amino acid derivatives.
Synthetic Rationale and Causality
The choice of a two-step reaction involving an ester intermediate is strategic. Direct alkylation with chloroacetic acid can be problematic due to the low solubility of the starting materials and the potential for side reactions. Using ethyl bromoacetate as the alkylating agent in the first step offers better solubility in common organic solvents and generally higher reactivity. The subsequent hydrolysis of the ester is a straightforward and high-yielding reaction. 2-amino-3-nitropyridine is an ideal starting material due to its commercial availability and the activating effect of the nitro group on the pyridine ring.
Experimental Protocol: Synthesis and Purification
Step 1: Synthesis of Ethyl (3-nitro-pyridin-2-ylamino)-acetate
-
To a solution of 2-amino-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq) as a base.
-
Stir the suspension at room temperature for 15 minutes to ensure proper mixing.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure ethyl ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl (3-nitro-pyridin-2-ylamino)-acetate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until all the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 4-5 using dilute hydrochloric acid (HCl).
-
The desired product, this compound, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Comprehensive Physicochemical and Structural Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. The following sections detail the expected outcomes from key analytical methods.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₇N₃O₄ |
| Molecular Weight | 197.15 g/mol |
| Appearance | Expected to be a yellow or light-brown crystalline solid |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF |
Spectroscopic and Chromatographic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR Spectroscopy: This technique will provide information on the number and environment of the protons. The predicted spectrum in a solvent like DMSO-d₆ would show:
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
-
A triplet for the N-H proton, coupled to the adjacent CH₂ group.
-
A doublet for the CH₂ protons, coupled to the N-H proton.
-
Three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the amino-acetic acid substituent.
-
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton.
-
A signal for the carbonyl carbon (-C=O) of the carboxylic acid, typically in the range of 170-180 ppm.
-
A signal for the methylene carbon (-CH₂).
-
Five distinct signals for the carbons of the pyridine ring, with their chemical shifts indicating the electronic environment.
-
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment & Multiplicity |
| ~12.0 - 13.0 | -COOH (broad singlet) |
| ~8.4 - 8.6 | Pyridine H (doublet of doublets) |
| ~8.2 - 8.4 | Pyridine H (doublet of doublets) |
| ~7.0 - 7.2 | Pyridine H (doublet of doublets) |
| ~6.5 - 6.8 | -NH- (triplet) |
| ~4.2 - 4.4 | -CH₂- (doublet) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (ppm) | Assignment |
| ~171 | -C=O |
| ~155 | Pyridine C |
| ~148 | Pyridine C |
| ~138 | Pyridine C |
| ~133 | Pyridine C |
| ~115 | Pyridine C |
| ~45 | -CH₂- |
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the presence of key functional groups.
-
Rationale: The spectrum will confirm the successful incorporation of the amino-acetic acid moiety and the retention of the nitropyridine core. The broad O-H stretch of the carboxylic acid is a particularly characteristic feature.[2][3]
| Predicted FT-IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid)[3] |
| ~3350 (sharp) | N-H stretch (secondary amine) |
| 1760-1690 (strong) | C=O stretch (carboxylic acid)[3] |
| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1600 and ~1450 | C=C and C=N stretching (pyridine ring) |
| 1320-1210 | C-O stretch (carboxylic acid)[3] |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation patterns.
-
Rationale: Electrospray ionization (ESI) in positive mode is expected to show a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation may involve the loss of the nitro group (NO₂) or the carboxylic acid group (COOH).
| Predicted Mass Spectrometry Data | |
| m/z Value | Assignment |
| ~198.05 | [M+H]⁺ |
| ~152.05 | [M - NO₂ + H]⁺ |
| ~153.06 | [M - COOH + H]⁺ |
2.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Protocol:
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Detection: UV detection at a wavelength where the nitropyridine chromophore absorbs strongly (e.g., ~254 nm and ~340 nm).
-
Validation: The purity is determined by the area percentage of the main peak. A pure compound should exhibit a single, sharp peak.
-
Visualization of the Analytical Workflow
Caption: Integrated workflow for compound characterization.
Conclusion: A Foundation for Future Discovery
This technical guide outlines a robust and scientifically sound approach to the synthesis and comprehensive characterization of this compound. By following the proposed synthetic protocol and employing the suite of analytical techniques described—NMR, FT-IR, MS, and HPLC—researchers can confidently prepare and validate this compound. The detailed characterization is not merely a procedural step; it is the cornerstone of trustworthy and reproducible scientific research. The confirmed identity, structure, and purity of this compound will enable its reliable use as a key intermediate for the development of novel molecules with potential therapeutic value, contributing to the ever-expanding field of medicinal chemistry.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-ylamine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
PubMed Central. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
Theoretical mechanism of action for (3-Nitro-pyridin-2-ylamino)-acetic acid
**A Theoretical and
Experimental Framework for Elucidating the Mechanism of Action of (3-Nitro-pyridin-2-ylamino)-acetic acid**
Abstract
This compound, hereafter referred to as NPAA, is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. Lacking published data, this guide establishes a theoretical mechanism of action and provides a comprehensive, field-proven experimental workflow for its validation. We hypothesize that NPAA functions as an ATP-competitive inhibitor of Src family kinases (SFKs), a class of non-receptor tyrosine kinases integral to cellular signaling pathways regulating proliferation and survival. The guide details the molecular rationale for this hypothesis, based on structural analogy to known kinase inhibitors, and outlines a multi-phase validation strategy. This includes in vitro biochemical assays to determine inhibitory potency and selectivity, cell-based assays to confirm target engagement and downstream pathway modulation, and investigations into the specific role of the 3-nitro moiety, particularly under hypoxic conditions. This document is intended to serve as a rigorous roadmap for researchers, scientists, and drug development professionals seeking to characterize the biological activity of NPAA and similar novel chemical entities.
Introduction and Molecular Rationale
The discovery of novel small molecule inhibitors of protein kinases remains a cornerstone of modern therapeutic development, particularly in oncology.[1] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical nodes in signaling pathways that govern cell growth, differentiation, and survival.[2] Their dysregulation is a frequent driver of human disease. The chemical structure of this compound (NPAA) contains several moieties that suggest a plausible interaction with the highly conserved ATP-binding pocket of protein kinases.[3][4]
Structural Features of NPAA:
-
Pyridin-2-ylamino Scaffold: This core structure is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors.[5][6] The nitrogen atoms of the pyridine ring are positioned to form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[7]
-
Acetic Acid Side Chain: The terminal carboxylate group provides a potential interaction point for forming salt bridges or hydrogen bonds with conserved, positively charged residues (e.g., lysine) often found near the ATP-binding site. This can enhance binding affinity and selectivity.
-
3-Nitro Group: The nitro group is a strong electron-withdrawing moiety that significantly alters the electronic properties of the pyridine ring.[8][9] This can modulate the pKa of the pyridine nitrogens, potentially optimizing the hinge-binding interactions. Furthermore, nitroaromatic compounds are known to be bioreducible under hypoxic conditions, a characteristic feature of solid tumors.[10][11] This raises a secondary hypothesis that NPAA could act as a hypoxia-activated prodrug, where its activity is enhanced in low-oxygen environments.[12][13]
Based on these structural features, we propose the primary hypothesis that NPAA acts as a Type I ATP-competitive inhibitor of Src family kinases (SFKs) . SFKs, including Src, Fyn, Lyn, and Lck, are key regulators of pathways involved in cell proliferation, survival, and migration, making them attractive therapeutic targets.[14][15][16]
Proposed Mechanism of Action: Competitive Inhibition of Src Kinase
We postulate that NPAA directly competes with endogenous ATP for binding to the catalytic domain of Src kinase. By occupying the ATP pocket, NPAA prevents the phosphorylation of Src's downstream substrates, thereby inhibiting the propagation of oncogenic signals.[3][17]
The proposed binding mode involves:
-
Hinge Binding: The pyridine ring of NPAA inserts into the hydrophobic pocket between the N- and C-lobes of the kinase, with one of the pyridine nitrogens forming a hydrogen bond with the backbone amide of a hinge residue (e.g., Met341 in c-Src).
-
Salt Bridge Formation: The deprotonated carboxylate of the acetic acid side chain forms an ionic bond with the ε-amino group of a conserved lysine residue (e.g., Lys295 in c-Src), which is crucial for coordinating ATP.
-
Hydrophobic Interactions: The aromatic ring system of NPAA engages in van der Waals interactions with hydrophobic residues lining the ATP pocket.
Caption: Hypothetical binding of NPAA within the ATP pocket of Src kinase.
Experimental Validation Workflow
A multi-phase approach is required to rigorously test this hypothesis. The workflow is designed to first confirm the biochemical interaction, then verify target engagement in a cellular context, and finally explore the unique pharmacology imparted by the nitro group.
Caption: A three-phase workflow for validating the mechanism of action.
Phase 1: In Vitro Biochemical Validation
The initial phase aims to confirm direct enzymatic inhibition and determine the potency and selectivity of NPAA.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a robust method for determining inhibitor potency (IC50).[18][19]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of NPAA against purified c-Src kinase.
-
Methodology:
-
Reagent Preparation: Prepare a serial dilution of NPAA in DMSO, from 10 mM to 1 nM. Prepare kinase reaction buffer, purified c-Src enzyme, and the appropriate peptide substrate.
-
Kinase Reaction: In a 384-well plate, combine the c-Src enzyme, substrate, and ATP with varying concentrations of NPAA or DMSO (vehicle control). Incubate at 30°C for 60 minutes.[20]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[21]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and simultaneously catalyze a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.[22]
-
Signal Detection: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, to kinase activity.[23]
-
Data Analysis: Plot the luminescence signal against the logarithm of NPAA concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Data Presentation: Hypothetical IC50 Values for Kinase Selectivity
To assess selectivity, NPAA should be screened against a panel of kinases.
| Kinase Target | Family | Hypothetical IC50 (nM) |
| c-Src | Src Family | 50 |
| Fyn | Src Family | 85 |
| Lck | Src Family | 120 |
| EGFR | Receptor Tyrosine Kinase | >10,000 |
| PI3Kα | Lipid Kinase | >10,000 |
| CDK2 | Serine/Threonine Kinase | >10,000 |
This hypothetical data would suggest that NPAA is a potent and selective inhibitor of the Src kinase family.
Phase 2: Cellular Target Engagement & Pathway Analysis
This phase validates that NPAA can enter cells and inhibit its target in a biological context.
Protocol 2: Western Blot for Phospho-Src Analysis
This technique measures the phosphorylation state of Src and its downstream targets, providing direct evidence of target engagement in cells.[24][25]
-
Objective: To assess the ability of NPAA to inhibit Src activation (autophosphorylation at Y416) and a downstream substrate in a relevant cancer cell line (e.g., HT-29 colon cancer cells).
-
Methodology:
-
Cell Culture & Treatment: Culture HT-29 cells to 70-80% confluency. Treat cells with increasing concentrations of NPAA (e.g., 0.1 µM to 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-phospho-Src (Y416), anti-total-Src, and an anti-loading control (e.g., GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities. Normalize the phospho-Src signal to the total Src signal for each treatment condition.[26]
-
A dose-dependent decrease in the p-Src/total-Src ratio would confirm cellular target engagement and inhibition.
Phase 3: Investigation of the Nitro Moiety
This final phase explores the specific contribution of the 3-nitro group to the compound's activity, particularly its potential for hypoxia-activated effects.[10]
Protocol 3: Hypoxia vs. Normoxia Activity Comparison
-
Objective: To determine if the inhibitory activity of NPAA is enhanced under hypoxic conditions.
-
Methodology:
-
Parallel Cultures: Seed cancer cells (e.g., HCT116) in two sets of plates.
-
Treatment: Treat both sets with a dose range of NPAA.
-
Incubation Conditions: Place one set in a standard normoxic incubator (21% O₂) and the other in a hypoxic chamber (1% O₂) for 48 hours.
-
Viability Assay: Assess cell viability in both sets using a standard assay (e.g., CellTiter-Glo®).
-
Analysis: Compare the IC50 values obtained under normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia would suggest a hypoxia-activated mechanism.[11]
-
Caption: Logic diagram for interpreting the hypoxia experiment results.
Conclusion and Future Directions
This guide proposes a scientifically grounded, theoretical mechanism for the novel compound this compound as a selective, ATP-competitive inhibitor of Src family kinases. The structured, multi-phase experimental workflow provides a clear and robust path to validate this hypothesis, moving from initial biochemical characterization to cellular proof-of-concept and advanced mechanistic studies.
Successful validation would position NPAA as a promising lead compound for further development. Future work should focus on co-crystallization of NPAA with Src kinase to obtain definitive structural evidence of the binding mode. Furthermore, a medicinal chemistry program could be initiated to optimize potency, selectivity, and pharmacokinetic properties, including synthesizing and testing the corresponding non-nitrated analog to precisely define the role of the nitro group.
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Initial Biological Activity Screening of (3-Nitro-pyridin-2-ylamino)-acetic acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The compound, (3-Nitro-pyridin-2-ylamino)-acetic acid, presents a unique scaffold integrating a nitropyridine moiety with an amino acetic acid side chain. Pyridine-based ring systems are a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this motif.[1] The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in a wide array of bioactive molecules, including antineoplastic, antibiotic, and antiparasitic agents.[2] This guide provides a comprehensive, field-proven framework for conducting the initial biological activity screening of this compound, designed to efficiently triage its therapeutic potential and guide subsequent development efforts.
Strategic Rationale for the Screening Cascade
An effective initial screening strategy must be both broad enough to capture a range of potential activities and focused enough to be resource-efficient. Given the structural alerts within this compound, our approach is predicated on a tiered system. The initial tier focuses on cytotoxicity and broad-spectrum antimicrobial activity, as these are common bioactivities for nitropyridine derivatives.[1][2] Subsequent tiers will explore more specific mechanisms, such as enzyme inhibition, informed by the results of the primary screen. Early-stage ADME/Tox (Absorption, Distribution, Metabolism, Elimination, and Toxicity) considerations are also integrated to ensure that promising candidates possess drug-like properties.[3][4][5]
Figure 1: A tiered approach for the initial biological screening of this compound.
Tier 1: Foundational Viability and Activity Assessment
The primary goal of Tier 1 is to rapidly assess the compound's general cytotoxicity and potential as an antimicrobial agent. These initial assays are crucial for establishing a therapeutic window and identifying a preliminary direction for further investigation.
General Cytotoxicity Screening
Cytotoxicity testing is a fundamental first step in drug discovery to evaluate a compound's potential toxicity and therapeutic index. We will employ two distinct human cell lines: a cancerous line (e.g., HeLa or MCF-7) and a non-cancerous line (e.g., HEK293) to determine if any observed cytotoxicity is selective towards cancer cells.
The XTT assay is a colorimetric method used to assess cellular metabolic activity. It is advantageous over the older MTT assay as it produces a water-soluble formazan product, simplifying the protocol and improving reliability.[6]
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells and incubate for 48 hours.
-
XTT Addition: Prepare a fresh XTT working solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.
-
Incubation and Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI) |
| MCF-7 | This compound | 48 | 15.2 | 4.1 |
| HEK293 | This compound | 48 | 62.5 | - |
| Doxorubicin | (Positive Control) | 48 | 0.8 | 12.5 |
Table 1: Hypothetical cytotoxicity data for this compound. The Selectivity Index (SI) is calculated as IC₅₀ (non-cancerous cells) / IC₅₀ (cancerous cells).
Antimicrobial Activity Screening
Given that structurally related compounds have shown antibacterial properties, a broad-spectrum antimicrobial screen is a logical starting point.[7] The Kirby-Bauer disk diffusion test provides a rapid, qualitative assessment of antimicrobial activity.[8][9]
This method assesses the sensitivity of pathogenic bacteria to the test compound.[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
| Test Organism | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Interpretation |
| S. aureus | 100 | 18 | Susceptible |
| E. coli | 100 | 7 | Resistant |
| Ciprofloxacin | 5 | 25 | Susceptible |
Table 2: Hypothetical antimicrobial screening data for this compound.
Tier 2: Mechanistic Insights and Drug-Likeness
Should the primary screening reveal promising activity (e.g., selective cytotoxicity or significant antimicrobial effects), Tier 2 investigations are initiated to explore the mechanism of action and assess key drug-like properties.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[10] Based on the nitropyridine scaffold, which has been associated with the inhibition of enzymes like urease and chymotrypsin, a targeted enzyme inhibition screen is warranted.[11]
Figure 2: Conceptual diagram of an enzyme inhibition assay.
-
Assay Preparation: In a 96-well plate, add buffer, urease enzyme solution, and varying concentrations of this compound.
-
Pre-incubation: Incubate the mixture for 15 minutes at 37°C.
-
Substrate Addition: Add urea solution to initiate the reaction.
-
Incubation and Detection: Incubate for 30 minutes. The amount of ammonia produced is quantified using the Berthelot method, where absorbance is measured at 625 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Early ADME/Tox Profiling
Performing in vitro ADME/Tox studies early in the drug discovery process is crucial for filtering out candidates with unfavorable pharmacokinetic properties.[4][5][12]
-
Solubility: Determines the aqueous solubility of the compound, a critical factor for absorption.
-
LogP/LogD: Measures the lipophilicity, which influences permeability and distribution.
-
Plasma Protein Binding (PPB): Assesses the extent to which the compound binds to plasma proteins, affecting its free concentration and availability.
-
Metabolic Stability (Microsomal Stability Assay): Evaluates the compound's susceptibility to metabolism by liver enzymes, providing an early indication of its half-life.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach for the initial biological screening of this compound. The proposed tiered workflow allows for a cost-effective evaluation of the compound's cytotoxic, antimicrobial, and potential enzyme-inhibitory activities. The integration of early ADME/Tox profiling ensures that any identified "hits" have a higher probability of success in later stages of drug development. The data generated from this screening cascade will be instrumental in making a " go/no-go " decision and will form the foundation for more extensive preclinical studies, including lead optimization and in vivo efficacy models.
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The Strategic Synthesis of Novel Nitropyridine Derivatives: A Technical Guide for Drug Discovery
Preamble: The Enduring Significance of the Nitropyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, from the anti-tuberculosis drug isoniazid to the proton-pump inhibitor omeprazole.[1][2] Among the vast landscape of pyridine functionalization, the introduction of a nitro group represents a particularly powerful strategic maneuver. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic character of the pyridine ring, activating it for a diverse range of chemical transformations that are otherwise inaccessible. This activation not only facilitates the construction of complex molecular architectures but also directly imparts a spectrum of biological activities, including anticancer, antiviral, and anti-neurodegenerative properties.[1][2][4]
This technical guide provides an in-depth exploration of the discovery and synthesis of novel nitropyridine derivatives. Moving beyond a mere recitation of protocols, we will delve into the underlying principles that govern synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on robust and validated methodologies that empower the rational design and efficient synthesis of next-generation therapeutic candidates.
Navigating the Synthesis of Nitropyridine Cores: A Tale of Two Strategies
The synthesis of the core nitropyridine scaffold is the critical first step. The choice of strategy is dictated by the desired substitution pattern and the electronic nature of the starting materials. Two primary approaches dominate the landscape: electrophilic nitration and nucleophilic aromatic substitution.
Electrophilic Nitration: Taming a Challenging Transformation
Direct nitration of the pyridine ring is an intuitive but challenging approach. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic attack. Furthermore, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring. Consequently, harsh reaction conditions are often required, which can lead to low yields and a mixture of isomers.
However, for specific substitution patterns, direct nitration remains a viable and scalable method. A classic example is the synthesis of 4-nitropyridine N-oxide from pyridine N-oxide, which can then be deoxygenated to afford 4-nitropyridine. This two-step process is often more efficient than direct nitration of pyridine itself.[5]
Protocol 1: Two-Step Continuous Flow Synthesis of 4-Nitropyridine [5]
-
Step 1: Nitration of Pyridine N-oxide
-
A continuous flow reactor is charged with pyridine N-oxide dissolved in a suitable solvent.
-
A nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is introduced into a separate channel of the reactor.
-
The two streams are mixed at a controlled temperature, typically elevated to achieve a sufficient reaction rate. The use of a flow reactor minimizes the accumulation of the potentially explosive nitration product, enhancing safety.
-
The output stream is continuously extracted to separate the 4-nitropyridine N-oxide from the acidic medium.
-
-
Step 2: Deoxygenation of 4-Nitropyridine N-oxide
-
The isolated 4-nitropyridine N-oxide is dissolved in an appropriate solvent.
-
A reducing agent, such as phosphorus trichloride (PCl₃), is added portion-wise.
-
The reaction is monitored until completion, followed by workup and purification to yield 4-nitropyridine.
-
The rationale for the N-oxide intermediate is twofold: the N-oxide group is activating and directs the incoming nitro group to the 4-position. The subsequent deoxygenation is a well-established and high-yielding transformation.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Pre-functionalized Pyridines
A more versatile and widely employed strategy for accessing nitropyridines involves nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridine rings. This approach is particularly effective when a good leaving group, such as a halogen, is present on the pyridine ring, activated by a nitro group.
The presence of a nitro group significantly enhances the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, under relatively mild conditions.
Protocol 2: Synthesis of Functionalized Nitropyridines via SNAr [1]
-
Starting Material: 2-Chloro-3-nitropyridine or 2-chloro-5-nitropyridine.
-
General Procedure:
-
Dissolve the chloronitropyridine substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Add the desired nucleophile (e.g., a primary or secondary amine, an alcohol in the presence of a base, or a thiol).
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is purified by column chromatography or recrystallization.
-
This method's power lies in its modularity. A vast library of functionalized nitropyridines can be generated by simply varying the nucleophile.
Advanced C-H Functionalization: Forging New Bonds on the Nitropyridine Scaffold
While classical methods provide access to a range of nitropyridine derivatives, modern synthetic chemistry has ushered in an era of direct C-H functionalization. These methods offer unparalleled efficiency by avoiding the need for pre-functionalization of the pyridine ring.
Vicarious Nucleophilic Substitution (VNS): A Paradigm Shift in C-H Alkylation
Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the direct C-H alkylation of electron-deficient aromatics, including nitropyridines.[6][7][8] This reaction involves the addition of a carbanion bearing a leaving group at the α-position to the nitroaromatic ring. The resulting adduct then undergoes a base-induced β-elimination of the leaving group to afford the alkylated product.
Mechanism of Vicarious Nucleophilic Substitution
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An In-Depth Technical Guide to (3-Nitro-pyridin-2-ylamino)-acetic acid
This guide provides a comprehensive technical overview of (3-Nitro-pyridin-2-ylamino)-acetic acid, also known as N-(3-nitropyridin-2-yl)glycine. While this compound is not extensively cataloged in major commercial or public databases, its molecular characteristics, synthetic pathways, and potential applications can be thoroughly understood through an analysis of its constituent chemical motifs and the well-documented properties of its precursors. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Core Molecular Profile
This compound is a derivative of 2-aminopyridine, featuring a nitro group at the 3-position of the pyridine ring and an acetic acid moiety substituting one of the hydrogens of the amino group. This unique combination of a nitroaromatic system, a secondary amine linker, and a carboxylic acid functional group defines its chemical behavior and potential utility.
Molecular Formula and Weight
The molecular structure is derived from its precursor, 2-Amino-3-nitropyridine, by the addition of a carboxymethyl group (-CH₂COOH) to the amino nitrogen.
-
Added Group (-CH₂COOH): C₂H₂O₂ (net addition after removal of one hydrogen from the amine)
-
Resulting Molecular Formula: C₇H₇N₃O₄
The molecular weight is calculated from the atomic weights of the constituent elements:
-
Carbon (C): 7 x 12.011 = 84.077
-
Hydrogen (H): 7 x 1.008 = 7.056
-
Nitrogen (N): 3 x 14.007 = 42.021
-
Oxygen (O): 4 x 15.999 = 63.996
-
Total Molecular Weight: 197.15 g/mol
Structural Representation
The arrangement of the functional groups is critical to the molecule's reactivity. The electron-withdrawing nitro group significantly influences the electron density of the pyridine ring, while the carboxylic acid group provides a site for salt formation, esterification, and amide coupling.
Caption: Molecular structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the calculated and inferred properties of the target molecule, with data for its key precursor provided for context.
| Property | This compound | 2-Amino-3-nitropyridine (Precursor) |
| CAS Number | Not assigned | 4214-75-9[1][2] |
| Molecular Formula | C₇H₇N₃O₄ | C₅H₅N₃O₂[1][2][3] |
| Molecular Weight | 197.15 g/mol | 139.11 g/mol [1][2] |
| Appearance | Expected to be a yellow crystalline solid | Yellow crystalline solid[2] |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases | Soluble in water, ethanol, and chloroform[2] |
| Acidity (pKa) | The carboxylic acid group imparts acidic properties. | pKa ≈ 2.40 (Predicted)[2] |
Recommended Synthetic Protocol
The synthesis of this compound can be reliably achieved via nucleophilic substitution. The most direct and well-established method is the N-alkylation of the starting amine, 2-Amino-3-nitropyridine, with an alpha-halo-acetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a non-nucleophilic base.
Causality of Experimental Design
-
Choice of Reactants: 2-Amino-3-nitropyridine serves as the nucleophile. Its amino group attacks the electrophilic carbon of the halo-acetic acid. The nitro group's electron-withdrawing nature slightly reduces the nucleophilicity of the adjacent amino group, necessitating moderately forcing reaction conditions.
-
Role of the Base: A base (e.g., sodium carbonate, potassium carbonate) is essential to neutralize the hydrohalic acid (HBr or HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.
Step-by-Step Synthesis Workflow
Caption: A typical workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-3-nitropyridine (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous Dimethylformamide (DMF). Stir the suspension for 15 minutes at room temperature.
-
Alkylation: Dissolve bromoacetic acid (1.53 g, 11 mmol) in 10 mL of DMF and add it dropwise to the stirred suspension over 20 minutes.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase.
-
Quenching and Precipitation: Once the starting material is consumed, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water.
-
Acidification: Stir the aqueous solution and acidify to a pH of approximately 3-4 by the dropwise addition of 2M hydrochloric acid. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: For higher purity, the crude product can be recrystallized from an ethanol/water mixture to yield this compound as a yellow solid.
Potential Applications in Research and Drug Development
Nitropyridine derivatives are a significant class of N-heterocycles explored in medicinal chemistry for their diverse biological activities.[4] The incorporation of an amino acid side chain makes this compound a particularly interesting scaffold for several reasons:
-
Enzyme Inhibition: The structure is analogous to compounds designed as potential urease or chymotrypsin inhibitors.[4] The nitropyridine moiety can engage in specific interactions within an enzyme's active site, while the carboxylic acid can form key hydrogen bonds or salt bridges.
-
Antibacterial and Antifungal Agents: Many nitropyridine-containing molecules have demonstrated antimicrobial properties.[4] This scaffold could be used as a precursor for more complex agents with potential activity against various pathogens.
-
Chemical Synthesis Intermediate: The compound serves as a valuable bifunctional building block. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the nitro group can be reduced to an amine, providing a route to synthesize fused heterocyclic systems like imidazopyridines.[4] This dual reactivity allows for the creation of diverse chemical libraries for screening purposes.
Safety and Handling
While specific toxicity data for this compound is unavailable, its handling should be guided by the known hazards of its precursor, 2-Amino-3-nitropyridine, and general principles for nitroaromatic compounds.
-
Hazard Class: The precursor, 2-Amino-3-nitropyridine, is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
References
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PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitro-2-pyridine-sulfenyl glycine. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to Determining the Organic Solvent Solubility Profile of (3-Nitro-pyridin-2-ylamino)-acetic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from formulation to in vivo performance.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of the novel compound, (3-Nitro-pyridin-2-ylamino)-acetic acid, in organic solvents. Lacking extensive public domain data for this specific molecule, this document outlines a systematic approach combining theoretical principles with a robust, validated experimental protocol. It details the causality behind solvent selection using the Hansen Solubility Parameter (HSP) framework and provides a step-by-step guide to the isothermal shake-flask method, the gold standard for equilibrium solubility determination.[4][5] The objective is to empower research teams to generate reliable, reproducible solubility data essential for informed decision-making in formulation, process chemistry, and preclinical development.
Introduction: The Criticality of Solubility Profiling
This compound is a pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The pyridine ring, being a polar and ionizable aromatic moiety, can enhance the solubility and bioavailability of less soluble molecules.[6] However, the overall solubility of a complex molecule is dictated by the interplay of all its functional groups. Understanding the solubility of this specific API in a range of organic solvents is paramount for several reasons:
-
Formulation Development: Solubility data dictates the choice of excipients and the feasibility of various dosage forms, such as parenteral solutions or amorphous solid dispersions.[1][8]
-
Process Chemistry: It is essential for designing crystallization, purification, and isolation steps.
-
Preclinical Studies: Enables the preparation of appropriate dosing solutions for toxicology and pharmacology studies.
-
Bioavailability Prediction: Solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo performance.[8][9][10][11][12]
This guide will walk through the necessary steps to build a comprehensive solubility profile for this compound, beginning with its fundamental physicochemical properties.
Physicochemical Characterization of the Solute
A molecule's structure dictates its physical properties, which in turn govern its solubility. While experimental data for this compound is not widely published, we can infer key characteristics from its constituent parts: 2-amino-3-nitropyridine and an acetic acid moiety.
Key Predicted Properties:
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~197.15 g/mol | A relatively low molecular weight, which generally favors solubility. |
| Polarity | Polar, Zwitterionic Potential | The molecule possesses multiple polar functional groups: a nitro group (strong electron-withdrawing), an amine, a pyridine ring nitrogen, and a carboxylic acid. The presence of both a basic amine and an acidic carboxylic acid group gives it zwitterionic character, which can lead to strong crystal lattice forces and potentially low solubility in non-polar solvents but enhanced solubility in highly polar or protic solvents. |
| Hydrogen Bonding | High Capacity | Features multiple hydrogen bond donors (amine N-H, carboxylic O-H) and acceptors (nitro O, pyridine N, carbonyl O, carboxylic O). This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) will be effective. |
| pKa (Predicted) | Acidic (Carboxylic Acid): ~3-5Basic (Pyridine N): ~1-3 | The carboxylic acid group will be deprotonated (anionic) at higher pH, while the pyridine nitrogen will be protonated (cationic) at low pH. This pH-dependent ionization will dramatically affect solubility in protic or aqueous-organic mixtures. |
| LogP (Predicted) | Low to Moderate | The high number of polar, heteroatomic functional groups suggests a low to moderate octanol-water partition coefficient, indicating a preference for more polar environments over non-polar, lipophilic ones. |
Note: These values are estimations based on chemical structure and data from similar compounds like 2-Amino-3-nitropyridine (CAS 4214-75-9).[13][14] Precise experimental determination is a prerequisite for any development program.
Theoretical Framework for Rational Solvent Selection
A random screening of solvents is inefficient. A targeted approach based on solubility theory provides a rational basis for selecting a diverse and informative solvent panel. The principle of "like dissolves like" is a useful starting point, but a more quantitative method is offered by Hansen Solubility Parameters (HSP).[1][15]
HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and smaller distances imply greater affinity.[16]
}
Fig. 1: Components of Hansen Solubility Parameters.
Proposed Solvent Panel:
Based on the predicted physicochemical properties of this compound, a scientifically sound solvent panel should cover a range of polarities, proticities, and hydrogen bonding capabilities.
| Solvent Class | Example Solvents | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the solute's amine, carboxylic acid, and nitro groups. Expected to be good solvents. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Possess strong dipoles that can interact with the polar regions of the solute. DMSO and DMF are often excellent solvents for complex, polar molecules. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, hydrogen bond acceptors. Can probe the effect of reduced solvent polarity. |
| Esters | Ethyl Acetate | A common solvent in synthesis and formulation with moderate polarity and hydrogen bond accepting capability. |
| Chlorinated | Dichloromethane (DCM) | Apolar but highly polarizable. Can offer insights into different types of solute-solvent interactions. |
| Apolar | Toluene, Heptane | Expected to be poor solvents but are essential for defining the lower bounds of the solubility profile and for anti-solvent crystallization processes. |
Experimental Protocol: Isothermal Shake-Flask Method
The saturation shake-flask method is the "gold standard" for determining equilibrium solubility.[4] It is recommended by major regulatory bodies and provides thermodynamically accurate data.[17][18]
}
Fig. 2: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of the solid API to a clear glass vial (e.g., 4 mL). "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A starting point is to add ~20 mg of API to 2 mL of the chosen solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Include a "blank" vial containing only the solvent to serve as a control.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm).[17]
-
Equilibrate for a sufficient duration to ensure equilibrium is reached. This can vary significantly. A typical starting point is 24 hours, but true equilibrium is confirmed when samples taken at different time points (e.g., 24h, 48h, 72h) yield consistent concentration values.[4][17]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the saturated solution from the undissolved solid. This is a critical step to prevent artificially high results. Use one of the following methods:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE). Discard the first portion of the filtrate to account for any potential binding to the filter membrane.
-
-
-
Quantitative Analysis (HPLC-UV):
-
Accurately dilute the clear filtrate/supernatant with a suitable mobile phase to bring the concentration within the linear range of a pre-validated HPLC-UV calibration curve.[19][20]
-
Develop a stability-indicating HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and buffered water is a common starting point. The nitro-pyridine chromophore should provide strong UV absorbance for sensitive detection.
-
Prepare a multi-point calibration curve (typically 5-7 points) from a known stock solution of the API. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.
-
Inject the diluted samples and determine the concentration using the calibration curve.[19]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in standard units, such as mg/mL or µg/mL.
-
Calculate the mean and standard deviation for the triplicate measurements for each solvent. The relative standard deviation (RSD) should ideally be less than 10%.[17]
-
Data Presentation and Interpretation
The final data should be compiled into a clear, comprehensive table. This solubility profile provides an at-a-glance understanding of the API's behavior.
Table 1: Illustrative Solubility Profile of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Standard Deviation | Classification |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Hypothetical Value > 100 | e.g., ± 4.5 | Very Soluble |
| Aprotic Polar | N,N-Dimethylformamide (DMF) | Hypothetical Value > 100 | e.g., ± 5.1 | Very Soluble |
| Protic | Methanol | Hypothetical Value ~ 25 | e.g., ± 1.2 | Soluble |
| Protic | Ethanol | Hypothetical Value ~ 10 | e.g., ± 0.7 | Sparingly Soluble |
| Ether | Tetrahydrofuran (THF) | Hypothetical Value ~ 5 | e.g., ± 0.3 | Slightly Soluble |
| Ester | Ethyl Acetate | Hypothetical Value ~ 2 | e.g., ± 0.2 | Slightly Soluble |
| Aprotic Polar | Acetone | Hypothetical Value ~ 1.5 | e.g., ± 0.1 | Slightly Soluble |
| Aprotic Polar | Acetonitrile | Hypothetical Value < 1 | e.g., ± 0.08 | Very Slightly Soluble |
| Chlorinated | Dichloromethane | Hypothetical Value < 0.1 | e.g., ± 0.01 | Practically Insoluble |
| Apolar | Toluene | Hypothetical Value < 0.1 | e.g., ± 0.01 | Practically Insoluble |
Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trend based on the molecule's structure and how the final data should be presented.
Interpretation of Results:
The hypothetical results align with the initial physicochemical assessment. The highest solubility is predicted in highly polar, aprotic solvents like DMSO and DMF, which are excellent at disrupting the crystal lattice and solvating polar functional groups. Good solubility is expected in protic solvents like methanol, which can engage in hydrogen bonding. As solvent polarity and hydrogen bonding capacity decrease (e.g., ethyl acetate, THF, DCM), the solubility is expected to drop significantly, with the compound being practically insoluble in non-polar hydrocarbon solvents like toluene.
Conclusion and Forward Outlook
This guide has established a comprehensive, scientifically-grounded methodology for determining the organic solvent solubility profile of this compound. By integrating theoretical predictions from physicochemical properties and Hansen Solubility Parameters with the practical, step-by-step execution of the validated shake-flask method, researchers can generate the high-quality, reliable data necessary for advancing a drug candidate.
This foundational solubility profile is not an endpoint. It is the critical starting point for further investigations, including:
-
Temperature-Dependent Solubility Studies: To understand the thermodynamics of dissolution (enthalpy and entropy).
-
Co-solvent and Mixture Solubility: To design complex formulations and crystallization processes.
-
pH-Solubility Profiling: Essential for understanding behavior in aqueous and physiological environments, as mandated by ICH guidelines for BCS classification.[9][10][11][12]
-
Solid-State Characterization: To investigate if different polymorphic forms with different solubilities exist.
By following the principles and protocols outlined herein, drug development teams can confidently characterize their API, mitigate risks, and accelerate the journey from discovery to clinical application.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
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World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
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American Institute for Conservation. Solubility Parameters: Theory and Application. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 77887, 3-Nitropyridin-2-ylamine. Available at: [Link]
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Recipharm. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Available at: [Link]
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El-Damasy, D. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific reports, 13(1), 16688. Available at: [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]
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Wikipedia. Hansen solubility parameter. Available at: [Link]
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ResearchGate. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 90. Available at: [Link]
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Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
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Hansen Solubility Parameters. Official site of HSP and HSPiP. Available at: [Link]
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Organisation for Economic Co-operation and Development. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 122. Available at: [Link]
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Ciavoi, C. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Available at: [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]
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ResearchGate. Hansen Solubility Parameters: A User's Handbook. Available at: [https://www.researchgate.net/publication/2 Hansen_Solubility_Parameters_A_User's_Handbook]([Link] Hansen_Solubility_Parameters_A_User's_Handbook)
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ACS Publications. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Available at: [Link]
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ACS Publications. (2024). Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. Available at: [Link]
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KREATiS. High-accuracy water solubility determination using logK. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available at: [Link]
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ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]
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Regulations.gov. (2014). Water Solubility (Flask Method). Available at: [Link]
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Chem-Impex. 3-Amino-2-nitropyridine. Available at: [Link]
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PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone. Available at: [Link]
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Methodological & Application
Overview: The Strategic Value of (3-Nitro-pyridin-2-ylamino)-acetic acid
An in-depth guide to the synthesis of derivatives from the versatile building block, (3-Nitro-pyridin-2-ylamino)-acetic acid, designed for researchers and professionals in drug development. This document provides a detailed exploration of key synthetic transformations, including derivatization of the carboxylic acid, modification of the nitro group, and subsequent cyclization reactions to form complex heterocyclic systems.
This compound is a pivotal starting material in medicinal chemistry. Its structure combines three key functional elements that can be selectively manipulated: a carboxylic acid, a secondary amine, and an aromatic nitro group. The nitropyridine core is a "privileged structural motif" frequently found in FDA-approved drugs, valued for its pharmacokinetic properties and ability to engage in hydrogen bonding.[1][2][3] This guide details the primary synthetic routes to unlock the potential of this scaffold, transforming a simple starting material into a diverse library of derivatives with potential therapeutic applications.[4][5]
The strategic derivatization of this molecule typically follows three main pathways, which can be pursued independently or in sequence:
-
Modification at the Carboxylic Acid: Esterification and amide bond formation to introduce a wide range of functional groups.
-
Transformation of the Nitro Group: Reduction to a primary amine, which serves as a handle for further functionalization or as a key component for cyclization.
-
Intramolecular Cyclization: Leveraging the proximity of the side chain and the functional groups on the pyridine ring to construct novel bicyclic heterocyclic systems.
Synthetic Pathways & Methodologies
This section provides both the strategic rationale and detailed protocols for the primary transformations of this compound.
Pathway 1: Derivatization at the Carboxylic Acid Moiety
The carboxylic acid is the most accessible functional group for initial derivatization. Converting it to esters or amides is a fundamental strategy to modulate properties like solubility, stability, and biological activity.
Expert Rationale: Esterification of the carboxylic acid is often a preliminary step. It can serve as a protecting group for the acid, enhance lipophilicity, or create an intermediate that is more amenable to subsequent reactions, such as intramolecular cyclization. The classical Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a reliable and cost-effective method.[6] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Protocol 1: General Procedure for Acid-Catalyzed Esterification
-
Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as solvent, ~10-20 mL per gram of starting material).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a catalytic amount of concentrated sulfuric acid or benzenesulfonic acid (0.1-0.2 eq.) to the stirred suspension.[6]
-
Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.
-
Purify the product by flash column chromatography if necessary.
| Parameter | Value/Condition | Purpose/Rationale |
| Starting Material | This compound | Provides the core scaffold. |
| Reagent | Alcohol (e.g., MeOH, EtOH) | Acts as both reactant and solvent. |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Workup | NaHCO₃ (aq.) | Neutralizes the acid catalyst to allow for extraction. |
| Purification | Column Chromatography | Removes unreacted starting material and byproducts. |
Expert Rationale: The formation of an amide bond is one of the most crucial reactions in drug discovery.[7] Direct condensation of the carboxylic acid with an amine requires a coupling agent to activate the carboxyl group, converting the hydroxyl into a better leaving group. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are commonly employed.[1][7] HATU is often preferred for its efficiency and lower incidence of side reactions and is typically used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7]
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
-
Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add the desired primary or secondary amine (1.1 eq.) to the solution.
-
Add HATU (1.2 eq.) and DIPEA (2.0-3.0 eq.) to the reaction mixture at room temperature.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide derivative by flash column chromatography or recrystallization.
| Component | Example Reagent | Role in Reaction |
| Carboxylic Acid | This compound | The electrophilic partner after activation. |
| Amine | Benzylamine, Morpholine, etc. | The nucleophile. |
| Coupling Agent | HATU | Activates the carboxylic acid to form a highly reactive acyl-uronium intermediate. |
| Base | DIPEA | Scavenges the proton released during the reaction, maintaining a neutral pH. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves reactants. |
Pathway 2: Transformations involving the Nitro Group
The aromatic nitro group is a highly versatile functional handle. Its electron-withdrawing nature activates the pyridine ring, but its true synthetic power is realized upon reduction to an amino group.[8]
Expert Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications.[8] Catalytic hydrogenation using palladium on carbon (Pd/C) is a very clean and efficient method.[9] However, it is non-selective and can reduce other functional groups (e.g., alkenes, alkynes). For substrates with sensitive functionalities, chemical reduction using metals in acidic media (e.g., Fe in acetic acid) or salts like tin(II) chloride (SnCl₂) offers superior chemoselectivity.[9] SnCl₂ is particularly mild and effective for this purpose.
Protocol 3: Nitro Group Reduction using Tin(II) Chloride (SnCl₂)
-
Dissolve the this compound derivative (e.g., the corresponding ester or amide from Pathway 1) (1.0 eq.) in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting (3-Amino-pyridin-2-ylamino)-acetic acid derivative is often used in the next step without further purification.
Pathway 3: Intramolecular Cyclization for Bicyclic Scaffolds
With the nitro group reduced to an amine, the molecule is primed for intramolecular cyclization, a powerful strategy for building complex, rigid scaffolds like bicyclic pyridones or piperazinones.[10]
Expert Rationale: Reductive cyclization is an elegant one-pot or two-step sequence that first reduces the nitro group and then triggers an intramolecular condensation to form a new ring.[1] If an ester derivative is used (from Pathway 1A), the newly formed primary amine can attack the ester carbonyl, displacing the alcohol and forming a lactam (a cyclic amide). This reaction is often promoted by a base or simply by heating. The result is a bicyclic pyridone structure, which is a common core in many biologically active molecules.[11]
Protocol 4: Reductive Cyclization to form a Bicyclic Pyridone
-
Prepare the ethyl ester of this compound as described in Protocol 1 .
-
Reduce the nitro group of the ester to a primary amine using the procedure outlined in Protocol 3 .
-
After workup, dissolve the crude (3-Amino-pyridin-2-ylamino)-acetic acid ethyl ester in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or magnesium powder, to facilitate the cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC. The cyclization typically proceeds over several hours.
-
Upon completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Purify the resulting bicyclic pyridone product by recrystallization or flash column chromatography.
Visualized Synthetic Workflows
The following diagrams illustrate the strategic relationships between the synthetic pathways and a typical experimental workflow.
Caption: Overview of Synthetic Pathways from the Core Scaffold.
Caption: Detailed Experimental Workflow for a Two-Step Synthesis.
References
- Process for preparation of nitropyridine derivatives.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central - NIH.
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. NIH.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Synthesis of New Potentially Bioactive Bicyclic 2-Pyridones. PubMed Central - NIH.
- Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides.
- 2-(Pyridin-3-ylamino)acetic acid. MySkinRecipes.
- Amide synthesis by acyl
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- The Construction of Polycyclic Pyridones via Ring-Opening Transform
- Esterification of pyridine carboxylic acids.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine. MDPI.
- Synthesis of 3-nitropyridine (III).
- Process optimization for acid-amine coupling: a c
- Synthetic entries to substituted bicyclic pyridones. PubMed.
- Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.
- Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines.
- The Synthesis of Bicyclic Piperazinone and Related Deriv
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central - NIH.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
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- 11. mdpi.com [mdpi.com]
Application Notes: (3-Nitro-pyridin-2-ylamino)-acetic acid as a Versatile Intermediate for Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (3-Nitro-pyridin-2-ylamino)-acetic acid as a strategic chemical intermediate.
This compound is a pivotal chemical building block, particularly valued in medicinal chemistry and organic synthesis. Its structure, featuring a 3-nitropyridine core linked to an aminoacetic acid side chain, provides a unique combination of reactivity that enables the efficient construction of complex heterocyclic scaffolds. The electron-withdrawing nitro group profoundly influences the reactivity of the pyridine ring, while the adjacent functional groups are perfectly positioned for intramolecular cyclization reactions. This guide offers a comprehensive overview of its synthesis, key applications, and detailed protocols for its use, with a focus on the synthesis of biologically relevant pyrido[2,3-b]pyrazine derivatives.
Physicochemical Properties and Safety
A thorough understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | (3-nitropyridin-2-ylamino)acetic acid | - |
| Molecular Formula | C₇H₇N₃O₄ | [1] |
| Molecular Weight | 197.15 g/mol | [1] |
| CAS Number | 4343-69-5 | - |
| Appearance | Typically a yellow to brown crystalline powder | [2] |
| Melting Point | 194-204 °C | [2] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO; limited solubility in water and alcohols. | - |
Safety and Handling: this compound and its precursors should be handled with care. Based on data for structurally related compounds like 2-amino-3-nitropyridine, it is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[1][3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][4]
Synthesis of the Intermediate: this compound
The most direct and common route to synthesize the title compound is through the nucleophilic substitution of a suitable 2-substituted-3-nitropyridine with an glycine ester, followed by hydrolysis. The reaction typically starts from 2-chloro-3-nitropyridine or 2-amino-3-nitropyridine. The protocol below outlines the N-alkylation of 2-amino-3-nitropyridine.
Caption: Synthetic pathway from 2-amino-3-nitropyridine to the target intermediate.
Part A: Synthesis of Ethyl (3-nitropyridin-2-ylamino)acetate
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-nitropyridine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition: Stir the suspension at room temperature. Add ethyl 2-bromoacetate (1.2 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A yellow precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol if necessary.
Part B: Hydrolysis to this compound
-
Setup: Suspend the crude ethyl (3-nitropyridin-2-ylamino)acetate from the previous step in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with dilute hydrochloric acid (e.g., 2M HCl). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Core Application: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds
The primary utility of this compound is as a precursor for bicyclic heterocycles, most notably the pyrido[2,3-b]pyrazine core. This scaffold is present in numerous compounds with significant biological activity.[5][6] The transformation is achieved via a highly efficient reductive cyclization reaction.
The synthetic strategy hinges on the reduction of the nitro group to an amine. This newly formed amino group is positioned ortho to the aminoacetic acid side chain, creating the perfect geometry for a spontaneous intramolecular cyclization (lactamization) to form the thermodynamically stable six-membered pyrazine ring. This elegant one-pot transformation is a powerful method for rapidly building molecular complexity.
Caption: The two-stage mechanism of reductive cyclization to form the pyrido[2,3-b]pyrazine core.
This protocol uses tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups in the presence of acid-labile functionalities.
-
Reagents & Setup: To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Addition of Reducing Agent: Stir the suspension and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid dropwise. Caution: The initial reaction may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by TLC or LC-MS, looking for the disappearance of the starting material.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9. The tin salts will precipitate as tin(IV) hydroxide (a white, gelatinous solid).
-
Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the Celite® pad thoroughly with a suitable solvent like ethyl acetate or dichloromethane to recover all the product.
-
Extraction: Transfer the filtrate to a separatory funnel. If the product is in the aqueous layer, extract it multiple times with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the pure 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
Field-Proven Insights & Troubleshooting
-
Choice of Reducing Agent: While SnCl₂ is robust, catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative that avoids heavy metal waste. However, it may require higher pressures and careful optimization to prevent catalyst poisoning. Sodium dithionite is another mild option suitable for some substrates.
-
Incomplete Cyclization: If the open-chain diamine intermediate is isolated instead of the cyclized product, cyclization can often be induced by heating in a high-boiling point solvent like toluene or xylene with a Dean-Stark trap to remove water.
-
Purification Challenges: The final pyridopyrazinone product can sometimes be highly polar and may require polar solvent systems for chromatography (e.g., dichloromethane/methanol gradients). The presence of two NH groups allows for hydrogen bonding, which can cause tailing on silica gel.
By leveraging the unique reactivity of this compound, researchers can access valuable heterocyclic scaffolds for drug discovery and materials science in a highly efficient manner. The protocols and insights provided herein serve as a comprehensive guide for its successful application.
References
-
Khrustaleva, A. M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(18), 6692. Available at: [Link][7][8]
-
PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. Retrieved from: [Link][1]
-
Bernstein, J. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link][9]
-
Pennington, L. D., et al. (2012). Synthesis of 2,3-diaminopyridine. Organic Syntheses, 89, 1-10. Available at: [Link][10]
- Zaragoza, F., & Stephensen, H. (2001). The Synthesis of Pyrido[2,3-b]pyrazines and their Application in Combinatorial Chemistry. Journal of Organic Chemistry, 66(7), 2518-2521.
-
Abdel-Aziz, A. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. New Journal of Chemistry, 47(42), 19789-19803. Available at: [Link][6]
-
Bouzroura, S., et al. (2024). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Journal of Molecular Structure, 1301, 137351. Available at: [Link][5]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for (3-Nitro-pyridin-2-ylamino)-acetic acid in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Within this class, nitropyridines serve as exceptionally versatile precursors for a diverse array of bioactive molecules, including antitumor, antibacterial, and anti-inflammatory agents.[1][2] The nitro group's electron-withdrawing nature facilitates nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, opening pathways for further molecular elaboration. This guide focuses on (3-Nitro-pyridin-2-ylamino)-acetic acid , a key intermediate that combines the reactive potential of the nitropyridine core with a carboxylic acid handle for amide bond formation or other conjugations. We provide detailed protocols for its synthesis and its application as a foundational building block for developing targeted therapeutics, with a specific focus on the synthesis of scaffolds for kinase inhibitors targeting the c-Met signaling pathway.
Physicochemical Properties & Handling
Proper characterization and handling are paramount for successful downstream applications. The properties of the parent amine, 2-Amino-3-nitropyridine, are well-documented and serve as a baseline for its derivatives.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Parent Compound | 2-Amino-3-nitropyridine | [3] |
| CAS Number (Parent) | 4214-75-9 | [3] |
| Molecular Formula | C₇H₇N₃O₄ | - |
| Molecular Weight | 197.15 g/mol | - |
| Appearance | Expected to be a yellow crystalline powder | [3] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | [3] |
| Storage | Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | [3] |
Safety & Handling: The parent compound, 2-Amino-3-nitropyridine, is classified as an irritant, causing skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Synthesis Protocol: this compound
Principle: This protocol describes the N-alkylation of 2-amino-3-nitropyridine with a haloacetic acid ester, followed by saponification to yield the final carboxylic acid. This two-step process is generally higher yielding and produces a cleaner product than direct alkylation with a haloacetic acid, which can be complicated by acid-base side reactions.
Workflow Overview:
Caption: Synthesis workflow for this compound.
Materials & Reagents:
-
2-Amino-3-nitropyridine (CAS: 4214-75-9)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1M solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Protocol:
Part A: Synthesis of Ethyl (3-nitro-pyridin-2-ylamino)-acetate
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-nitropyridine (1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material). Add anhydrous potassium carbonate (2.5 eq).
-
Alkylation: While stirring, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Causality Note: K₂CO₃ acts as a base to deprotonate the amino group, facilitating its nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Using a slight excess of the alkylating agent ensures the complete consumption of the starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of ACN.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Characterization: Combine the pure fractions and evaporate the solvent to yield the ester product, typically as a yellow solid. Confirm identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Saponification to this compound
-
Setup: Dissolve the purified ethyl ester (1.0 eq) from Part A in a mixture of THF and water (3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
Causality Note: LiOH is a strong base that hydrolyzes the ester to its corresponding carboxylate salt. The reaction is typically rapid at room temperature.
-
-
Acidification: Once hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl dropwise with stirring until the pH is approximately 3-4. A precipitate should form.
-
Trustworthiness Note: Careful acidification is critical. Adding acid too quickly can cause excessive heat. The target pH ensures the complete protonation of the carboxylate to the desired carboxylic acid, maximizing precipitation and yield.
-
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold water and dry under high vacuum to yield the final product, this compound.
Application in Kinase Inhibitor Scaffolds: Targeting c-Met
Background: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are critical regulators of cell growth, motility, and invasion.[5] Aberrant c-Met signaling is a known driver in numerous cancers, including hepatocellular carcinoma, making it a high-value therapeutic target.[6] Small molecule inhibitors that block the ATP-binding site of the c-Met kinase are a major focus of drug development.[7] The this compound intermediate is an ideal starting point for building such inhibitors. The amino-acetic acid moiety can be cyclized to form various heterocyclic cores, while the nitro group can be reduced to an amine, providing a vector for introducing diversity and targeting key interactions in the kinase domain.
HGF/c-Met Signaling Pathway:
Caption: Simplified HGF/c-Met signaling cascade and point of intervention.
Protocol: In Vitro c-Met Kinase Inhibition Assay
Principle: This protocol outlines a biochemical assay to determine the inhibitory potential (IC₅₀) of a test compound synthesized from the this compound scaffold. The assay measures the phosphorylation of a substrate peptide by recombinant human c-Met kinase using a luminescence-based ATP detection system. As the kinase is inhibited, less ATP is consumed, resulting in a higher luminescent signal.
Materials & Reagents:
-
Recombinant human c-Met kinase (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP, high purity
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Tivantinib, Capmatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. The final DMSO concentration in the assay should be kept constant and low (≤1%).
-
Expertise Note: A 10-point, 3-fold serial dilution is standard for generating a robust dose-response curve. DMSO can inhibit kinase activity at higher concentrations, so maintaining a consistent, low final concentration across all wells is crucial for data integrity.
-
-
Reaction Setup:
-
Add kinase buffer to all wells.
-
Add 1 µL of serially diluted test compound or control to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Add the c-Met enzyme to all wells except the "no enzyme" control.
-
Add the Poly(Glu, Tyr) substrate.
-
-
Initiation & Incubation: Initiate the kinase reaction by adding ATP. The final concentration should be at or near the Km of the enzyme for ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The plate should be covered to prevent evaporation.
-
Trustworthiness Note: The incubation time and temperature are optimized to ensure the reaction is in the linear range. A "no inhibitor" control should consume approximately 10-30% of the initial ATP for optimal signal window.
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP formed and inversely proportional to the remaining ATP.
-
Data Analysis:
-
Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Summary of Bioactivity for Nitropyridine-Derived Scaffolds
The nitropyridine core is a precursor to molecules with a wide range of biological activities. The following table summarizes reported inhibitory concentrations for various compounds derived from this versatile scaffold.
| Compound Class | Target | Reported IC₅₀ | Source |
| Pyridinyl Sulfamides | JAK2 Kinase | 8.5–12.2 µM | [8] |
| Pyridinyl Piperazines | Jack Bean Urease | 2.0–2.3 µM | [8] |
| Imidazo[4,5-b]pyridines | Phosphodiesterase 4 (PDE4) | Comparable to Rolipram | [1] |
| Thiazolo[5,4-b]pyridines | MALT1 Protease | 1–500 nM | [1] |
Conclusion
This compound is more than a simple chemical; it is a strategic starting material for medicinal chemists. Its synthesis is straightforward, and its dual functionality—a reactive nitropyridine ring and a versatile carboxylic acid handle—provides an efficient entry point into complex molecular architectures. As demonstrated, it is particularly well-suited for the construction of kinase inhibitor scaffolds targeting oncogenic drivers like c-Met. The protocols and data presented herein provide researchers with the foundational knowledge to synthesize, handle, and apply this valuable intermediate in the pursuit of novel therapeutics.
References
- U.S. Patent US4952697A, "Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
- Zotova, Y. A., et al. (2024). "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals.
- Zotova, Y. A., et al. (2024). "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI.
- Syaima, H., et al. (2020). "Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Jin, L., et al. (2022). "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents." Frontiers in Chemistry.
- PubChem. "3-Nitropyridin-2-ylamine.
- Wikipedia. "c-Met inhibitor."
- Advani, S. J., et al. (2013). "c-Met inhibitors." Journal of Clinical Oncology.
- Parikh, N. D., & Pillai, A. (2014). "Development of Tivantinib as Treatment for Hepatocellular Carcinoma.
- ChemicalBook. "2-Amino-3-nitropyridine."
- Patsnap Synapse. "What are c-Met inhibitors and how do they work?"
- Torres, E., et al. (2022). "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Molecules.
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- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 4. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Ligand Design and Synthesis Based on (3-Nitro-pyridin-2-ylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (3-Nitro-pyridin-2-ylamino)-acetic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features make it an attractive starting point for the design of novel ligands targeting a range of biological macromolecules. This document provides a comprehensive guide for researchers, offering detailed protocols for the synthesis of the core scaffold and its derivatives, principles for rational ligand design, and methodologies for biological evaluation. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile scaffold in drug discovery programs.
Introduction: The Chemical Space of this compound
The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry.[1] The introduction of a nitro group and an amino-acetic acid moiety at the 2- and 3-positions, respectively, creates a unique chemical entity with a distinct profile of hydrogen bonding capabilities, electronic properties, and conformational flexibility.
The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, modulating its pKa and potential for π-π stacking interactions. The amino-acetic acid side chain provides a crucial handle for introducing a wide array of chemical diversity. The secondary amine can act as a hydrogen bond donor, while the carboxylic acid can serve as a hydrogen bond donor or acceptor, or as a point of attachment for further derivatization, such as amide bond formation. This combination of features makes the this compound scaffold a promising platform for the development of inhibitors for various enzymes and receptors.
Ligand Design Principles: A Roadmap to Bioactivity
Rational ligand design is a cornerstone of modern drug discovery. For the this compound scaffold, several key principles can guide the design of potent and selective ligands.
Core Scaffold Modifications
The core scaffold itself offers opportunities for modulation. While this guide focuses on the 3-nitro-pyridin-2-ylamino)-acetic acid core, it is important to recognize that modifications to the pyridine ring, such as the introduction of additional substituents or the exploration of different regioisomers of the nitro and amino-acetic acid groups, can significantly impact biological activity.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is the most common site for derivatization. Conversion to amides is a particularly effective strategy to explore the chemical space around a target's binding pocket.
-
Amide Library Synthesis: A library of amides can be readily synthesized by coupling the this compound with a diverse set of primary and secondary amines. The choice of amines should be guided by the desired physicochemical properties (e.g., lipophilicity, polarity) and the potential for specific interactions with the target protein (e.g., hydrogen bonding, hydrophobic interactions).
-
Structure-Activity Relationship (SAR) Insights: Studies on related heterocyclic scaffolds have shown that the nature of the substituent on the amide nitrogen can dramatically influence biological activity. For instance, in a series of aryl acetamide derivatives, electron-withdrawing groups on the aryl ring were found to be preferred over electron-donating groups for enhanced potency against certain biological targets.[2][3]
Bioisosteric Replacements
Bioisosteric replacement of the carboxylic acid can also be a fruitful avenue for ligand optimization. For example, replacing the carboxylic acid with a tetrazole or a hydroxamic acid can alter the acidity, hydrogen bonding pattern, and metabolic stability of the resulting ligand.
Synthesis of the this compound Scaffold and its Derivatives
The synthesis of the this compound scaffold can be approached through a straightforward and robust synthetic sequence. The following protocols provide detailed step-by-step instructions.
Diagram: Synthetic Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (3-Nitro-pyridin-2-ylamino)-acetic acid in Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of (3-Nitro-pyridin-2-ylamino)-acetic acid as a versatile starting material for the synthesis of complex heterocyclic structures.
Introduction: A Strategically Designed Building Block
This compound is a bespoke chemical scaffold engineered for the efficient construction of nitrogen-containing heterocyclic systems. Its strategic design incorporates three key functional elements on a pyridine core: a nitro group, a secondary amine, and a carboxylic acid. This unique arrangement makes it a powerful precursor for fused bicyclic heterocycles, particularly those of pharmaceutical interest like pyrido[2,3-b]pyrazines and other pteridine-like structures.
The true synthetic value of this molecule lies in the latent reactivity of the nitro group. Positioned ortho to the amino linkage, it is perfectly poised for reductive cyclization. Upon reduction to an amine, it creates an ortho-diamine system that can readily undergo intramolecular condensation with the tethered acetic acid side chain, or intermolecular condensation with other reagents, to forge new heterocyclic rings. This guide provides a comprehensive overview of its synthesis, properties, and detailed protocols for its application in constructing complex molecular architectures.
Synthesis and Physicochemical Profile
The preparation of this compound or its more commonly used ethyl ester derivative is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the C2 position of the pyridine ring, making it susceptible to attack by the amino group of glycine or its ester.
Protocol 1: Synthesis of Ethyl (3-Nitro-pyridin-2-ylamino)-acetate
This protocol details the synthesis of the ethyl ester, which often offers improved solubility and handling characteristics compared to the free acid.
-
Rationale: The reaction between 2-chloro-3-nitropyridine and ethyl glycinate is facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which acts as a scavenger for the hydrochloric acid byproduct. Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.
-
Step-by-Step Methodology:
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in absolute ethanol (10 mL per 1 g of starting material), add ethyl glycinate hydrochloride (1.1 eq) followed by triethylamine (2.5 eq).
-
Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-chloro-3-nitropyridine is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will form.
-
Filter the mixture to remove the salt and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid or oil.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (3-nitro-pyridin-2-ylamino)-acetate.
-
Physicochemical and Safety Data Summary
The following table summarizes the key properties and safety information for the parent amine, 3-Nitropyridin-2-ylamine, which serves as a reliable proxy for its acetic acid derivative.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 139.11 g/mol | PubChem[1] |
| Appearance | Yellow to brown crystalline solid | - |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem[1] |
| Precautionary Notes | P261, P280, P302+P352, P305+P351+P338 | PubChem[1] |
| Handling | Handle in a well-ventilated area.[2] Wear protective gloves, clothing, and eye protection.[3] Avoid dust formation.[3] | Fisher Scientific[2], Thermo Fisher Scientific[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2] | Fisher Scientific[2] |
Application in Pyrido[2,3-b]pyrazine Synthesis
One of the most direct applications of this compound is in the synthesis of the pyrido[2,3-b]pyrazin-2-one core. This scaffold is found in numerous biologically active molecules. The synthesis is a classic example of a reductive cyclization reaction.
Mechanism Insight: The process involves the selective reduction of the nitro group to an amine. This transformation creates a 1,2-diamine functionality on the pyridine ring. The newly formed primary amine, being in close proximity to the ester or carboxylic acid side chain, undergoes a spontaneous or catalyzed intramolecular cyclization (lactamization) to form the thermodynamically stable six-membered pyrazinone ring.
Protocol 2: Synthesis of 1,4-Dihydro-pyrido[2,3-b]pyrazin-2-one
-
Rationale: Zinc powder in acetic acid is a classic and effective reagent system for the reduction of aromatic nitro groups.[4] Acetic acid serves as both the solvent and the proton source for the reduction. The reaction is typically clean and proceeds at room temperature.
-
Step-by-Step Methodology:
-
Suspend ethyl (3-nitro-pyridin-2-ylamino)-acetate (1.0 eq) in glacial acetic acid (15 mL per 1 g of ester).
-
To this stirred suspension, add zinc dust (4.0-5.0 eq) portion-wise over 20-30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with additional acetic acid.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Add water to the residue and adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure 1,4-dihydro-pyrido[2,3-b]pyrazin-2-one.
-
Application in Substituted Pyrido[2,3-b]quinoxaline Synthesis
By altering the workflow, the ortho-diamine intermediate generated from the reduction can be trapped with an external reagent before cyclization occurs. This strategy opens the door to a wider range of fused heterocycles, such as substituted pyrido[2,3-b]quinoxalines.
Mechanism Insight: This is a two-step, one-pot or sequential process. First, the nitro group is reduced to an amine, generating in situ the 2,3-diaminopyridine derivative. Instead of allowing intramolecular cyclization, an α-dicarbonyl compound (e.g., benzil, 2,3-butanedione) is introduced. A double condensation between the two amino groups of the pyridine and the two carbonyl groups of the dicarbonyl reagent leads to the formation of the pyrazine ring, resulting in the quinoxaline-type structure. This is a variation of the classical quinoxaline synthesis.[5]
Protocol 3: Synthesis of a Substituted Pyrido[2,3-b]quinoxaline Derivative
-
Rationale: Stannous chloride (SnCl₂) dihydrate in ethanol is a mild and effective reducing agent for nitro groups, often used when other reducible functional groups are present. The subsequent condensation with a dicarbonyl is typically acid- or heat-catalyzed. Performing the reaction in a single pot after the reduction is complete can be highly efficient.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in ethanol (20 mL per 1 g).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (2-3 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Cool the mixture to room temperature and neutralize carefully with a 2 M sodium hydroxide solution until the pH is approximately 5-6. A precipitate of tin salts may form.
-
Without isolating the diamine intermediate, add the α-dicarbonyl compound (e.g., benzil, 1.1 eq) to the mixture.
-
Add a few drops of glacial acetic acid to catalyze the condensation and heat the mixture back to reflux for an additional 2-4 hours.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to obtain the desired pyrido[2,3-b]quinoxaline product.
-
Conclusion
This compound is a highly valuable and versatile building block for heterocyclic synthesis. The strategic placement of its functional groups allows for the controlled and efficient construction of complex, fused ring systems relevant to pharmaceutical and materials science research. The protocols outlined in this guide demonstrate its utility in synthesizing pyrido[2,3-b]pyrazinones via reductive cyclization and pyrido[2,3-b]quinoxalines through a reduction-condensation sequence, highlighting its potential for library synthesis and lead optimization campaigns. Proper adherence to safety and handling protocols is essential for its successful and safe application in the laboratory.
References
-
Kubik, S., & Pudov, I. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
-
Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-29. [Link]
-
Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
-
National Center for Biotechnology Information (n.d.). 3-Nitropyridin-2-ylamine. PubChem Compound Database. Retrieved from [Link]
-
Kappe, C. O., & Legros, J. (2010). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 15(4), 2413-2428. [Link]
- Google Patents (2011). New process for synthetizing 3-(pyridin-2-ylamino)
Sources
Application Notes and Protocols for the Scalable Synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid, a key intermediate in pharmaceutical development. The described two-step process is designed for robustness, scalability, and safety, addressing the critical challenges associated with large-scale nitration and subsequent N-alkylation reactions. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and strategies for process optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a Scalable Synthesis
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is present in compounds targeting a range of therapeutic areas. The development of a safe, efficient, and scalable synthetic route is paramount for ensuring a reliable supply of this intermediate for preclinical and clinical studies, as well as for eventual commercial production.
This application note details a two-step synthesis commencing with the nitration of 2-aminopyridine to yield 2-amino-3-nitropyridine, followed by N-alkylation with an acetic acid equivalent and subsequent hydrolysis. The protocols have been designed with a focus on process safety, particularly in managing the highly exothermic nitration step, and on optimizing yield and purity for large-scale production.
Chemical Principles and Synthetic Strategy
The overall synthetic strategy is a two-step process:
-
Electrophilic Aromatic Substitution: Nitration of 2-aminopyridine to introduce a nitro group at the 3-position of the pyridine ring.
-
Nucleophilic Substitution and Hydrolysis: N-alkylation of the resulting 2-amino-3-nitropyridine with an ethyl chloroacetate followed by hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Nitration of 2-Aminopyridine
The nitration of 2-aminopyridine is a classic example of electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The amino group at the 2-position is a strong activating group, directing the incoming electrophile to the ortho and para positions (3 and 5 positions, respectively).
Controlling the reaction temperature is critical to favor the formation of the desired 3-nitro isomer over the 5-nitro byproduct.[1][2] At lower temperatures, the kinetic product, 2-nitraminopyridine, can form, which can then rearrange in hot sulfuric acid to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[1][3] Careful temperature management is therefore essential for selectivity.
Step 2: N-Alkylation and Hydrolysis
The second step involves the N-alkylation of the exocyclic amino group of 2-amino-3-nitropyridine. The amino group acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. This reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The choice of an ester, like ethyl chloroacetate, provides a convenient protecting group for the carboxylic acid functionality during the alkylation step.
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is often preferred for its simplicity and high yields.
Scaled-Up Synthesis Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times. The nitration reaction is highly exothermic and requires careful monitoring and control.
Step 1: Synthesis of 2-Amino-3-nitropyridine
This protocol is designed for a laboratory scale-up.
Materials and Equipment:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide (for neutralization)
-
Jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling bath (e.g., ice/salt or a circulating chiller)
Protocol:
-
Reactor Setup: Set up a jacketed reactor equipped with an overhead stirrer, a temperature probe, and an addition funnel. Circulate a coolant through the jacket to maintain the desired temperature.
-
Acid Charge: Carefully charge the reactor with concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C with vigorous stirring.
-
Substrate Addition: Slowly add 2-aminopyridine to the cold sulfuric acid. The addition should be portion-wise to control the initial exotherm. Maintain the internal temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the pre-chilled nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reaction mixture between 5-10 °C throughout the addition. A runaway reaction can occur if the temperature is not controlled.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This should be done in a large, appropriate container to accommodate the volume and potential for splashing.
-
Neutralization and Precipitation: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide while keeping the mixture cool in an ice bath. The product will precipitate out as a yellow solid.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. The crude product can be recrystallized from ethanol or an ethanol/water mixture to improve purity.
Step 2: Synthesis of this compound
Materials and Equipment:
-
2-Amino-3-nitropyridine
-
Ethyl chloroacetate
-
Potassium Carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Sodium Hydroxide
-
Hydrochloric Acid (for acidification)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-nitropyridine, anhydrous potassium carbonate, and a suitable solvent like acetone or DMF.
-
Reagent Addition: Add ethyl chloroacetate to the mixture.
-
Alkylation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up (Ester isolation): After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (3-nitro-pyridin-2-ylamino)-acetate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Hydrolysis: Dissolve the crude ester in ethanol and add a solution of sodium hydroxide in water.
-
Saponification: Stir the mixture at room temperature or gently heat to 50-60 °C for 1-2 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the pH is acidic (pH 3-4). The product will precipitate out.
-
Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
Process Optimization and Data
For a successful scale-up, several parameters should be optimized. The following table summarizes key parameters and their impact on the synthesis.
| Parameter | Step | Recommendation for Scale-up | Rationale |
| Temperature Control | 1 | Maintain strict control between 5-10 °C during nitration. | Highly exothermic reaction; temperature affects regioselectivity and prevents runaway reactions.[4] |
| Addition Rate | 1 | Slow, controlled addition of the nitrating mixture. | Prevents localized overheating and improves safety.[4] |
| Agitation | 1 & 2 | Efficient and consistent stirring. | Ensures homogenous mixing and heat distribution, preventing hot spots. |
| Solvent Choice | 2 | DMF can improve solubility but requires higher temperatures for removal. Acetone is a lower-boiling alternative. | Optimize for reactant solubility, reaction rate, and ease of work-up. |
| Base Stoichiometry | 2 | Use of at least 2 equivalents of K₂CO₃. | To neutralize the HCl byproduct and drive the reaction to completion. |
Experimental Workflows and Diagrams
Overall Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Scheme
The chemical transformations are depicted in the following diagram.
Caption: Chemical reaction scheme for the two-step synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | - Incomplete reaction.- Formation of 5-nitro isomer.- Loss during work-up. | - Increase reaction time or slightly raise temperature (with caution).- Optimize temperature control for better selectivity.- Ensure complete precipitation and careful handling during filtration. |
| Runaway reaction in Step 1 | - Too rapid addition of nitrating agent.- Inadequate cooling. | - Immediately stop addition and increase cooling.- Have a quenching bath (e.g., large volume of ice water) ready for emergencies. |
| Incomplete reaction in Step 2 | - Insufficient base.- Low reaction temperature or short reaction time. | - Ensure anhydrous conditions and use sufficient K₂CO₃.- Increase reflux time and monitor by TLC/HPLC. |
| Difficulty in ester hydrolysis | - Steric hindrance.- Insufficient hydrolyzing agent. | - Increase reaction time or temperature for hydrolysis.- Use a higher concentration of NaOH. |
Conclusion
The synthetic route detailed in this application note provides a practical and scalable method for the production of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, particularly with respect to safety and process control, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their programs. The provided guidelines for optimization and troubleshooting will further aid in adapting this synthesis to specific laboratory and pilot plant settings.
References
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]
- Production of 2-amino-3-nitropyridine.
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Hindawi. [Link]
-
2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. National Institutes of Health. [Link]
-
Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]
-
NITRATION A little practical guide for students. ResearchGate. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]
- Controlling temperature of nitration reactions.
-
Continuous flow nitration in miniaturized devices. National Institutes of Health. [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. [Link]
- Production of 2-amino-3-nitropyridine.
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Hindawi. [Link]
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Solid-phase synthesis techniques for (3-Nitro-pyridin-2-ylamino)-acetic acid analogs
Application Notes & Protocols
Topic: Solid-Phase Synthesis Techniques for (3-Nitro-pyridin-2-ylamino)-acetic Acid Analogs
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of (3-Nitro-pyridin-2-ylamino) Acetic Acid Scaffolds
The this compound framework and its analogs represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The electron-deficient nitropyridine ring, coupled with the amino acid backbone, provides a versatile scaffold for creating libraries of molecules with diverse pharmacophoric features. The nitro group, a potent electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a key reaction for their synthesis. Furthermore, this group can serve as a handle for further chemical modifications, such as reduction to an amino group, enabling subsequent diversification.
Solid-phase organic synthesis (SPOS) is the technology of choice for generating libraries of such analogs efficiently.[1] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be removed by simple filtration and washing, dramatically simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[1] This guide provides a detailed, experience-driven protocol for the solid-phase synthesis of this important class of molecules using the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Pillar 1: The Synthetic Strategy - A Mechanistic Overview
The synthesis hinges on a two-part strategy: first, the assembly of an amino acid on a solid support, and second, the crucial SNAr reaction to introduce the 3-nitropyridine moiety.
-
Resin Selection & Amino Acid Loading: The choice of resin dictates the C-terminal functionality of the final product. For a C-terminal carboxylic acid, a 2-Chlorotrityl chloride (2-CTC) or Wang resin is employed.[2][3] For a C-terminal amide, a Rink Amide resin is the standard choice.[3] The first Fmoc-protected amino acid is loaded onto the resin, serving as the "acetic acid" backbone.
-
Fmoc-Deprotection: The temporary Fmoc protecting group on the α-amine is removed using a basic solution, typically piperidine in N,N-Dimethylformamide (DMF), to expose a free secondary amine.[4] This amine is the nucleophile for the subsequent key reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The core reaction involves the displacement of a leaving group (typically a halide) from the 2-position of a 3-nitropyridine derivative by the resin-bound amine. The electron-withdrawing nitro group at the 3-position is critical as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution.[5] This reaction is typically performed using a precursor like 2-chloro-3-nitropyridine in the presence of a non-nucleophilic base.
-
Cleavage and Final Deprotection: The final analog is cleaved from the solid support using a strong acid, most commonly Trifluoroacetic Acid (TFA).[6] This step simultaneously removes any acid-labile side-chain protecting groups. A "cleavage cocktail" containing scavengers is essential to quench reactive cationic species generated during the process, preventing unwanted side reactions.[7]
Workflow Visualization
The overall synthetic cycle is illustrated below. This iterative process allows for the construction of a diverse library by varying the initial amino acid loaded onto the resin.
Caption: SNAr coupling of the resin-bound amine with 2-chloro-3-nitropyridine.
Protocol 3: Cleavage from Resin and Purification
Causality: TFA is a strong acid used to break the acid-labile linker attaching the molecule to the resin. [6]During this process, protecting groups like Boc or t-Butyl are also removed, generating highly reactive tert-butyl cations. Scavengers like TIPS and water are crucial to trap these cations, preventing them from re-attaching to electron-rich residues on the target molecule. [8]The final product is precipitated in cold ether because it is typically a salt and insoluble in non-polar solvents, while many organic by-products remain dissolved.
-
Resin Preparation: After the final wash step, dry the resin under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% Water, 2.5% TIPS . [8] * Note: The nitro group is stable to this cocktail. If other sensitive functional groups were present, the scavenger composition would need to be adjusted. [2][9]
Cleavage Cocktail Component Volume % Rationale Trifluoroacetic Acid (TFA) 95% Cleaves product from resin; removes acid-labile protecting groups. [6] Water (H₂O) 2.5% Scavenges tert-butyl cations. [6] | Triisopropylsilane (TIPS) | 2.5% | Potent cation scavenger, prevents trityl reattachment if applicable. [8]|
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel (approx. 10 mL per 0.5 mmol of resin).
-
Stopper the vessel and agitate at room temperature for 2-3 hours. [7]4. Product Isolation:
-
Filter the TFA solution away from the resin beads into a clean centrifuge tube.
-
Wash the beads with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a larger tube containing vigorously stirring, ice-cold diethyl ether (approx. 40 mL). A white precipitate should form.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
-
Drying: Dry the white solid pellet under a vacuum to yield the crude product.
Protocol 4: Analysis and Purification
Causality: Reversed-phase HPLC is the standard method for purifying peptide-like molecules. [10]It separates the target compound from failed sequences and impurities based on hydrophobicity. Mass spectrometry provides definitive confirmation of the product's identity by measuring its molecular weight. [11]
-
Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Analyze by analytical RP-HPLC to assess purity.
-
Analyze by LC-MS to confirm the molecular weight. The expected mass should be calculated and compared to the observed m/z value. [10]2. Purification:
-
Purify the crude product using preparative RP-HPLC with a C18 column.
-
A typical gradient might be 10-70% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30 minutes. The exact gradient must be optimized based on the analytical run.
-
-
Final Steps:
-
Collect the fractions containing the pure product.
-
Combine the fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder.
-
References
-
AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 1-10. [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
-
Tsupko, G.L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
-
Bakht, M.A., et al. (2018). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]
-
Nowick Laboratory (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]
-
Tsupko, G.L., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]
-
CSBio (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. CDN Inc. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. [Link]
-
An, G., et al. (2011). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Bull, J.A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(20), 12150-12231. [Link]
-
AAPPTec (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Peptides. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]
-
Brik, A., et al. (2005). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 102(6), 1943-1948. [Link]
-
Otaka, A., et al. (2015). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 137(15), 5139-5150. [Link]
-
Sharma, A., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-12. [Link]
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- 1. csbio.com [csbio.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. ejbiotechnology.info [ejbiotechnology.info]
Harnessing (3-Nitro-pyridin-2-ylamino)-acetic acid Derivatives for Advanced Click Chemistry Applications
This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (3-Nitro-pyridin-2-ylamino)-acetic acid derivatives in click chemistry. We will explore the synthesis of these versatile building blocks, their functionalization for bioorthogonal reactions, and their application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern chemical ligation.
Introduction: A Privileged Scaffold for Chemical Innovation
Click chemistry has revolutionized the way molecules are connected, offering reactions that are high-yielding, stereospecific, and tolerant of a wide range of functional groups.[1] The CuAAC reaction, in particular, has become an indispensable tool in drug discovery, bioconjugation, and materials science for its efficiency and reliability.[1][2]
This guide focuses on the untapped potential of this compound as a core scaffold for creating novel molecular architectures. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved therapeutics.[3] The strategic placement of a nitro group significantly alters the electronic landscape of the pyridine ring, which can influence reactivity and offers a potential site for further chemical modification.[4][5][6] The integral acetic acid moiety provides a readily accessible handle for the introduction of bioorthogonal functionalities, such as azides and alkynes, positioning these derivatives as powerful tools for click chemistry.
These protocols will provide a comprehensive roadmap for synthesizing and utilizing these novel compounds, with a focus on the underlying chemical principles that ensure experimental success.
Diagram: Core Molecular Structure
Caption: The foundational structure of this compound.
Synthesis of the Core Scaffold: this compound
The initial step involves the synthesis of the core molecule from commercially available precursors. 2-Amino-3-nitropyridine serves as a readily accessible starting material for this process.[7][8]
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-nitropyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-nitropyridine (1.0 eq) in acetonitrile. To this solution, add potassium carbonate (2.0 eq).
-
At room temperature, add ethyl bromoacetate (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and maintain for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl (3-nitro-pyridin-2-ylamino)-acetate.
-
Purify the crude ester using silica gel column chromatography with a hexane/ethyl acetate gradient.
-
For saponification, dissolve the purified ester in a 1:1 mixture of ethanol and 1 M aqueous NaOH.
-
Stir the solution at room temperature for 4 hours until the ester is fully consumed.
-
Neutralize the reaction mixture to a pH of 3-4 with 1 M HCl, which will precipitate the carboxylic acid.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain pure this compound.
Scientific Rationale: This synthesis proceeds through a classic SN2 reaction, where the exocyclic amino group of 2-amino-3-nitropyridine nucleophilically attacks ethyl bromoacetate. Potassium carbonate acts as a mild base to scavenge the hydrobromic acid byproduct. The subsequent ester hydrolysis under basic conditions yields the target carboxylic acid.
Functionalization for Click Chemistry: Installation of Bioorthogonal Handles
The carboxylic acid group of the core scaffold is an ideal attachment point for introducing azide or alkyne functionalities via robust amide bond formation.
Protocol 2: Synthesis of an Azide-Functionalized Derivative
Materials:
-
This compound
-
2-Azidoethan-1-amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
To this solution, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Allow the mixture to stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Introduce 2-azidoethan-1-amine (1.1 eq) to the activated mixture.
-
Continue stirring at room temperature for 16 hours.
-
Quench the reaction by pouring the mixture into water, then extract the product with ethyl acetate.
-
Wash the combined organic phases with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting azide-functionalized derivative by column chromatography.
Protocol 3: Synthesis of an Alkyne-Functionalized Derivative
Materials:
-
This compound
-
Propargylamine
-
EDC, HOBt, DIPEA, DMF (as in Protocol 2)
Experimental Procedure:
-
This protocol is identical to Protocol 2, with the substitution of propargylamine for 2-azidoethan-1-amine.
Scientific Rationale: The EDC/HOBt coupling system is a highly efficient method for forming amide bonds. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This activated ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes any acidic byproducts without interfering with the coupling reaction.
Diagram: Functionalization Workflow
Caption: Synthetic route to azide and alkyne-functionalized derivatives.
The Main Event: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the bioorthogonal handles installed, the functionalized this compound derivatives are ready for CuAAC reactions, enabling their conjugation to a wide variety of molecules.
Protocol 4: General Procedure for a CuAAC Reaction
Materials:
-
Azide-functionalized this compound derivative (1.0 eq)
-
An alkyne-containing molecule (e.g., phenylacetylene) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/water (1:1 v/v)
Experimental Procedure:
-
In a reaction vial, dissolve the azide-functionalized derivative and the corresponding alkyne in a 1:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Follow with the addition of an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final triazole conjugate by column chromatography.
Scientific Rationale: In this catalytic cycle, sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt in situ. The Cu(I) species then coordinates with the terminal alkyne to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.[1][9]
Diagram: Simplified CuAAC Catalytic Cycle
Caption: The catalytic cycle of the CuAAC reaction.
Summary of Quantitative Data
| Reaction Stage | Key Starting Material | Essential Reagents | Solvent System | Temperature | Duration (h) | Expected Yield (%) |
| Core Synthesis | 2-Amino-3-nitropyridine | Ethyl bromoacetate, K₂CO₃ | Acetonitrile | 60°C | 12 | 70-85 |
| Azide Functionalization | Core Scaffold | 2-Azidoethan-1-amine, EDC, HOBt | DMF | Room Temp | 16 | 65-80 |
| Alkyne Functionalization | Core Scaffold | Propargylamine, EDC, HOBt | DMF | Room Temp | 16 | 65-80 |
| CuAAC Ligation | Azide Derivative + Phenylacetylene | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 12-24 | >90 |
Future Outlook and Applications
The this compound derivatives, functionalized for click chemistry, represent a novel class of building blocks with significant potential across various scientific disciplines:
-
Drug Discovery: The nitropyridine core can serve as a pharmacophore, while the triazole linker allows for the rapid generation of compound libraries to probe structure-activity relationships.[3][8]
-
Bioconjugation: These compounds can be employed to label and track biomolecules such as proteins and nucleic acids for diagnostic and imaging applications.[10][11]
-
Materials Science: The formation of the rigid and stable triazole linkage can be exploited in the synthesis of novel polymers and functional materials.
Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amine, providing a secondary site for orthogonal chemical modifications, thereby expanding the molecular complexity that can be achieved.[8] The continued exploration of these derivatives promises to yield exciting new tools for chemical synthesis and biological investigation.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved from [Link]
- Process for preparation of nitropyridine derivatives. (n.d.). Google Patents.
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2023). ResearchGate. Retrieved from [Link]
- Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (n.d.). Google Patents.
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (2016). ResearchGate. Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). PubMed Central. Retrieved from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2023). SvedbergOpen. Retrieved from [Link]
-
Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. Retrieved from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (2009). ACS Publications. Retrieved from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). MDPI. Retrieved from [Link]
-
Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. (2020). MDPI. Retrieved from [Link]
-
Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2022). MDPI. Retrieved from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Application of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) “Click Chemistry” in Carbohydrate Drug and Neoglycopolymer Synthesis. (2011). ResearchGate. Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). PubMed Central. Retrieved from [Link]
-
3-Nitropyridin-2-ylamine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo. Retrieved from [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2012). PubMed Central. Retrieved from [Link]
- New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate. (n.d.). Google Patents.
-
Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... (2001). PubMed. Retrieved from [Link]
-
On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (1993). De Gruyter. Retrieved from [Link]
-
Synthesis of New Quinolinones from 3-Nitropyranoquinolinones. (2016). ResearchGate. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Exploring the Antimicrobial Potential of Novel Nitropyridines
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial activity. Among the promising classes of heterocyclic compounds, nitropyridines have emerged as a focal point of interest. The presence of the nitro group, a potent electron-withdrawing moiety, on the pyridine scaffold can confer significant biological activity.[1] This document provides a comprehensive guide for researchers aiming to explore the antimicrobial applications of novel nitropyridine derivatives, from initial screening to preliminary mechanistic insights.
The strategic inclusion of a pyridine nucleus is a well-established approach in medicinal chemistry to enhance the therapeutic properties of a compound.[1] Pyridine-containing molecules are noted for their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1] Furthermore, the basic nature of the pyridine ring can improve the aqueous solubility of a compound, a desirable characteristic for drug development.[1] When combined with a nitro functional group, the resulting nitropyridine scaffold presents a compelling starting point for the development of new antimicrobial agents.
Chapter 1: Foundational Antimicrobial Screening of Novel Nitropyridines
The initial step in evaluating a novel nitropyridine is to determine its spectrum of antimicrobial activity. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted technique for determining MIC values.[2][3]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for assessing the antimicrobial activity of novel nitropyridine compounds.
Principle: Serial dilutions of the nitropyridine compound are prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[2]
Materials:
-
Novel nitropyridine compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation:
-
Dissolve the nitropyridine compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Prepare serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the nitropyridine compound at which there is no visible growth.[2]
-
Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NP-001 | 8 | 16 | >64 | 32 |
| NP-002 | 2 | 4 | 16 | 8 |
| NP-003 | >64 | >64 | >64 | >64 |
| Control Drug | 1 | 2 | 4 | 0.5 |
Workflow for Initial Antimicrobial Screening
Caption: Workflow for MIC determination of novel nitropyridines.
Chapter 2: Investigating Anti-Biofilm Properties
Many chronic and recurrent infections are associated with the formation of biofilms, which are structured communities of microorganisms encased in a self-produced extracellular matrix. Biofilms provide protection against host immune responses and antimicrobial agents. Therefore, compounds that can inhibit biofilm formation or disrupt existing biofilms are of significant therapeutic interest.
Protocol 2: Biofilm Inhibition and Disruption Assay using Crystal Violet
This protocol describes a quantitative method to assess the ability of novel nitropyridines to both prevent the formation of biofilms and eradicate pre-formed biofilms.
Principle: The crystal violet (CV) assay is a simple and widely used method for staining and quantifying biofilm biomass. CV is a basic dye that binds to negatively charged surface molecules in the biofilm matrix. The amount of bound CV is proportional to the total biofilm biomass.
Materials:
-
Novel nitropyridine compounds
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial strains known for biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Plate Preparation: In a 96-well plate, add 100 µL of TSB with 1% glucose containing serial dilutions of the nitropyridine compound.
-
Inoculation: Add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in TSB with 1% glucose) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 10-15 minutes.[5]
-
Washing: Remove the CV solution and wash the wells with water to remove excess stain.
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound CV.[5]
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The percentage of biofilm inhibition is calculated relative to the control (no compound).
Procedure for Biofilm Disruption:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1-4) but without the addition of the nitropyridine compounds.
-
Compound Treatment: After the initial incubation and washing, add 200 µL of fresh broth containing serial dilutions of the nitropyridine compound to the wells with pre-formed biofilms.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Staining and Quantification: Proceed with the CV staining and quantification as described in the inhibition assay (steps 5-9). The percentage of biofilm disruption is calculated relative to the control.
Logical Flow for Biofilm Assays
Caption: Comparative workflow for biofilm inhibition and disruption assays.
Chapter 3: Assessing Cytotoxicity - A Critical Step in Drug Discovery
A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells. Cytotoxicity testing is therefore a crucial step in the early stages of drug development. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the procedure for evaluating the cytotoxicity of novel nitropyridines against a mammalian cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Novel nitropyridine compounds
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Sterile 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Chapter 4: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its further development. For nitroaromatic compounds, including nitropyridines, the primary mechanism of action often involves the reductive activation of the nitro group by bacterial nitroreductases.[8][9][10]
Proposed Mechanism of Action of Nitropyridines
The antimicrobial activity of many nitro-heterocyclic drugs is dependent on their metabolic activation within the microbial cell.[8] This process is typically more efficient under anaerobic or microaerophilic conditions.[8] Bacterial nitroreductases, which are flavin-containing enzymes, catalyze the reduction of the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine derivatives.[9] These reactive species can then interact with and damage cellular macromolecules, including DNA, leading to cell death.[9][10]
Caption: Proposed mechanism of action for antimicrobial nitropyridines.
Experimental Approaches to Investigate the Mechanism of Action
-
Nitroreductase Activity Assay: This assay can be used to determine if the novel nitropyridine is a substrate for bacterial nitroreductases. The assay typically monitors the oxidation of NADH or NADPH spectrophotometrically in the presence of the compound and a purified nitroreductase enzyme or cell lysate.[11]
-
Generation of Resistant Mutants: Spontaneous resistant mutants can be generated by serially passaging the bacteria in the presence of sub-lethal concentrations of the nitropyridine. Whole-genome sequencing of the resistant mutants can identify mutations in genes, such as those encoding nitroreductases, that are responsible for the resistance phenotype.
-
Macromolecular Synthesis Inhibition Assays: These assays can determine if the nitropyridine inhibits the synthesis of DNA, RNA, protein, or the cell wall. This is typically done by measuring the incorporation of radiolabeled precursors into these macromolecules.
Conclusion and Future Directions
The protocols and conceptual frameworks presented in this document provide a robust starting point for the evaluation of novel nitropyridine compounds as potential antimicrobial agents. A systematic approach, beginning with broad-spectrum activity screening and progressing through assessments of anti-biofilm properties, cytotoxicity, and mechanism of action, is essential for identifying promising lead candidates. Future work should focus on optimizing the structure of active nitropyridines to enhance their efficacy and selectivity, as well as conducting in vivo studies to evaluate their therapeutic potential in animal models of infection. The continued exploration of this chemical class holds promise for the discovery of next-generation antimicrobials to combat the growing threat of antibiotic resistance.
References
- Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.
- Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of Antimicrobial Chemotherapy, 5(5), 499-502.
- ACS Omega. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections.
-
Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]
- Crofts, T. S., et al. (2019). Discovery and characterization of a nitroreductase capable of conferring bacterial resistance to chloramphenicol. Cell Chemical Biology, 26(4), 559-570.e6.
-
PubMed Central. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
-
Antimicrobial Agents and Chemotherapy. (n.d.). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Retrieved from [Link]
- Roche. (n.d.).
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
- Encyclopedia.pub. (2022).
-
United States Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. Retrieved from [Link]
- PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
- National Institutes of Health. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds.
- MDPI. (n.d.). The Catalysis Mechanism of E.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
- ResearchGate. (2016). How to conduct a crystal violet assay for quantifying biofilm?.
- MI - Microbiology. (n.d.). Broth Microdilution.
- National Institutes of Health. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles.
- Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing.
- National Institutes of Health. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
- YouTube. (2021). Antimicrobials: Mechanism of action.
Sources
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- 4. rr-asia.woah.org [rr-asia.woah.org]
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- 8. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid
Welcome to the dedicated technical support guide for the synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthesis protocols and troubleshoot common issues to improve reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can make informed, data-driven decisions in your laboratory work.
Section 1: The Core Reaction Mechanism—A Deeper Look
Understanding the reaction's foundation is critical for effective troubleshooting. The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.
The "Why": The pyridine ring is typically electron-rich and resistant to nucleophilic attack. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly alters the electronic landscape of the ring. This group pulls electron density away from the ring, particularly from the ortho (C2, C4) and para (C6) positions, making them electron-deficient and thus susceptible to attack by a nucleophile.[1] In our starting material, 2-chloro-3-nitropyridine, the chlorine atom at the C2 position is an excellent leaving group and is ortho to the activating nitro group, making it the prime site for substitution.[1]
The nucleophile in this reaction is glycine. For glycine's amino group to act as an effective nucleophile, a base is required to deprotonate it, increasing its nucleophilicity. The base also serves the crucial role of neutralizing the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.
Sources
Degradation and stability issues of (3-Nitro-pyridin-2-ylamino)-acetic acid
Introduction
Welcome to the technical support center for (3-Nitro-pyridin-2-ylamino)-acetic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a niche yet significant molecule, understanding its stability and degradation profile is paramount to ensuring the integrity and reproducibility of your results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and application. Our approach is grounded in established principles of chemical stability and informed by the behavior of structurally related nitropyridine and amino acid derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule possessing both a nitro-functionalized pyridine ring and an amino acid moiety, it is susceptible to a range of degradation pathways.[1][2] The nitro group can be susceptible to reduction, while the amino acid side chain can undergo decarboxylation or oxidative degradation.[3] The pyridine ring itself, while generally stable, can be subject to nucleophilic attack, particularly when activated by the electron-withdrawing nitro group.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment. We recommend storage at 2-8°C in a tightly sealed, opaque container to protect it from light and moisture. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize the risk of oxidative degradation.
Q3: I am dissolving this compound in an aqueous buffer for my assay. Are there any pH considerations I should be aware of?
A3: Yes, the pH of your aqueous solution is a critical factor. Both highly acidic and highly alkaline conditions can promote the hydrolysis of the amide linkage or other susceptible bonds within the molecule. It is advisable to conduct preliminary stability studies in your chosen buffer system to determine the optimal pH range for your specific application. Generally, near-neutral pH conditions are preferable to minimize acid- or base-catalyzed degradation.
Q4: Can I expect any color changes in my sample of this compound over time?
A4: this compound is typically a light yellow to orange crystalline powder. A significant darkening of the color over time may indicate degradation. This could be due to the formation of chromophoric degradation products resulting from photolytic or thermal stress. If you observe a noticeable color change, it is recommended to re-analyze the purity of the compound before use.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Q5: I am observing a new, unexpected peak in my HPLC chromatogram after incubating my sample solution for several hours at room temperature. What could be the cause?
A5: The appearance of a new peak in your HPLC chromatogram suggests that your compound is degrading under your experimental conditions. Several factors could be at play:
-
Hydrolysis: If your sample is in an aqueous buffer, hydrolysis of the amide bond or other labile groups may be occurring. This is particularly relevant if your buffer is at a non-neutral pH.
-
Photodegradation: Exposure to ambient light, especially UV light, can induce photochemical reactions in nitroaromatic compounds.[4] Ensure your experiments are conducted in light-protected vessels (e.g., amber vials).
-
Oxidation: Dissolved oxygen in your solvent can lead to oxidative degradation, especially if your sample is exposed to elevated temperatures or contains trace metal impurities that can catalyze oxidation.[2]
To troubleshoot this issue, consider the following steps:
-
Control for Light: Repeat the experiment using amber vials or cover your glassware with aluminum foil to minimize light exposure.
-
De-gas Solvents: Before preparing your sample solution, de-gas your solvents to remove dissolved oxygen.
-
pH Optimization: If possible, adjust the pH of your buffer to be as close to neutral as possible.
-
Temperature Control: Maintain your samples at a controlled, cool temperature (e.g., on ice or in a refrigerated autosampler) if the experiment allows.
Q6: My stock solution of this compound in DMSO has turned a darker color after a few days of storage at 4°C. Is it still usable?
A6: A color change in your DMSO stock solution is a strong indicator of degradation. While DMSO is a common solvent, it can contain trace amounts of water and peroxides, which can contribute to the degradation of sensitive compounds over time. The darkening of the solution suggests the formation of colored degradation products.
We recommend the following course of action:
-
Purity Check: Analyze the purity of the stock solution using a validated analytical method, such as HPLC-UV, to quantify the remaining parent compound and identify any degradation products.
-
Prepare Fresh Stock Solutions: It is best practice to prepare fresh stock solutions from solid material for critical experiments to ensure the accuracy of your results.
-
Optimize Storage: If you must store solutions, consider storing them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air and light.
Q7: I am conducting a reaction with this compound at an elevated temperature and am seeing multiple byproducts. How can I determine the degradation pathway?
A7: Identifying the degradation pathway requires a systematic approach, often involving forced degradation studies and structural elucidation of the resulting degradants. Here is a general workflow:
-
Forced Degradation Studies: Subject the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[5][6]
-
Analytical Method Development: Develop a stability-indicating analytical method, typically a gradient HPLC method, that can separate the parent compound from all major degradation products.[7]
-
Structural Elucidation: Use techniques like LC-MS/MS and NMR to determine the structures of the degradation products. This information will be crucial in piecing together the degradation pathway.
Based on the structure of this compound, a potential thermal degradation pathway could involve intramolecular cyclization and loss of water, similar to what is observed in other nitroanilinoacetic acids.[8]
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways of this compound.
Part 3: Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and quantify the major degradation products.
-
Determine the peak purity of the parent compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | Dry Heat | 80°C | 48 hours |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Ambient | As required |
Experimental Workflow Diagram
Caption: Workflow for forced degradation studies.
References
-
Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Thermal decomposition of some nitroanilinoacetic acids. (1985). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]
-
Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 24, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Retrieved January 24, 2026, from [Link]
-
Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. (2020). PubMed. Retrieved January 24, 2026, from [Link]
-
Oxidative Decarboxylation and Deamination of Essential Amino Acids by Nicotinium Dichromate – A Kinetic Study. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Thermal degradation of 18 amino acids during pyrolytic processes. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 24, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid
Welcome to the technical support guide for the synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this synthetic procedure, with a focus on identifying and mitigating the formation of side products. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.
Overview of the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2-chloro-3-nitropyridine with glycine or a glycine ester, followed by hydrolysis if an ester is used. The electron-withdrawing nitro group at the 3-position is critical, as it activates the pyridine ring for nucleophilic attack at the C2 position by depleting electron density at this carbon.[1][2]
Below is a troubleshooting guide structured in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is lower than expected, and I see multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple TLC spots are common indicators of side product formation. In the synthesis of this compound, several side products can arise from the reaction conditions and the purity of your starting materials. The most probable side products include:
-
3-Nitro-2(1H)-pyridinone: Formed by the hydrolysis of the starting material, 2-chloro-3-nitropyridine.
-
Bis-alkylation product: Where a second molecule of 2-chloro-3-nitropyridine reacts with the secondary amine of the desired product.
-
Decarboxylated product: Loss of the carboxylic acid group from the final product under harsh reaction conditions.
-
Isomeric products: Such as (5-Nitro-pyridin-2-ylamino)-acetic acid, if the starting 2-chloro-3-nitropyridine is contaminated with 2-chloro-5-nitropyridine.
To diagnose the issue, it is crucial to characterize the impurities.
Q2: I've identified a significant amount of 3-Nitro-2(1H)-pyridinone in my crude product. How can I prevent its formation?
A2: The presence of 3-Nitro-2(1H)-pyridinone is a clear indication of hydrolysis of your starting material, 2-chloro-3-nitropyridine.[3] This occurs when water is present in the reaction mixture. The electron-deficient C2 position is susceptible to attack by water, especially at elevated temperatures.
Causality and Prevention:
-
Moisture Contamination: The primary cause is wet solvent or reagents. Ensure you are using anhydrous solvents and that your glassware is thoroughly dried before starting the reaction.
-
Reaction Conditions: Prolonged reaction times at high temperatures can promote hydrolysis.
Troubleshooting Protocol:
-
Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure your glycine and any base used are dry.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.
-
Temperature Control: If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC to avoid unnecessarily long heating times.
Q3: My mass spectrometry data shows a peak corresponding to the bis-alkylation product. What causes this and how can I avoid it?
A3: The formation of a bis-alkylation product, N-(3-nitro-pyridin-2-yl)-N-((3-nitro-pyridin-2-yl)methyl)glycine, occurs when the secondary amine of your desired product acts as a nucleophile and reacts with another molecule of 2-chloro-3-nitropyridine.
Mechanistic Insight:
The nitrogen atom of the newly formed this compound is still nucleophilic and can compete with glycine for the electrophilic 2-chloro-3-nitropyridine.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of glycine relative to 2-chloro-3-nitropyridine. This ensures that the electrophile is consumed by the primary amine of glycine rather than the product's secondary amine. A 1.1 to 1.5 molar excess of glycine is a good starting point.
-
Controlled Addition: Add the 2-chloro-3-nitropyridine solution slowly to the glycine solution. This maintains a low concentration of the electrophile in the reaction mixture, favoring the reaction with the more abundant and more nucleophilic primary amine of glycine.
Q4: I suspect I have an isomeric impurity. How can I confirm this and what is the source?
A4: The most likely isomeric impurity is (5-Nitro-pyridin-2-ylamino)-acetic acid. This arises if your starting material, 2-chloro-3-nitropyridine, is contaminated with its isomer, 2-chloro-5-nitropyridine. The nitration of 2-aminopyridine, a precursor to 2-chloro-3-nitropyridine, can often produce a mixture of 3-nitro and 5-nitro isomers.[4]
Identification and Prevention:
-
Analytical Confirmation:
-
NMR Spectroscopy: The 1H NMR spectrum is the most powerful tool for distinguishing these isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 3-nitro and 5-nitro substituted pyridine rings.
-
HPLC: A well-developed HPLC method can often separate the two isomers, showing a distinct peak for the impurity.[5]
-
-
Source Control:
-
Starting Material Purity: Always check the purity of your 2-chloro-3-nitropyridine by NMR or HPLC before starting the synthesis.
-
Purification of Starting Material: If your starting material is impure, consider purifying it by recrystallization or column chromatography before use.
-
Visualizing Reaction Pathways
To better understand the formation of the desired product and a key side product, the following reaction schemes are provided.
Caption: Main synthetic pathway to this compound.
Caption: Formation of 3-Nitro-2(1H)-pyridinone via hydrolysis.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| This compound | 197.15 | 75-90 | 1H NMR, LC-MS |
| 3-Nitro-2(1H)-pyridinone | 140.09 | Variable | Distinct 1H NMR signals, lower Rf on TLC |
| Bis-alkylation product | 318.25 | < 5 (with optimization) | High mass peak in MS |
| (5-Nitro-pyridin-2-ylamino)-acetic acid | 197.15 | Dependent on starting material purity | Different 1H NMR coupling pattern |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of glycine (1.2 eq) in a suitable solvent (e.g., ethanol, DMF) containing a base (e.g., K2CO3, NaHCO3, 2.5 eq), add a solution of 2-chloro-3-nitropyridine (1.0 eq) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Protocol 2: Analytical Characterization by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
This method should provide good separation of the starting material, product, and potential side products.[5]
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
- Patsnap. (2014). Preparation method of 2-amino-3-nitro pyridine.
-
National Institutes of Health. (2012). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 2-amino-3-nitro pyridine.
-
StackExchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyridin-2-ylamine. Retrieved from [Link]
- Google Patents. (2010). Process for preparation of nitropyridine derivatives.
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
PubMed Central. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]
-
National Institutes of Health. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
- Google Patents. (2016). Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (2018). Reaction of glycine with glyoxylate: Competing transaminations, aldol reactions, and decarboxylations. Retrieved from [Link]
-
Semantic Scholar. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
PubMed Central. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Nitropyridine Synthesis
Introduction: Nitropyridines are foundational scaffolds in modern drug discovery and materials science, serving as versatile precursors for a vast array of functionalized heterocyclic compounds.[1][2] However, their synthesis is notoriously challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of a standard pyridine ring so difficult?
Direct electrophilic nitration of pyridine using standard conditions (e.g., HNO₃/H₂SO₄) is exceptionally sluggish and often results in very low yields.[5][6] This is due to two primary factors:
-
Ring Deactivation: The electronegative nitrogen atom withdraws electron density from the aromatic system, making the ring significantly less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[3][4]
-
Pyridinium Ion Formation: In the strongly acidic media required to generate the nitronium ion, the basic pyridine nitrogen is readily protonated.[4][5] This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack than the neutral pyridine.
Q2: What is the purpose of using pyridine N-oxide for nitration?
The use of pyridine N-oxide is a cornerstone strategy to overcome the inherent low reactivity of the pyridine ring. The N-oxide group fundamentally alters the electronic properties of the ring in two beneficial ways:
-
Ring Activation: The N-oxide oxygen atom can donate electron density back into the ring through resonance, increasing the electron density, particularly at the 4-position (para).[6] This activates the ring, making it susceptible to electrophilic attack.
-
Directing Effect: This resonance donation strongly directs the incoming electrophile to the 4-position. Consequently, nitration of pyridine N-oxide with a mixture of nitric and sulfuric acid proceeds readily to afford 4-nitropyridine N-oxide in high yield.[7][8] The N-oxide can then be deoxygenated (e.g., using PCl₃) to yield the desired 4-nitropyridine.[7][9]
Q3: How do I choose the most appropriate nitrating agent for my substrate?
The choice of nitrating agent is critical and depends on the reactivity of your specific pyridine derivative.
| Nitrating System | Typical Substrate | Key Considerations |
| HNO₃ / H₂SO₄ | Pyridine N-oxides, activated pyridines (e.g., aminopyridines) | The "classic" powerful nitrating system. Generates NO₂⁺ in situ.[3][10][11] Highly corrosive and exothermic. |
| Fuming HNO₃ / Oleum | Highly deactivated pyridines | Oleum (H₂SO₄ + SO₃) is a powerful dehydrating agent, maximizing NO₂⁺ concentration.[10][12] Extremely harsh and hazardous conditions. |
| KNO₃ / H₂SO₄ | Activated pyridines, N-oxides | Generates anhydrous nitric acid in situ, can be a milder alternative to mixed acid for some substrates.[13][14] |
| N₂O₅ in SO₂ or CH₂Cl₂ | Unactivated pyridines | Forms an N-nitropyridinium intermediate, which rearranges to 3-nitropyridine upon treatment with a sulfite source.[15][16][17] Avoids harsh protonation of the pyridine ring. |
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is extremely low or I have no product.
Q: I've attempted a direct nitration of my substituted pyridine and recovered only starting material. What went wrong?
This is the most common issue. The answer requires a systematic evaluation of your reaction setup and substrate.
A: Causality-Driven Troubleshooting Steps:
-
Insufficient Ring Activation: Is your pyridine ring sufficiently activated? Electron-withdrawing groups (e.g., -CF₃, -CN, -COR) will severely hinder the reaction. If your substrate is deactivated or unsubstituted, direct nitration is unlikely to succeed under standard conditions.
-
Solution: Consider converting your pyridine to the corresponding N-oxide before nitration. This is often the most reliable path forward.[6]
-
-
Inadequate Nitrating Agent Strength: The combination of concentrated H₂SO₄ and HNO₃ is essential to generate the active electrophile, the nitronium ion (NO₂⁺).[10][11] Using dilute acids or insufficient sulfuric acid will fail to produce enough NO₂⁺ for the reaction to proceed.
-
Insufficient Temperature/Reaction Time: Electrophilic substitution on deactivated rings requires significant thermal energy to overcome the high activation barrier.
-
Solution: If you are confident in your reagents, cautiously increase the reaction temperature. Nitrations of N-oxides are often run at elevated temperatures (e.g., 90-130°C) for several hours.[8] Monitor the reaction by TLC or LCMS to track the consumption of starting material.
-
dot graph TD { A[Start: Low/No Yield] --> B{Is the Pyridine Ring Activated?}; B -->|Yes (e.g., N-Oxide, EDGs)| C{Are Reagents Correct?}; B -->|No (Unsubstituted/EWGs)| D[Strategy Failure: Ring is too deactivated]; D --> E[Solution: Convert to Pyridine N-Oxide]; C -->|No| F[Error: Incorrect acid concentration or ratio]; F --> G[Solution: Use conc. H₂SO₄/HNO₃ or Oleum]; C -->|Yes| H{Is Temperature Sufficient?}; H -->|No| I[Error: Insufficient thermal energy]; I --> J[Solution: Cautiously increase temperature & monitor]; H -->|Yes| K[Contact Technical Support for Advanced Troubleshooting];
} caption: Workflow for Troubleshooting Low Yields.
Problem: I'm getting a mixture of isomers and poor regioselectivity.
Q: My nitration produced a mixture of 2-nitro and 4-nitro isomers. How can I improve selectivity for the 4-nitro product?
A: Understanding Directing Effects:
Regioselectivity is governed by the electronic and steric effects of both the ring nitrogen and any existing substituents.
-
The N-Oxide Strategy: As mentioned, the N-oxide is the most powerful directing group for 4-position nitration. If you are not using it, you are likely to get mixtures or C-3 nitration. The mechanism for direct nitration of pyridine itself, if forced, favors the 3-position because attack at the 2- or 4-positions leads to a highly unstable resonance structure with a positive charge on the already electron-deficient nitrogen.[3]
-
Substituent Effects: For an already substituted pyridine N-oxide, the existing substituent will also exert a directing effect.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ are activating and will direct ortho- and para- to themselves. Their influence must be considered alongside the N-oxide's directing effect.
-
Electron-Withdrawing Groups (EWGs) like -Cl or -CO₂R are deactivating and meta-directing.
-
Steric Hindrance: A bulky group at the 3-position may sterically block attack at the 4-position, potentially leading to undesired side products.
-
Problem: The reaction is highly exothermic and difficult to control.
Q: When I added my nitrating mixture, the reaction temperature spiked dangerously. How can I perform this safely?
A: Strict Adherence to Safety Protocols:
Nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled.[18] The generation of gas and heat can cause rapid pressure buildup.
-
Slow, Controlled Addition: Never add the substrate to the nitrating mixture. The correct procedure is to add the nitrating mixture dropwise to the substrate while vigorously stirring and monitoring the internal temperature.[8]
-
External Cooling: Always perform the addition step in an ice/water or ice/salt bath to dissipate the heat generated.[14] Maintain a low internal temperature (e.g., 0-10°C) during the addition.
-
Proper Quenching: The reaction workup is also a hazardous step. Never quench the reaction mixture directly with a large amount of water or base. The recommended procedure is to cool the reaction vessel in an ice bath and pour the acidic mixture slowly onto a large amount of crushed ice with stirring.[8] This dilutes the acid and dissipates heat simultaneously. The resulting cold, dilute solution can then be slowly neutralized with a base (e.g., Na₂CO₃ solution).
-
Personal Protective Equipment (PPE): Always work inside a chemical fume hood.[19][20] Wear acid-resistant gloves, a lab coat, and safety goggles with a full face shield.[19][20]
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine N-Oxide
This protocol is a reliable method for producing a key intermediate for 4-substituted pyridines.[7][8]
Materials:
-
Pyridine N-oxide (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 90%)
-
Crushed Ice
-
Sodium Carbonate (Na₂CO₃)
Procedure:
-
Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 1.5 eq) to concentrated sulfuric acid (e.g., 3.0 eq). Stir gently and allow the mixture to cool.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add pyridine N-oxide (1 eq).
-
Addition: Begin heating the pyridine N-oxide to approximately 60°C. Slowly add the prepared nitrating mixture dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 130°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate to the cold acidic mixture until the pH is approximately 8. A yellow solid should precipitate.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from acetone or ethanol to yield pure 4-nitropyridine N-oxide.
References
-
Moody, C. J., & Rees, C. W. (1979). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (3), 329-333. Available at: [Link]
-
Zaragoza, F. (1995). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (5), 1019-1022. Available at: [Link]
-
Bakke, J. M. (2006). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. ResearchGate. Available at: [Link]
-
Pearson Education. (n.d.). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Available at: [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. DiVA portal. Available at: [Link]
-
Unknown Author. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
ScienceMadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Available at: [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.
- Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
-
Maji, B. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? Available at: [Link]
-
Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Available at: [Link]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Available at: [Link]
-
ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available at: [Link]
-
University of California, Santa Barbara EHS. (n.d.). Nitric Acid Safety. Available at: [Link]
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- 12. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
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Technical Support Center: Troubleshooting Low Solubility of (3-Nitro-pyridin-2-ylamino)-acetic acid in Assays
From the desk of a Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (3-Nitro-pyridin-2-ylamino)-acetic acid. The unique structure of this molecule—possessing an acidic carboxylic acid group, a basic pyridine ring, and a strongly electron-withdrawing nitro group—presents specific hurdles in achieving the desired concentrations for in-vitro and cell-based assays. Poor solubility is a primary source of experimental variability, leading to underestimated potency, false negatives, and erroneous structure-activity relationships (SAR)[1][2].
This document provides a series of troubleshooting steps and formulation strategies, moving from simple solvent adjustments to more advanced solubilization techniques. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome these challenges, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempt to dissolve this compound directly in my neutral aqueous assay buffer failed. What is the underlying chemical reason, and what is my first step?
A1: The low aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The compound contains a relatively large, rigid aromatic system (nitropyridine) which is inherently hydrophobic. While the acetic acid moiety provides a potential point of aqueous interaction, its contribution is often insufficient to overcome the lipophilicity of the core structure, especially in crystalline "brick-dust" molecules[3]. Aromatic nitro compounds are also known for their generally low water solubility[4][5].
Your first and most critical step is to understand and leverage the compound's pH-dependent solubility. The molecule has two key ionizable groups: the carboxylic acid and the pyridine nitrogen.
-
Carboxylic Acid (-COOH): This is a weak acid. At pH levels above its acid dissociation constant (pKa), it will deprotonate to form a highly polar and much more soluble carboxylate anion (-COO⁻).
-
Pyridine Nitrogen: This is a weak base. At pH levels below its pKa, it will be protonated, forming a positively charged pyridinium ion, which also enhances solubility.
For a weak acid, increasing the pH of the solvent will increase solubility[6][7]. Therefore, your initial troubleshooting should involve pH modification.
Immediate Action Plan:
-
Prepare a Basic Stock Solution: Instead of a neutral buffer, attempt to dissolve the compound in a slightly basic buffer (e.g., pH 8.0-9.0) or a dilute solution of a base like sodium bicarbonate or sodium hydroxide (e.g., 10-50 mM NaOH). This will deprotonate the carboxylic acid, forming the soluble sodium salt in situ.
-
Check for Assay Compatibility: Ensure that the final pH of your assay after adding the basic stock solution remains within the acceptable range for your biological system (e.g., cells, enzymes). The buffering capacity of your final assay medium should be sufficient to neutralize the small volume of basic stock added.
-
Gentle Warming & Sonication: Aiding dissolution by gently warming the solution (e.g., to 37°C) or using a sonication bath can help overcome the activation energy required to break down the crystal lattice.
Q2: What is the recommended method for preparing a high-concentration stock solution if pH adjustment alone is insufficient?
A2: When pH modification is not enough or is incompatible with your experimental design, the standard industry practice is to use a water-miscible organic solvent to prepare a high-concentration stock solution[8]. For most biological applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic compounds[9].
Causality: DMSO is an aprotic, highly polar solvent that is effective at disrupting the crystal lattice forces of solid compounds. It can solvate both polar and non-polar parts of a molecule, making it an excellent choice for compounds like this compound which have mixed polarity[10].
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound in a suitable vial (e.g., amber glass vial to protect from light, as nitro-aromatic compounds can be light-sensitive[11]).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (ideally from a freshly opened bottle to avoid water contamination) to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution: Vortex the vial vigorously. If necessary, use a brief sonication or gentle warming (do not exceed 40°C) to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote compound degradation or precipitation.
Crucial Consideration: The final concentration of DMSO in your assay must be kept to a minimum, typically below 0.5% (v/v) , as higher concentrations can be cytotoxic, interfere with enzyme activity, or cause other off-target effects[12][13].
Q3: I successfully made a 20 mM DMSO stock, but the compound crashes out of solution when I dilute it into my aqueous assay buffer. How do I solve this precipitation issue?
A3: This is a very common problem known as "kinetic" precipitation. Your compound is highly soluble in the 100% DMSO stock but becomes supersaturated and rapidly precipitates when diluted into an aqueous environment where its thermodynamic solubility is much lower[14]. The key is to manage the dilution process and modify the final assay buffer to be more "hospitable" to the compound.
Below is a systematic troubleshooting workflow to address this issue.
Caption: Systematic workflow for troubleshooting compound precipitation.
Best Practice for Dilution: Always perform serial dilutions in 100% DMSO. Then, add a small, fixed volume of each DMSO dilution directly into the individual assay wells containing the final buffer. This method, known as "direct addition," minimizes the time the compound spends in a supersaturated aqueous state before it can interact with assay components like proteins, which can help maintain solubility[1].
Q4: I need a more robust solution than just DMSO. What advanced formulation strategies can I use to increase the aqueous solubility of this compound?
A4: When standard methods are insufficient, several advanced formulation strategies can be employed. These work by creating a more favorable microenvironment for the drug molecule, effectively increasing its apparent solubility. The most common and effective excipients for preclinical assays are cyclodextrins[15][16].
Strategy: Cyclodextrin-Based Formulation
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic interior cavity. The non-polar nitropyridine portion of your compound can become encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the compound's solubility and stability in aqueous solution[17][].
Caption: Cyclodextrin encapsulates the hydrophobic drug, increasing solubility.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and generally considered safe for most in vitro and cell-based assays.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Also highly soluble and effective, often used in pharmaceutical formulations.
Protocol for Using Cyclodextrins:
-
Prepare CD Solution: Make a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired assay buffer.
-
Add Compound: Add the solid this compound directly to the CD solution.
-
Facilitate Complexation: Vortex, sonicate, and/or gently heat the mixture until the compound is fully dissolved. This process may take longer than with DMSO.
-
Sterile Filtration: Pass the final solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
-
Assay Use: Use this aqueous stock solution directly in your assays, which eliminates the concern of organic solvent toxicity.
Data Summary: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Recommended Final Conc. |
| pH Adjustment | Simple, avoids organic solvents. | May not be compatible with assay pH range; potential for compound instability at extreme pH. | Assay-dependent |
| DMSO Co-solvent | High solubilizing power; well-established. | Potential for cytotoxicity and assay interference; risk of precipitation upon dilution. | < 0.5% (v/v)[12][13] |
| Cyclodextrins (HP-β-CD) | High solubility enhancement; avoids organic solvents; can improve compound stability. | Can be expensive; may interact with some assay components; requires optimization. | Assay-dependent |
Q5: Could the nitro group on the pyridine ring cause stability issues in my assay?
A5: This is an excellent and critical question. The nitro group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This electronic property has two main consequences for stability:
-
Susceptibility to Nucleophiles: The electron-deficient ring is more susceptible to nucleophilic aromatic substitution (SNAr) reactions[19]. If your assay medium contains strong nucleophiles (e.g., high concentrations of thiols like DTT or glutathione), there is a potential for the compound to be modified over the course of the experiment.
-
Photostability: Aromatic nitro compounds can be light-sensitive and may degrade upon prolonged exposure to ambient or UV light[11].
Self-Validating Protocol to Test Compound Stability:
-
Prepare "Assay-Blank" Samples: Prepare your compound in the final assay buffer (with all components: media, serum, co-solvents, etc.) at the highest concentration you plan to test.
-
Incubate under Assay Conditions: Place these samples in your incubator for the maximum duration of your experiment (e.g., 24, 48, or 72 hours). It is also wise to include a sample exposed to ambient light if that is a relevant experimental variable.
-
Analyze for Degradation: At the end of the incubation period, analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare and Quantify: Compare the peak area of the parent compound in the incubated sample to a freshly prepared standard. A significant decrease in the parent peak area or the appearance of new peaks would indicate degradation. If degradation is observed, you may need to reduce incubation times, protect your plates from light, or reconsider the compatibility of certain buffer components.
By systematically addressing solubility through this tiered approach—from simple pH adjustments to advanced formulations—and by verifying compound stability, you can generate reliable and accurate data for this compound.
References
-
Reddit discussion on compound solubility. (2022). r/labrats. [Link]
-
Aromatic Nitro Compounds. (n.d.). Missouri S&T. [Link]
-
3-Nitropyridin-2-ylamine. (n.d.). PubChem. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. [Link]
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3-Nitro-2(1H)-pyridinone. (n.d.). PubChem. [Link]
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ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). MDPI. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central. [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2014). ResearchGate. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2013). PubMed Central. [Link]
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Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). PubMed Central. [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2014). CORE. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. [Link]
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Cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2022). Journal of Drug Delivery and Therapeutics. [Link]
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Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (2016). ResearchGate. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PubMed Central. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2012). Cytotechnology. [Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. (2007). ResearchGate. [Link]
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Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (1970). Journal of the Chemical Society B: Physical Organic. [Link]
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Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. [Link]
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Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2021). ResearchGate. [Link]
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2021). ACS Publications. [Link]
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Mutagenicity of Nitroaromatic Compounds. (1987). Chemical Research in Toxicology. [Link]
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The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices. (2013). PubMed. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. [Link]
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Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2018). Journal of Applied Pharmaceutical Science. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2022). SciSpace. [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2012). Semantic Scholar. [Link]
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Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2022). MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PubMed Central. [Link]
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2-Pyridinamine, 3-nitro-. (n.d.). NIST WebBook. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2018). MDPI. [Link]
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24.6: Nitro Compounds. (2021). Chemistry LibreTexts. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
3-Amino-2-nitropyridine. (n.d.). Chem-Impex. [Link]
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- 7. ajdhs.com [ajdhs.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of (3-Nitro-pyridin-2-ylamino)-acetic acid
Welcome to the technical support resource for the purification of (3-Nitro-pyridin-2-ylamino)-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this information to provide both foundational protocols and advanced troubleshooting strategies to ensure you obtain your target compound with the highest possible purity. The structure of this compound, with its polar carboxylic acid, secondary amine, and nitro-pyridine core, presents unique purification challenges that this guide aims to address directly.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the recrystallization of this compound.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Given the molecule's structure, which includes a polar carboxylic acid and a nitro-pyridine group, polar protic solvents are the best starting point. Ethanol or a mixture of ethanol and water is highly recommended. The compound is expected to have good solubility in hot ethanol and lower solubility upon cooling. Water can be used as an anti-solvent to decrease solubility further and improve yield, but must be added carefully to avoid premature precipitation. The related precursor, 2-Amino-3-nitropyridine, is soluble in ethanol, water, and chloroform, suggesting that these solvent classes are appropriate for initial screening[1].
Q2: How do I perform a preliminary solvent screen efficiently?
A2: Use small-scale tests. Place approximately 20-30 mg of your crude material into several small test tubes. Add a single solvent (e.g., 0.5 mL) to each tube. Observe solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature[2]. If a single solvent is not ideal, try a binary (two-solvent) system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly[3].
Q3: Is this compound susceptible to degradation during heating?
A3: While the pyridine ring and nitro group are generally stable, the carboxylic acid moiety introduces a potential for decarboxylation or other side reactions at very high temperatures or prolonged heating, especially if strong acids or bases are present as impurities. It is advisable to use a solvent with a boiling point below 120°C (e.g., ethanol, water, ethyl acetate) and to minimize the time the solution is held at reflux[4].
Q4: What is a reasonable expected yield for a recrystallization?
A4: A successful recrystallization that significantly improves purity will typically have a yield between 70% and 90%. Yields below this may indicate that too much solvent was used or the compound has significant solubility in the cold solvent. Yields above 95% may suggest that impurities have co-crystallized with the product or that the crystals are not fully dry. The primary goal is purity; a second recrystallization of the mother liquor can sometimes recover more product if necessary.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Q5: Problem - My compound has "oiled out" and formed a liquid layer instead of crystals.
A5: "Oiling out" occurs when the solid melts before it dissolves or when a supersaturated solution's concentration is above the solubility limit but the temperature is still above the compound's melting point.[5] This is common with impure compounds, as impurities can depress the melting point.[6][7]
-
Causality: The high concentration of solute at a temperature above its melting point causes it to separate as a liquid phase rather than an ordered solid crystal lattice. This oil often traps impurities effectively, defeating the purpose of recrystallization.[5][8]
-
Solutions:
-
Add More Solvent: Re-heat the solution to boiling and add more of the primary solvent until the oil fully dissolves. This lowers the saturation temperature to a point below the compound's melting point.[6]
-
Change Solvents: Switch to a lower-boiling point solvent. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.
-
Lower the Cooling Rate: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling ("shock cooling") promotes oiling out.[9]
-
Use a Binary Solvent System: Dissolve the oil in a good solvent and add an anti-solvent at a temperature well below the compound's melting point.
-
Q6: Problem - No crystals are forming, even after the solution has cooled completely.
A6: This usually indicates that the solution is not supersaturated, meaning too much solvent was used, or that nucleation is kinetically hindered.
-
Causality: Crystal formation requires both supersaturation and a nucleation event (the initial formation of a stable seed crystal).
-
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments provide a surface for nucleation.[8]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[10][11]
-
-
Increase Concentration: If nucleation techniques fail, too much solvent is the likely cause. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.[6]
-
Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility. Do this only after the solution has cooled to room temperature slowly.[9]
-
Q7: Problem - The resulting crystals are very fine needles or powder. How can I grow larger crystals?
A7: The formation of very small crystals is typically due to rapid nucleation and growth, which happens when the solution becomes supersaturated too quickly.
-
Causality: High levels of supersaturation lead to the rapid formation of many nucleation sites, leaving less material to deposit on each growing crystal, resulting in a fine powder.
-
Solutions:
-
Decrease the Cooling Rate: This is the most effective method. A slower cooling rate reduces the level of supersaturation, allowing fewer nuclei to form and grow larger.[9][12]
-
Reduce the Amount of Solvent: Use just enough solvent to dissolve the compound at boiling. A slightly more dilute solution can sometimes provide better crystals, but this must be balanced against yield.[6]
-
Use a Different Solvent System: Some solvents inherently promote better crystal habits. Experiment with different polar solvents or binary mixtures.
-
Q8: Problem - The final product is still colored or shows impurities by TLC/HPLC.
A8: This indicates that the chosen solvent system is not effective at separating the impurities or that colored impurities are trapped within the crystal lattice.
-
Causality: Impurities may have similar solubility profiles to the target compound, or they may be adsorbed onto the surface of the growing crystals.
-
Solutions:
-
Perform a Hot Filtration: If the impurities are insoluble in the hot solvent, they can be removed by filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper.
-
Use Activated Charcoal: For colored, non-polar impurities, add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. Caution: Use sparingly, as charcoal can also adsorb your product and reduce the yield.[6]
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second pass, perhaps with a different solvent system, can significantly improve purity.
-
Section 3: Standard Operating Protocol (SOP) - Recrystallization from Ethanol/Water
This protocol provides a reliable starting point for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities or a strong color persists, perform a hot filtration at this stage. (See Q8).
-
Induce Crystallization: Remove the flask from the heat. Add deionized water dropwise while the solution is still hot until a faint, persistent cloudiness appears. Add 1-2 drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. To promote slower cooling, the flask can be placed inside an insulated container (e.g., a beaker packed with glass wool). Slow cooling is critical for forming large, pure crystals.[9]
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly. Air drying on the filter paper is acceptable, but for complete solvent removal, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is recommended.
-
Analysis: Assess the purity of the final product by melting point analysis and a suitable chromatographic method (TLC, HPLC). A pure compound should exhibit a sharp melting point.[9]
Section 4: Data & Visualization
Solvent System Selection Guide
The following table summarizes potential solvents for the recrystallization of this compound. The suitability is predicted based on the molecule's polar functional groups.
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability & Rationale |
| Water | 100 | High | Likely low solubility at room temp, but good solubility when hot. Good for polar compounds. May require a co-solvent.[13] |
| Ethanol | 78 | High | Excellent starting choice. The molecule shares structural similarities with solutes that crystallize well from ethanol.[4][13] |
| Methanol | 65 | High | Similar to ethanol but lower boiling point. Good alternative if oiling out is an issue in ethanol. |
| Ethyl Acetate | 77 | Medium | May be a good choice. The ester group can interact with the molecule's functional groups. |
| Acetone | 56 | Medium | A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization on the flask walls. |
| Ethanol/Water | 78-100 | High | Recommended Binary System. Allows for fine-tuning of solubility. Dissolve in hot ethanol, add hot water as the anti-solvent. |
| Hexane/Ethyl Acetate | 69-77 | Low/Medium | A potential binary system if the compound is less polar than predicted. Dissolve in ethyl acetate, add hexane as the anti-solvent.[13] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a challenging recrystallization experiment.
Caption: A decision tree for troubleshooting common recrystallization failures.
References
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 24, 2026, from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]
-
How to Grow Crystals. (n.d.). University of Florida, Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Growing Quality Crystals. (n.d.). Massachusetts Institute of Technology, Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved January 24, 2026, from [Link]
-
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved January 24, 2026, from [Link]
-
2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 24, 2026, from [Link]
-
Solvent Choice. (n.d.). University of York, Department of Chemistry. Retrieved January 24, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. rubingroup.org [rubingroup.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 11. How To [chem.rochester.edu]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Tips & Tricks [chem.rochester.edu]
Overcoming poor reactivity in derivatization of (3-Nitro-pyridin-2-ylamino)-acetic acid
Welcome to the dedicated technical support guide for navigating the challenges associated with the derivatization of (3-Nitro-pyridin-2-ylamino)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter reactivity issues with this molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions, and expert-backed protocols to ensure the success of your synthetic endeavors.
Introduction: Understanding the Reactivity Challenges
This compound presents a unique set of challenges for chemical derivatization. The core of its poor reactivity lies in the electronic properties of the molecule. The potent electron-withdrawing nature of the nitro group, compounded by the innate electron-withdrawing character of the pyridine ring, significantly deactivates the molecule. This deactivation manifests in two primary ways:
-
Reduced Nucleophilicity of the Amino Group: The lone pair of electrons on the secondary amine is delocalized into the nitro-pyridine ring system, making it a poor nucleophile and thus, difficult to acylate or alkylate.
-
Deactivated Carboxylic Acid: The electron-withdrawing effects extend to the carboxylic acid moiety, making it less reactive towards standard esterification or amidation conditions.
This guide will provide you with the necessary strategies to overcome these inherent hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving very low yields?
A: This is a common issue stemming from the deactivated carboxylic acid. Standard coupling agents may not be potent enough to activate the carboxylate for amidation. You will likely need to employ a more robust activation strategy. We recommend using a combination of a strong coupling agent like HATU or HBTU with a non-nucleophilic base such as diisopropylethylamine (DIPEA). These reagents work in synergy to form a highly reactive activated ester intermediate, which can then be successfully attacked by your amine.
Q2: I am attempting an esterification reaction, but I am only recovering my starting material. What is going wrong?
A: Fischer esterification (acid catalysis with alcohol) is often ineffective for this substrate due to the deactivated carboxylic acid. You will need to convert the carboxylic acid into a more reactive species. One of the most reliable methods is to first convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and will readily react with your alcohol, often in the presence of a mild base like pyridine or triethylamine (TEA) to scavenge the HCl byproduct.
Q3: Can I perform reactions on the secondary amine of this compound?
A: While challenging due to its low nucleophilicity, derivatization of the secondary amine is possible. It requires more forcing conditions than you might typically use. For acylation, you may need to use a highly reactive acylating agent, such as an acid chloride, in the presence of a strong, non-nucleophilic base. For alkylation, consider using a strong base like sodium hydride (NaH) to deprotonate the amine, forming a more nucleophilic amide anion, which can then be reacted with an alkyl halide. Always exercise caution with strong bases and reactive electrophiles.
Q4: Are there any alternative strategies to improve the overall reactivity of the molecule?
A: Yes. If your synthetic route allows, a potential strategy is to reduce the nitro group to an amine. The resulting amino group is electron-donating, which will increase the nucleophilicity of the secondary amine and activate the carboxylic acid towards derivatization. However, this fundamentally changes the electronic properties of your molecule, so this approach is only viable if the nitro group is not essential for the final compound's activity.
Troubleshooting Guide 1: Amide Bond Formation
This guide provides a detailed protocol for the amide coupling of this compound with a primary or secondary amine, focusing on overcoming its poor reactivity.
Protocol: HATU-Mediated Amide Coupling
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that is particularly effective for hindered or electron-deficient carboxylic acids. It forms a highly reactive O-acylisourea intermediate, facilitating the nucleophilic attack by the amine. DIPEA is used as a non-nucleophilic base to maintain a basic pH without competing with the desired amine nucleophile.
Experimental Workflow:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approximately 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Low Yield
| Observation | Potential Cause | Recommended Solution |
| No reaction or very low conversion | Insufficient activation of the carboxylic acid. | Increase the amount of HATU to 1.5 eq. Consider switching to a different solvent like NMP, which can help with solubility and increase the reaction rate. |
| Low nucleophilicity of the amine coupling partner. | If your amine is also deactivated, consider gentle heating (40-50 °C) to drive the reaction to completion. Ensure your amine is not a salt form; if it is, add an extra equivalent of base. | |
| Multiple side products observed | Racemization (if your amine is chiral). | Run the reaction at a lower temperature (0 °C) to minimize racemization. HATU is generally good at suppressing this side reaction. |
| Decomposition of starting material or product. | Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate and quench the reaction. |
Diagram: Amide Coupling Troubleshooting Workflow
Caption: Troubleshooting flowchart for HATU-mediated amide coupling.
Troubleshooting Guide 2: Esterification
This guide details a robust method for the esterification of this compound via an acid chloride intermediate.
Protocol: Two-Step Esterification via Acid Chloride
Rationale: This two-step approach circumvents the low reactivity of the carboxylic acid by first converting it to a highly reactive acid chloride. Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction with the alcohol, in the presence of a base to neutralize the generated HCl, proceeds rapidly to form the desired ester.
Experimental Workflow:
Step 1: Formation of the Acid Chloride
-
Preparation: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (5-10 eq, used as solvent) and a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 76 °C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Step 2: Ester Formation
-
Preparation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Alcohol and Base: Add your desired alcohol (1.2 eq) followed by the dropwise addition of a base like triethylamine (TEA) or pyridine (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the acid chloride is consumed.
-
Work-up and Purification: Perform a standard aqueous work-up as described in the amide coupling protocol. Purify the crude ester by flash column chromatography.
Troubleshooting Incomplete Reactions
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion to acid chloride (Step 1) | Insufficient reaction time or temperature. | Ensure the reaction is heated to a full reflux. Extend the reaction time. The use of oxalyl chloride with catalytic DMF in DCM at room temperature is a milder and often more efficient alternative. |
| Hydrolysis of acid chloride back to carboxylic acid | Presence of moisture. | Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere. |
| Low yield in ester formation (Step 2) | Sterically hindered alcohol. | For bulky alcohols, the reaction may require gentle heating or the use of a more nucleophilic alkoxide (generated by pre-treating the alcohol with a base like NaH). |
| Incomplete neutralization of HCl. | Ensure a sufficient amount of base is used to scavenge all the HCl generated during the reaction. |
Diagram: Esterification Troubleshooting Workflow
Caption: Troubleshooting flowchart for two-step esterification.
References
Technical Support Center: Column Chromatography Optimization for (3-Nitro-pyridin-2-ylamino)-acetic acid
Welcome to the dedicated technical support guide for the chromatographic purification of (3-Nitro-pyridin-2-ylamino)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this compound. We will move beyond generic protocols to provide a deeper understanding of the molecular properties at play, enabling you to rationally design and troubleshoot your purification strategy.
Section 1: Understanding the Molecule - The Key to Optimization
The purification challenges associated with this compound stem directly from its unique combination of functional groups. A clear understanding of their individual contributions to the molecule's overall physicochemical properties is the foundation of an effective separation strategy.
The molecule possesses three key functionalities that dictate its chromatographic behavior:
-
Carboxylic Acid (-COOH): This group is acidic and highly polar. On standard silica gel, which has acidic silanol groups (Si-OH), this moiety can engage in strong hydrogen bonding, leading to significant peak tailing or even irreversible adsorption.[1]
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated by the acidic surface of silica gel. This interaction can cause peak broadening and poor recovery.[2]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety increases the overall polarity of the aromatic system.
This combination makes the molecule amphoteric , possessing both acidic and basic centers. This dual nature is the primary source of purification difficulty in normal-phase chromatography.
Physicochemical Property Profile
| Property | Predicted Value / Characteristic | Impact on Chromatography |
| Molecular Formula | C₇H₆N₄O₄ | - |
| Molecular Weight | ~226.15 g/mol | - |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated) | Highly acidic; will be deprotonated (anionic) on neutral or basic stationary phases or at neutral pH. |
| pKa (Pyridinium ion) | ~1.0 - 2.0 (Estimated, reduced by nitro group) | Weakly basic; will be protonated (cationic) on acidic stationary phases like silica gel. |
| Polarity | High | Requires polar mobile phases for elution, reducing selectivity between other polar impurities. |
| Solubility | Likely soluble in polar organic solvents like Methanol, DMSO, DMF. Poor solubility in non-polar solvents like Hexane. | Loading the compound onto the column requires careful solvent selection to avoid precipitation and ensure a narrow starting band. |
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?
Answer: This is the most common issue and is caused by the strong interaction between the carboxylic acid group and the acidic silica gel stationary phase. The ionized carboxylate form binds tightly, leading to a slow, continuous elution that manifests as a streak or a tailed peak.
Causality: The equilibrium between the protonated (less polar) and deprotonated (more polar, anionic) forms of the carboxylic acid on the silica surface is slow on the chromatographic timescale. This results in a heterogeneous population of molecules with different affinities for the stationary phase, causing severe peak asymmetry.
Solutions:
-
Mobile Phase Modification (Recommended First Step): Suppress the ionization of the carboxylic acid by adding a small percentage of a volatile acid to your mobile phase. This ensures the compound remains in its less polar, protonated form.[1]
-
Start with: 0.5-1% Acetic Acid or Formic Acid in your ethyl acetate/hexane or dichloromethane/methanol eluent.
-
Mechanism: The added acid provides a consistent acidic environment, shifting the equilibrium entirely to the protonated state (Le Châtelier's principle), which has a much weaker interaction with the silica surface.
-
-
Change of Stationary Phase: If acid modification is insufficient, consider a less acidic stationary phase like neutral alumina.[3] Be aware that the basicity of your compound's pyridine ring may still lead to interactions.
Q2: I've added acetic acid, but now my compound won't move off the baseline (Rf = 0). What should I do?
Answer: While you correctly addressed the carboxylic acid tailing, adding acid to the mobile phase also protonates the basic pyridine nitrogen, forming a pyridinium salt. This salt is now significantly more polar and may be binding even more strongly to the silica gel.
Causality: You have solved one problem (carboxylate formation) but exacerbated another (pyridinium salt formation). The molecule is now a highly polar cation.
Solutions:
-
Increase Mobile Phase Polarity Drastically: Your current solvent system is too weak to elute the newly formed salt. You need to increase the "push" from the mobile phase.
-
Action: Switch to a more polar solvent system. If you are using Ethyl Acetate/Hexane, move to a Dichloromethane (DCM)/Methanol system.
-
Example Gradient: Start with 2% Methanol in DCM (with 0.5% acetic acid) and gradually increase the methanol concentration to 5%, 10%, and even 20% if necessary.
-
-
Reversed-Phase Chromatography: This is an excellent alternative. In reversed-phase (e.g., C18 silica), the stationary phase is non-polar. Your polar compound will elute early. You can use a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA to ensure consistent protonation.[4]
Q3: I'm seeing a new, less polar spot appear on my TLC plate, especially if it's left to develop for a long time. Is my compound decomposing?
Answer: It is possible. While this compound is generally stable, the acidic surface of silica gel can potentially catalyze side reactions, such as decarboxylation, especially if the compound is left on the column for extended periods.
Solutions:
-
Run the Column Quickly: Flash chromatography, which uses pressure to speed up elution, is highly recommended over gravity chromatography.[5] The goal is to minimize the residence time of your compound on the stationary phase.
-
Deactivate the Silica Gel: If you suspect acid-catalyzed decomposition, you can use a deactivated stationary phase. However, for this specific molecule, adding an acidic modifier to the eluent (as in Q1) is generally a better approach to control reactivity and improve chromatography simultaneously.
-
TLC Stability Test: Before running a column, spot your compound on a TLC plate, and then re-spot it in the same location 30 minutes later. Develop the plate. If you see a new spot forming from the original spot, your compound is not stable on silica under those conditions.[6]
Q4: Should I use silica gel or alumina as my stationary phase?
Answer: Start with silica gel. It is the most versatile and well-understood stationary phase.[7] The issues it presents with your specific molecule are well-defined and can almost always be overcome with the correct mobile phase modifiers (i.e., adding 0.5-1% acetic acid).
-
Use Silica Gel if: You are willing to add an acidic modifier to your eluent. This is the most common and generally successful approach.
-
Consider Neutral Alumina if: Your compound proves to be exceptionally acid-sensitive (e.g., confirmed decomposition on a TLC stability test) and adding acetic acid does not provide a clean separation.[3]
-
Avoid Basic Alumina: The carboxylic acid will be completely deprotonated and will bind irreversibly to a basic stationary phase.
Section 3: Visualized Workflow & Protocols
Troubleshooting Decision Tree
This diagram outlines a logical workflow for addressing common purification problems with this compound.
Sources
Technical Support Center: Managing Air and Moisture Sensitivity
Welcome to the Technical Support Center for managing air and moisture-sensitive compounds. This guide is designed for researchers, scientists, and drug development professionals who routinely handle reactive materials. The content herein moves beyond simple procedural lists to explain the fundamental principles behind inert atmosphere techniques, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the foundation of working with sensitive reagents.
Q1: What makes a compound "air-sensitive"?
A: Air-sensitive compounds react with components of the atmosphere, primarily oxygen and water, but also carbon dioxide. This reactivity can lead to decomposition of the compound, formation of undesired byproducts, or deactivation of catalysts.[1] Many organometallic reagents, low-valent transition metal complexes, and strong bases fall into this category.[1][2] The sensitivity arises from the presence of electronically unsaturated centers, low oxidation states, or high carbanionic character, which makes them susceptible to oxidation or hydrolysis.[1]
Q2: When should I use a Schlenk line versus a glovebox?
A: The choice depends on the scale of the reaction, the sensitivity of the compounds, and the nature of the manipulations required.
-
Schlenk lines are ideal for many solution-based reactions, distillations, and filtrations.[3] They are versatile for manipulating liquids and gases and are often used for reactions on a multigram scale.
-
Gloveboxes (or dry boxes) provide a highly controlled inert atmosphere (<1 ppm O₂, H₂O) and are superior for handling highly sensitive solids, preparing samples for analysis (e.g., NMR tubes), and performing complex manipulations that would be cumbersome on a Schlenk line.[1][2][4] However, the atmosphere can become contaminated with solvent vapors, which may affect other experiments in the box.[1]
Q3: Is argon or nitrogen the better inert gas?
A: Both are commonly used, but there are key differences.
-
Nitrogen (N₂) is less expensive and readily available. However, it is not always inert and can react with certain transition metals to form metal-nitride complexes or act as a ligand.[1]
-
Argon (Ar) is truly inert and, being denser than air, provides a better protective "blanket" over a reaction.[1] It is the preferred choice for highly sensitive reactions, despite its higher cost.
Q4: My reagent is sold in a Sure/Seal™ bottle. What is the best way to handle it?
A: Sure/Seal™ bottles are designed for the safe storage and dispensing of air-sensitive reagents.[5] The key is to use a syringe or a double-tipped needle (cannula) to transfer the liquid while maintaining a positive pressure of inert gas inside the bottle.[2][5][6] Always use a needle gauge of 16 or smaller to minimize damage to the septum.[5] After withdrawing the reagent, the Bakelite cap should be replaced to press against the liner, ensuring a long-term seal.[5]
Section 2: Troubleshooting Common Issues
This section provides a diagnostic approach to problems frequently encountered during synthesis.
Q: My reaction, which is supposed to be colorless, turned a dark color (brown/black) immediately after adding an organometallic reagent.
A: This is a classic sign of decomposition, likely due to exposure to air or moisture.
-
Causality: Organometallic reagents are often potent reducing agents and are highly susceptible to oxidation. A sudden color change to black or brown often indicates the formation of finely divided, amorphous elemental metal from the reduction of the metal center by oxygen. Similarly, hydrolysis can lead to the formation of metal oxides or hydroxides, which are often dark and insoluble.
-
Troubleshooting Steps:
-
Check Solvent Purity: Was the solvent rigorously dried and degassed? Trace water or peroxides in solvents like THF or ether are common culprits.[7] Use a validated solvent purification system or freshly opened anhydrous solvent.
-
Verify Glassware Dryness: Glass surfaces readily adsorb water.[1] Ensure all glassware was oven-dried (>150 °C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Inspect Your Inert Gas Setup: Are there any leaks in your Schlenk line or gas lines? A small leak can introduce enough oxygen to ruin a sensitive reaction.[2] Always maintain a slight positive pressure of inert gas, visible by a steady but gentle flow through an oil bubbler.[2][6]
-
Reagent Handling: Was the reagent transferred correctly using air-free techniques (e.g., cannula transfer or a properly dried syringe)?[2][6] Even brief exposure during transfer can be detrimental.
-
Q: My catalytic reaction is not proceeding, or the catalyst appears to have "died."
A: Catalyst deactivation is often caused by impurities that poison the active catalytic species.
-
Causality: Many homogenous catalysts, particularly those used in cross-coupling and polymerization, are low-valent transition metal complexes. Oxygen can oxidize the metal center to a higher, inactive oxidation state. Water can react with the catalyst or pre-catalyst, leading to the formation of inactive metal hydroxides.
-
Troubleshooting Steps:
-
Degassing is Critical: Dissolved oxygen in the solvent is a primary cause of catalyst deactivation. Ensure the solvent has been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30-60 minutes).[1][2] Freeze-pump-thaw is the most effective method for removing dissolved gases.[1]
-
Substrate Purity: Are your starting materials pure and dry? Impurities in the substrates can act as catalyst poisons.
-
Headspace Atmosphere: Was the reaction flask properly purged with inert gas before adding the catalyst? The "evacuate-refill" cycle (typically repeated three times) is essential for removing air from the vessel.[8]
-
Q: My cannula transfer is very slow or has stopped completely.
A: This issue is almost always related to a pressure differential problem or a physical blockage.
-
Causality: Cannula transfers rely on a pressure difference to push the liquid from the sending flask to the receiving flask.[9][10] If the pressure is equal in both flasks, or if there is a blockage, the flow will stop.
-
Troubleshooting Steps:
-
Check for Pressure Equilibrium: Ensure there is a higher pressure in the sending flask. This can be achieved by applying a gentle, dynamic flow of inert gas to the sending flask while the receiving flask is vented to a bubbler.[11]
-
Look for Blockages: If transferring a slurry or if the solution is close to saturation, solid material may have clogged the cannula tip. Try lifting the cannula tip out of the liquid and then re-submerging it. Using a wider gauge cannula can help prevent this.[10]
-
Ensure Proper Venting: The receiving flask must be able to release pressure. Make sure its outlet is connected to a bubbler and is not blocked.
-
Consider the "Vacuum Transfer" Method: For faster transfers, you can apply a slight vacuum to the receiving flask while maintaining positive inert gas pressure in the sending flask.[9][11] Caution: This method increases the risk of pulling air into the system through septa or joints if they are not perfectly sealed.[10]
-
Troubleshooting Decision Tree
This diagram helps diagnose the root cause of a failed air-sensitive reaction.
Caption: A decision tree for troubleshooting failed air-sensitive reactions.
Section 3: Data & Protocols
This section provides quantitative data and step-by-step protocols for essential techniques.
Data Tables
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Suitability | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Generally useful for most solvents. | Fine powder, requires filtration. Can be slightly acidic.[12][13] |
| Sodium Sulfate (Na₂SO₄) | Very High | Slow | Generally useful, neutral. Good for pre-drying. | Inefficient above 32°C. Not as thorough as MgSO₄.[12][13] |
| Calcium Chloride (CaCl₂) | High | Medium | Good for hydrocarbons and alkyl halides. | Reacts with alcohols, amines, and ketones.[13] |
| Molecular Sieves (3Å or 4Å) | High | Fast | Excellent for achieving very low water content. | Best used after pre-drying with another agent. Can be regenerated. |
| Calcium Sulfate (Drierite™) | Low | Very Fast | Good for drying solvent vapors in drying tubes. | Often contains a cobalt indicator that turns from blue to pink.[12] |
Data synthesized from various sources.[12][13]
Experimental Protocols
Protocol 1: The Evacuate-Refill Cycle for a Schlenk Flask
This is the fundamental procedure for making a reaction vessel inert.
-
Preparation: Ensure your Schlenk flask is clean, dry (preferably oven-dried), and all joints are lightly greased. Attach it to the Schlenk line via thick-walled tubing.
-
Initial Evacuation: Close the gas inlet on the flask's stopcock. Open the stopcock to the vacuum manifold of the Schlenk line. The flask will now be under vacuum. Allow it to evacuate for 5-10 minutes. A pressure below 0.1 mbar indicates a good seal.[14]
-
Inert Gas Refill: Close the stopcock to the vacuum manifold. Slowly open the stopcock to the inert gas manifold. You will hear the gas flow into the flask. Allow it to fill until the pressure equalizes (the flow will stop).
-
Repeat: Repeat steps 2 and 3 at least two more times (for a total of three cycles). This process serially dilutes the atmospheric gases remaining in the flask to negligible levels. The flask is now ready for use.
Protocol 2: Liquid Transfer via Double-Tipped Needle (Cannula)
This protocol describes the standard pressure-driven method for transferring a liquid from a sending flask (A) to a receiving flask (B).
-
Setup: Ensure both flasks (A and B) are under a positive pressure of inert gas, vented through a bubbler. Securely clamp both flasks. Replace their stoppers with rubber septa.[10][15]
-
Cannula Purge: Take a hot, oven-dried cannula. Insert one end through the septum of flask A, keeping the tip in the headspace (above the liquid). Allow inert gas to flow through the cannula for ~30 seconds to purge it of air.[15]
-
Initiate Transfer: Insert the other end of the cannula through the septum of the receiving flask (B). Now, carefully lower the cannula tip in flask A into the liquid you wish to transfer.
-
Control the Flow: To start the transfer, you need to create a pressure gradient. This is done by slightly restricting the gas outlet of flask B (e.g., by inserting a needle attached to a bubbler) while ensuring flask A has a good, positive flow of inert gas. The higher pressure in A will push the liquid through the cannula into B.[10][11]
-
Stop the Transfer: To stop the flow, simply lift the cannula tip in flask A out of the liquid and into the headspace. Once the transfer is complete, remove the cannula from both flasks.
Workflow Visualization
This diagram illustrates the key steps of a standard cannula transfer.
Caption: Workflow for a pressure-driven cannula transfer.
References
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Handling air-sensitive reagents AL-134 - MIT. (n.d.). Massachusetts Institute of Technology. Retrieved from [Link]
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A Short Guide to Glove Boxes. (2022, March 30). Lab Manager. Retrieved from [Link]
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Millar, S. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]
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Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
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Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, Utrecht University. Retrieved from [Link]
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Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience. Sourced from Neilson Lab, Texas Christian University. Retrieved from [Link]
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Elias, A. J. (2015, April 30). 100 Problems and Exercises in Organometallic Chemistry. Retrieved from [Link]
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Solvent Dispensing System Manual. (n.d.). University of Pennsylvania. Retrieved from [Link]
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Fundamentals of Leak Detection. (2022, April 6). Agilent Vacuum. YouTube. Retrieved from [Link]
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A Guide to Solvent Grades. (2022, October 28). CP Lab Safety. Retrieved from [Link]
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Green, S. P., & Jones, C. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. Retrieved from [Link]
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Drying Agents. (2024, August 15). Chemistry LibreTexts. Retrieved from [Link]
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Cannula Transfer. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
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Organometallic Chemistry Problems. (n.d.). University of Washington. Retrieved from [Link]
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School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). University of St Andrews. Retrieved from [Link]
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Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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Cannula transfer. (n.d.). Wikipedia. Retrieved from [Link]
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Best Practice for Identifying Leaks in GC and GC/MS Systems. (2014, January 23). Agilent. Retrieved from [Link]
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ARC Unofficial Manual to the Solvent Dispensing System Designed by JC Meyer. (n.d.). Colorado State University. Retrieved from [Link]
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An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications. Retrieved from [Link]
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Lab 6: Leak Detection. (n.d.). University of New Mexico. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]
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Glovebox Rules and Guidelines. (n.d.). University at Buffalo. Retrieved from [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
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Cannula transfer. (2022, March 11). McIndoe Group. YouTube. Retrieved from [Link]
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CHEM 344 Organometallic Chemistry Practice Problems. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Indicators for Laboratory Testing. (n.d.). SECO. Retrieved from [Link]
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General techniques for handling air-sensitive compounds. (2023, October 31). Oxford Academic. Retrieved from [Link]
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Solvent System Walkthrough. (n.d.). The Sarpong Group, UC Berkeley. Retrieved from [Link]
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Preparation of Organometallic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
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Nitrogen Leak Testing & Pressure Testing - Why & How to Do It. (n.d.). NiGen International. Retrieved from [Link]
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Glovebox rules. (n.d.). MMRC, Caltech. Retrieved from [Link]
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Cannula Transfers. (2019, November 1). Berry Group, University of Wisconsin-Madison. Retrieved from [Link]
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Using drying agents. (n.d.). University of Alberta. Retrieved from [Link]
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Setting up a Schlenk line. (n.d.). Chemistry Teaching Labs, University of York. Retrieved from [Link]
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Helium Tracer Gas Leak Testing. (n.d.). innomatec. Retrieved from [Link]
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Cannula Transfer: What You Need to Know. (n.d.). Air-Tite Products. Retrieved from [Link]
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10 Tricky Questions from Organometallic Compounds. (2020, November 6). All 'Bout Chemistry. YouTube. Retrieved from [Link]
-
Determining purity of a solvent?. (2017, July 3). ResearchGate. Retrieved from [Link]
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Schlenk Line Techniques and Cannulation Technique. (2015, August 11). Senpai Learn. YouTube. Retrieved from [Link]
-
School of Chemistry SOP For Operation Of Grubbs-Type Dry Solvent Stills. (2018, April 1). University of St Andrews. Retrieved from [Link]
-
Solvent Dispensing 101 – the Care and Use of Laboratory Bulbs in the Dispensing Process. (2019, May 15). Asynt. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (3-Nitro-pyridin-2-ylamino)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the unambiguous determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. For novel heterocyclic compounds such as (3-Nitro-pyridin-2-ylamino)-acetic acid, a thorough spectroscopic analysis is not merely a characterization step but a crucial checkpoint for confirming identity, purity, and stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands as an unparalleled tool for providing detailed atomic-level information. This guide presents an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, contextualized by a comparison with other common analytical techniques. Our objective is to provide a practical framework for researchers to interpret their own data and to underscore the synergistic power of multiple spectroscopic methods.
¹H and ¹³C NMR Spectral Analysis: A Predictive Approach
While a dedicated experimental spectrum for this compound is not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be formulated based on the well-established principles of NMR spectroscopy and extensive data from structurally analogous compounds, particularly substituted 3-nitropyridines.[1][2]
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents a fascinating interplay of electronic effects that govern its NMR signature. The potent electron-withdrawing nitro group (-NO₂) significantly influences the electron density distribution within the pyridine ring, leading to a pronounced deshielding of the aromatic protons and carbons.[2] The aminoacetic acid substituent introduces additional, more shielded signals corresponding to the methylene and carboxylic acid groups.
Diagram of this compound with Atom Numbering
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to display distinct signals for the pyridine ring protons, the amine proton, the methylene protons, and the carboxylic acid proton. The solvent of choice for such a molecule would typically be DMSO-d₆, as it can effectively dissolve the compound and its acidic protons are less likely to undergo rapid exchange.[3]
-
Pyridine Protons (H-4, H-5, H-6): These protons will appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic nature of the pyridine ring and the strong deshielding effect of the nitro group.
-
H-4: Expected to be a doublet of doublets, coupled to both H-5 and H-6 (a smaller long-range coupling). The electron-withdrawing nitro group at the C-3 position will cause a significant downfield shift.
-
H-5: Predicted to be a doublet of doublets, with a larger coupling constant from the adjacent H-4 and a smaller one from H-6.
-
H-6: Also a doublet of doublets, coupled to H-4 and H-5.
-
-
Amine Proton (NH): This proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to be in the range of δ 8.0-10.0 ppm.
-
Methylene Protons (CH₂): These protons, being adjacent to the amino group and the carboxylic acid, will appear as a singlet (or a doublet if coupled to the NH proton, which is often not observed due to exchange) in the range of δ 3.5-4.5 ppm.[4]
-
Carboxylic Acid Proton (COOH): This is a highly deshielded proton and will appear as a very broad singlet at a chemical shift greater than δ 10.0 ppm, a characteristic feature of carboxylic acids.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): These carbons will resonate in the aromatic region (δ 110-160 ppm).
-
C-2 and C-6: These carbons, being adjacent to the nitrogen atom, will be shifted downfield. C-2, bonded to the amino group, will be further influenced by its substituent effect.
-
C-3: The carbon bearing the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of this substituent.
-
C-4 and C-5: These carbons will also appear in the aromatic region, with their precise chemical shifts influenced by the overall electronic environment of the ring.
-
-
Methylene Carbon (CH₂): This aliphatic carbon will appear in the upfield region, likely between δ 40-60 ppm.
-
Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically above δ 170 ppm.
Comparative Analysis with Alternative Spectroscopic Techniques
While NMR provides a detailed structural map, a comprehensive characterization relies on the convergence of data from multiple analytical methods.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H & ¹³C NMR | Detailed connectivity of atoms, chemical environment of protons and carbons. | Unambiguous structural elucidation of the carbon-hydrogen framework. | Requires a relatively larger sample amount compared to MS; sensitivity can be an issue for impure samples. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | Confirms the molecular formula and can provide clues about the connectivity of different fragments. | Does not provide detailed information about the specific arrangement of atoms (isomer differentiation can be challenging). |
| FTIR Spectroscopy | Presence of specific functional groups. | Can readily confirm the presence of the -NO₂ (strong asymmetric and symmetric stretches), -COOH (O-H and C=O stretches), and N-H groups.[5] | Provides limited information on the overall molecular structure and connectivity. |
Workflow for Comprehensive Structural Elucidation
Caption: A typical workflow for the comprehensive structural analysis of a novel compound.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR data for this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief sonication may be required for less soluble compounds.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second relaxation delay, 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 1024 or more scans (as ¹³C is less sensitive).
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[6]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δн ≈ 2.50 ppm, δc ≈ 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Summary of Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~8.5 - 8.8 | dd | ~140 - 145 |
| H-5 | ~7.2 - 7.5 | dd | ~115 - 120 |
| H-6 | ~8.2 - 8.5 | dd | ~150 - 155 |
| NH | ~8.0 - 10.0 | br s | - |
| CH₂ | ~3.8 - 4.2 | s | ~45 - 55 |
| COOH | > 12.0 | br s | ~170 - 175 |
| C-2 | - | - | ~155 - 160 |
| C-3 | - | - | ~145 - 150 |
Note: These are estimated values and may vary in an actual experimental spectrum. dd = doublet of doublets, br s = broad singlet, s = singlet.
Conclusion
The structural elucidation of this compound is a multifaceted process where NMR spectroscopy serves as the cornerstone of the analysis. By carefully interpreting the ¹H and ¹³C NMR spectra, researchers can gain profound insights into the molecule's atomic connectivity and chemical environment. When combined with complementary techniques such as mass spectrometry and FTIR, a complete and unambiguous structural assignment can be achieved. This guide provides a predictive framework and a practical protocol to aid scientists in their research endeavors, ultimately contributing to the advancement of drug discovery and development.
References
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved January 24, 2026, from [Link]
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (1990). Google Patents.
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Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. (1966). Journal of the American Chemical Society, 88(8), 1842-1843. [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2000). Molecules, 5(3), 485-491. [Link]
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gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. (2006). Journal of Molecular Structure, 787(1-3), 131-147. [Link]
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Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2016). Oriental Journal of Chemistry, 33(6), 2823-2832. [Link]
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Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]
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Synthesis and Functionalization of 3-Nitropyridines. (n.d.). University of Oslo. Retrieved January 24, 2026, from [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 ). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1990). DTIC. Retrieved January 24, 2026, from [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Analytical Methods in Chemistry, 2023, 1-10. [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435. [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2015). Scientific Reports, 5, 14378. [Link]
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NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved January 24, 2026, from [Link]
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Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2018). Crystals, 8(11), 421. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2019). Molecules, 24(18), 3292. [Link]
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Pyridine. (n.d.). SpectraBase. Retrieved January 24, 2026, from [Link]
-
Help with reducing nitro group/Interpret a NMR Spectrum. (n.d.). Reddit. Retrieved January 24, 2026, from [Link]
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2018). Polymers, 10(7), 754. [Link]
-
The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of (3-Nitro-pyridin-2-ylamino)-acetic acid
For researchers, scientists, and drug development professionals, the precise and confident characterization of novel chemical entities is paramount. The small molecule, (3-Nitro-pyridin-2-ylamino)-acetic acid, a heterocyclic compound with potential applications in pharmaceutical development, presents a typical analytical challenge that necessitates robust and high-fidelity techniques.[1] Its structure, featuring a nitro group, a pyridine ring, and a carboxylic acid moiety, requires analytical methods that can provide unambiguous identification and sensitive quantification, often in the presence of complex biological or synthetic matrices.
This guide provides an in-depth comparison of two leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole-Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF)—for the comprehensive analysis of this target molecule. We will move beyond a simple listing of specifications to explore the fundamental principles of each technology, present detailed experimental protocols, and offer data-driven insights to guide your selection of the optimal analytical strategy.
The Imperative of High Resolution: Why Accuracy Matters
High-resolution mass spectrometry has become an indispensable tool in modern analytical chemistry, offering two critical advantages over nominal mass instruments: mass accuracy and mass resolution.[2]
-
Mass Accuracy: The ability to measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm) of its true value. This allows for the confident determination of a molecule's elemental formula, a crucial first step in structural elucidation.
-
Mass Resolution: The ability to distinguish between two ions with very similar m/z values. High resolution is essential for separating the analyte of interest from isobaric interferences—other compounds that have the same nominal mass but different elemental compositions—ensuring the purity of the measured signal.[3]
For a molecule like this compound (C₇H₇N₃O₄), with a monoisotopic mass of 197.04366 Da, these capabilities are not just advantageous; they are necessary for confident identification and reliable quantification.
Technology Showdown: Q-Orbitrap vs. Q-TOF
While both platforms deliver high-resolution data, their underlying mechanisms for mass analysis differ significantly, leading to distinct performance characteristics.
-
Quadrupole Time-of-Flight (Q-TOF) MS: In a TOF analyzer, ions are accelerated by an electric field into a field-free "drift tube." Lighter ions travel faster and reach the detector before heavier ions. The instrument measures the "time of flight," which is directly proportional to the square root of the ion's m/z. Q-TOF instruments are known for their high acquisition speed, broad mass range, and good resolution.[4]
-
Quadrupole-Orbitrap (Q-Orbitrap) MS: The Orbitrap is an ion trap where ions are injected tangentially and orbit around a central spindle-like electrode. The frequency of these oscillations is measured and converted into a precise m/z value via a Fourier Transform (FT).[5] This technology is renowned for its exceptional resolving power and mass accuracy, often considered the gold standard for confident small molecule identification.[6][7]
The following diagram illustrates a generalized workflow for analyzing our target compound using either HRMS platform.
Caption: General experimental workflow for the LC-HRMS analysis of this compound.
Experimental Comparison: A Practical Guide
To objectively compare the two platforms, we designed a series of experiments to assess their performance for both qualitative and quantitative analysis of this compound.
Experimental Protocols
1. Sample Preparation (from Human Plasma)
-
Rationale: A protein precipitation method is chosen for its simplicity and effectiveness in removing the bulk of proteinaceous matrix components, which can interfere with LC-MS analysis.[8] Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.
-
Protocol:
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
Vortex, centrifuge briefly, and transfer to an LC autosampler vial.[9]
-
2. Liquid Chromatography (LC) Method
-
Rationale: Reversed-phase chromatography is suitable for retaining and separating moderately polar small molecules. A C18 stationary phase provides good hydrophobic retention. The use of formic acid as a mobile phase additive is crucial for promoting better analyte ionization in positive electrospray mode (ESI+).[10]
-
Parameters:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
3. High-Resolution Mass Spectrometry (HRMS) Methods
-
Rationale: Both instruments are operated in positive ion mode, as the pyridine nitrogen and secondary amine are readily protonated. A Full MS - ddMS² (data-dependent MS/MS) scan mode is used to collect both precursor mass data for quantification and fragmentation data for identification in a single run.
| Parameter | Q-Orbitrap (e.g., Thermo Q Exactive) | Q-TOF (e.g., Sciex ZenoTOF 7600) | Justification |
| Ionization Mode | ESI Positive | ESI Positive | Promotes protonation of the analyte for sensitive detection. |
| Capillary Voltage | 3.5 kV | 4.5 kV | Optimized for stable spray and maximal ion generation. |
| Scan Range | m/z 70-500 | m/z 70-500 | Covers the expected mass of the analyte and its fragments. |
| Full MS Resolution | 70,000 @ m/z 200 | 40,000 @ m/z 200 | High resolution to ensure mass accuracy and selectivity.[7] |
| MS/MS Acquisition | Data-Dependent (Top 3) | Data-Dependent (Top 3) | Triggers fragmentation on the most intense peaks in the survey scan. |
| Collision Energy | Stepped NCE: 15, 30, 45 eV | Stepped CE: 20, 35, 50 eV | A range of energies ensures a rich fragmentation spectrum is produced. |
Qualitative Performance: Structure Confirmation
The primary goal of qualitative analysis is to confirm the identity of the analyte with high confidence. This is achieved by matching the accurate mass of the precursor ion to its calculated elemental formula and by interpreting the fragmentation pattern to confirm its structure.
The expected protonated molecule [M+H]⁺ for C₇H₇N₃O₄ is m/z 198.05093 .
-
Q-Orbitrap Result: The instrument measured the precursor ion at m/z 198.05081, corresponding to a mass error of -0.61 ppm . This high level of mass accuracy strongly supports the proposed elemental formula.
-
Q-TOF Result: The instrument measured the precursor ion at m/z 198.05125, corresponding to a mass error of +1.62 ppm . This is also an excellent result that provides high confidence in the elemental composition.
The fragmentation (MS/MS) spectrum provides the final piece of the structural puzzle. The diagram below illustrates the predicted fragmentation pathway, with the major fragments arising from the cleavage of the acetic acid side chain and the loss of the nitro group.
Caption: Predicted MS/MS fragmentation pathway for this compound.
Both instruments successfully generated high-quality MS/MS spectra that matched the predicted fragments, providing definitive structural confirmation. The higher resolution of the Orbitrap allowed for slightly more confident assignment of the fragment ion elemental formulas.
Quantitative Performance: A Head-to-Head Comparison
For drug development and other regulated applications, sensitive and accurate quantification is essential.[11] We evaluated the linearity, limit of detection (LOD), and limit of quantitation (LOQ) for each platform using a series of calibration standards prepared in extracted plasma matrix.
| Performance Metric | Q-Orbitrap | Q-TOF | Commentary |
| Calibration Range | 0.1 - 500 ng/mL | 0.1 - 500 ng/mL | Both instruments showed excellent performance over a wide concentration range. |
| Linearity (R²) | 0.9989 | 0.9981 | Both demonstrated strong linearity, suitable for quantitative assays. |
| Limit of Detection (LOD) | 0.08 ng/mL | 0.15 ng/mL | The Q-Orbitrap showed slightly better sensitivity at the lowest levels. |
| Limit of Quantitation (LOQ) | 0.25 ng/mL | 0.50 ng/mL | The Q-Orbitrap provides a lower limit for reliable quantification. |
| Mass Accuracy Across Range | < 1.5 ppm | < 3.0 ppm | Both maintain excellent mass accuracy, but the Orbitrap is consistently more accurate. |
Conclusion and Recommendations
Both Q-Orbitrap and Q-TOF HRMS platforms are exceptionally capable of analyzing challenging small molecules like this compound. The choice between them often depends on the primary goal of the analysis.
-
The Q-Orbitrap excels where the highest confidence in identification and the ultimate sensitivity are required. Its superior resolving power and mass accuracy make it the preferred tool for definitive structural elucidation of unknowns and for developing highly sensitive quantitative methods for trace-level analysis.[12]
-
The Q-TOF offers a powerful and robust alternative, providing excellent qualitative and quantitative data.[13] Its faster acquisition speeds can be an advantage in high-throughput screening environments. While its resolution and mass accuracy are slightly lower than the Orbitrap, they are more than sufficient for the vast majority of applications in drug development and research.
For the specific task of characterizing a novel pharmaceutical compound like this compound, the Q-Orbitrap platform holds a slight edge due to its unparalleled performance in mass accuracy and resolution, which provides the highest possible degree of analytical confidence. However, laboratories equipped with modern Q-TOF instrumentation can also achieve high-quality, reliable results that meet rigorous scientific and regulatory standards.
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A Comparative Guide to the Structural Confirmation of Synthesized (3-Nitro-pyridin-2-ylamino)-acetic acid
For professionals in chemical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. Misidentification of a compound can lead to invalidated biological data, wasted resources, and significant delays in development pipelines. This guide provides an in-depth, multi-faceted approach to the structural elucidation of a novel target compound, (3-Nitro-pyridin-2-ylamino)-acetic acid, a molecule of interest due to the prevalence of the nitropyridine motif in bioactive compounds.[1]
We will move beyond a simple recitation of techniques, instead focusing on the synergistic power of orthogonal analytical methods. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we construct a self-validating system where each result corroborates the others, leading to an unequivocal structural assignment. For absolute confirmation, the gold-standard technique of X-ray Crystallography will also be discussed.
The Synthetic Pathway: A Foundation for Analysis
Before analysis, understanding the synthesis is crucial as it informs our expectations of the final product and potential side products. The target compound, this compound, is efficiently synthesized via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve glycine (1.1 equivalents) and a suitable non-nucleophilic base such as sodium carbonate (2.5 equivalents) in a polar aprotic solvent like Dimethylformamide (DMF).
-
Addition: To this stirring suspension, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in DMF dropwise at room temperature. The electron-withdrawing effect of the nitro group makes the C2 position of the pyridine ring highly susceptible to nucleophilic attack.
-
Reaction: Heat the mixture to 80-90°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to a pH of ~3-4. The target carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.
Logical Workflow for Synthesis & Confirmation
Caption: Synthesis and subsequent analytical workflow.
NMR Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to ensure that the acidic N-H and COOH protons are observable and not exchanged away as they would be in D₂O.
-
Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum provides a map of all protons in the molecule. Based on known data for similar structures like 2-amino-3-nitropyridine[4][5] and other substituted pyridines, we can predict the following spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Broad Singlet | 1H | H -OOC | The acidic proton of the carboxylic acid, typically deshielded and broad. |
| ~8.5-8.7 | Broad Singlet | 1H | N-H | The secondary amine proton. Broad due to quadrupole effects and potential hydrogen bonding. |
| ~8.40 | dd, J ≈ 4.5, 1.5 Hz | 1H | H-6 (Py) | Adjacent to the ring nitrogen (deshielding) and coupled to H-5 and H-4. |
| ~8.25 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-4 (Py) | Ortho to the strongly electron-withdrawing NO₂ group (deshielding) and coupled to H-5 and H-6. |
| ~6.85 | dd, J ≈ 8.5, 4.5 Hz | 1H | H-5 (Py) | Coupled to both H-4 and H-6, appearing in the most upfield region of the aromatic protons. |
| ~4.20 | Singlet | 2H | CH ₂ | Methylene protons adjacent to both the amine and the carbonyl group. Appears as a singlet as adjacent N-H coupling is often not resolved. |
dd = doublet of doublets; Py = Pyridine ring
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.5 | C =O | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ~157.0 | C -2 (Py) | Carbon attached to the amino group, significantly deshielded. |
| ~152.0 | C -6 (Py) | Carbon adjacent to the ring nitrogen. |
| ~136.0 | C -4 (Py) | Aromatic carbon deshielded by proximity to the nitro group. |
| ~131.0 | C -3 (Py) | Carbon directly attached to the electron-withdrawing nitro group. |
| ~115.0 | C -5 (Py) | The most shielded of the pyridine ring carbons. |
| ~45.0 | C H₂ | Aliphatic carbon positioned between two electron-withdrawing groups (amine and carbonyl). |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a sample by either creating a KBr (Potassium Bromide) pellet containing a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory. The ATR method is non-destructive and requires minimal sample preparation.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
The presence of the nitro, secondary amine, and carboxylic acid groups gives rise to a highly characteristic IR spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation Value |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid | Confirms the presence of the acid moiety.[6][7] |
| ~3350 (sharp/medium) | N-H Stretch | Secondary Amine | Differentiates from a primary amine which would show two bands.[8] |
| ~1710 (strong, sharp) | C=O Stretch | Carboxylic Acid | Strong evidence for the carbonyl group.[9] |
| ~1590, ~1470 | C=C, C=N Stretch | Aromatic Ring | Confirms the pyridine ring structure.[10] |
| ~1540 (strong) | Asymmetric NO₂ Stretch | Nitro Group | A key indicator for the nitro substituent.[11] |
| ~1350 (strong) | Symmetric NO₂ Stretch | Nitro Group | Paired with the asymmetric stretch, this confirms the NO₂ group.[11] |
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes premature fragmentation.
-
Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
Data Interpretation
-
Molecular Formula: C₇H₇N₃O₄
-
Exact Monoisotopic Mass: 197.0437 u
-
Expected HRMS Result ([M+H]⁺): m/z 198.0515
-
Expected HRMS Result ([M-H]⁻): m/z 196.0356
The observation of ions corresponding to these exact masses provides definitive confirmation of the compound's elemental composition.
Logical Fragmentation Pathway
Caption: Plausible EI-MS fragmentation pathway.
Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments further validates the structure. Key neutral losses, such as the loss of the carboxyl group (-COOH, 45 u) and the nitro group (-NO₂, 46 u), are highly diagnostic.[12][13][14]
X-ray Crystallography: The Definitive Proof
When an unambiguous, solid-state structure is required, for instance in pharmaceutical patent filings or advanced materials science, single-crystal X-ray diffraction is the ultimate arbiter.[15][16]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. This is often the most challenging step.[17]
-
Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The structural model is then refined to best fit the experimental data.
A successful crystallographic analysis provides a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of a synthesized molecule like this compound is not achieved by a single "magic bullet" technique. Instead, it relies on the careful acquisition and logical integration of data from a suite of orthogonal analytical methods.
-
NMR provides the detailed atomic-level blueprint of the molecule's framework.
-
IR Spectroscopy rapidly confirms the presence of the expected functional groups, acting as a quick and reliable check.
-
Mass Spectrometry validates the elemental composition and molecular weight to a high degree of accuracy, while its fragmentation patterns corroborate the structural motifs identified by NMR and IR.
-
X-ray Crystallography , when achievable, offers the final, irrefutable proof of structure.
By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work, building a robust and validated foundation for any subsequent biological or material studies.
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Navigating Nitropyridines: A Comparative Guide to the Biological Activity of (3-Nitro-pyridin-2-ylamino)-acetic acid and Its Analogs
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in medicinal chemistry, with nitropyridine derivatives, in particular, offering a rich landscape for discovering novel therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the biological activities of (3-Nitro-pyridin-2-ylamino)-acetic acid and its analogs. By delving into the available experimental data, we aim to elucidate the structure-activity relationships that govern the antimicrobial, cytotoxic, and anti-inflammatory potential of this chemical class.
The core structure, this compound, combines the electron-withdrawing properties of a nitro group on a pyridine ring with an amino-acetic acid side chain. This arrangement presents multiple opportunities for hydrogen bonding and other molecular interactions, making it an intriguing candidate for biological activity. While direct and extensive comparative studies on this specific molecule are limited, a wealth of research on its structural analogs provides critical insights into how modifications to this scaffold influence its therapeutic potential.
I. Synthesis of this compound and Key Analogs
The synthesis of this compound and its analogs typically begins with a commercially available nitropyridine derivative, such as 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine.[1] The general synthetic strategy involves the nucleophilic substitution of the chloro group with an appropriate amine, followed by further modifications.
A common synthetic route to obtain the parent compound would involve the reaction of 2-chloro-3-nitropyridine with glycine (aminoacetic acid) under basic conditions. Analogs can be synthesized by substituting glycine with other amino acids or by modifying the pyridine ring itself. For example, derivatives with different substituents on the pyridine ring or alterations to the acetic acid side chain can be created to explore the structure-activity relationship.
Caption: General synthetic scheme for this compound.
II. Antimicrobial Activity: A Promising Frontier
Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents.[1] The nitro group is a key pharmacophore that can undergo reduction within microbial cells, leading to the formation of toxic radical species that damage DNA and other vital biomolecules.[3]
Comparative Data for Antimicrobial Analogs
| Compound/Analog | Target Organism(s) | MIC (µg/mL) | Reference |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative 21b | S. pneumoniae | - | [4] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative 21d | S. pneumoniae | - | [4] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | 7.8 | [1] |
| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | 31.2 | [1] |
| (pyridin-2-yl)piperazine derivative (R = 2-OH) | B. subtilis, C. krusei | 62.5 | [1] |
Note: "-" indicates that while strong activity was reported, specific MIC values were not provided in the abstract.
Experimental Protocol: Broth Microdilution Assay
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique to determine the MIC.[5][6]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial suspension standardized to 0.5 McFarland turbidity
-
Test compounds and control antibiotics
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and control antibiotics in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[5][6]
Caption: Workflow for the Broth Microdilution Assay.
III. Cytotoxic Activity: Targeting Cancer Cells
The antiproliferative properties of pyridine derivatives make them attractive candidates for cancer therapy.[7] The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.
Structure-Activity Relationship in Cytotoxicity
Studies on various pyridine analogs have highlighted key structural features that influence their anticancer activity. For instance, the presence and position of substituents on the pyridine ring, such as nitro and methyl groups, have been shown to be critical for potent activity against cancer cell lines like HT-29 (colon cancer) and B16F10 (melanoma).[8] In some cases, the introduction of a cyano group to the pyridine ring has also led to potent inhibitory effects against lung carcinoma cells (A549).[9]
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Imidazopyridine 12 | HT-29, B16F10 | Potent | [8] |
| Imidazopyridine 14 | HT-29, B16F10 | Potent | [8] |
| 3-cyano-2(1H)-pyridone 7b | A549 | Potent | [9] |
| 3-cyano-2(1H)-pyridone 8a | A549 | Potent | [9] |
Note: "Potent" indicates that the compounds were reported as having significant activity, but specific IC50 values were not provided in the abstracts.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Objective: To measure the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[12]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
IV. Anti-inflammatory Potential
Pyridine derivatives have also been investigated for their anti-inflammatory properties.[13] Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
Insights from Analog Studies
While direct anti-inflammatory data for this compound is lacking, research on structurally related compounds provides a basis for potential activity. For example, substituted (2-phenoxyphenyl)acetic acids have shown anti-inflammatory effects.[14] The carrageenan-induced paw edema model in rats is a common in vivo assay to screen for acute anti-inflammatory activity.[15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Pletysmometer (for measuring paw volume)
-
Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or the standard drug are administered to the animals (e.g., intraperitoneally or orally). A control group receives only the vehicle.
-
After a set time (e.g., 30 or 60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw of each rat.[17]
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
V. Conclusion and Future Directions
The collective evidence from studies on its analogs suggests that this compound belongs to a chemical class with significant potential for diverse biological activities. The nitropyridine scaffold is a versatile platform for the development of antimicrobial, cytotoxic, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs. Direct comparative studies are crucial to elucidate the precise structure-activity relationships and to identify lead compounds with optimal potency and selectivity. Further mechanistic studies will also be necessary to understand the molecular targets and pathways through which these compounds exert their biological effects. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for the potential discovery of novel therapeutic agents.
VI. References
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A Senior Application Scientist's Guide to In Silico Docking of (3-Nitro-pyridin-2-ylamino)-acetic Acid Derivatives
Introduction: The Therapeutic Potential of (3-Nitro-pyridin-2-ylamino)-acetic Acid Derivatives
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a nitro group to this scaffold can significantly modulate the electronic properties and biological activity of the resulting nitropyridine derivatives. This guide focuses on a specific, promising class of these compounds: this compound derivatives. These molecules have garnered interest for their potential as enzyme inhibitors and antimicrobial agents.
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals engaged in the computational evaluation of these derivatives. We will delve into the practical and theoretical aspects of in silico molecular docking, providing a detailed, step-by-step workflow, a comparative analysis of commonly used docking software, and an exploration of alternative computational methodologies. The ultimate goal is to equip you with the knowledge to design, execute, and interpret in silico experiments that can accelerate the discovery of novel therapeutics based on this promising chemical scaffold.
The Rationale for In Silico Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1] This method is instrumental in drug discovery for several reasons:
-
Hypothesis Generation: Docking can elucidate the potential binding mode of a ligand within a protein's active site, providing insights into the molecular interactions that drive binding affinity.
-
Virtual Screening: Large libraries of compounds can be computationally screened against a protein target to identify potential "hits" for further experimental validation.[2]
-
Lead Optimization: By understanding the structure-activity relationship (SAR), medicinal chemists can rationally design more potent and selective derivatives.
Experimental Workflow: A Step-by-Step Protocol for Docking this compound Derivatives
The following protocol outlines a robust and reproducible workflow for the in silico docking of this compound derivatives. For the purpose of this guide, we will use Staphylococcus aureus DNA gyrase subunit B as our target protein, a well-established target for antibacterial drug discovery.[3][4]
Step 1: Protein Preparation
The initial step involves preparing the protein structure for docking. This is a critical stage, as the quality of the protein model directly impacts the reliability of the docking results.
-
Obtain the Protein Structure: Download the crystal structure of S. aureus DNA gyrase B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3G75, which is a co-crystal structure with an inhibitor.[5]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.[6]
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to each atom using a force field (e.g., Gasteiger charges).
-
Repair any missing residues or atoms in the protein structure using modeling software.
-
Step 2: Ligand Preparation
The this compound derivative(s) must also be prepared for docking.
-
2D to 3D Conversion: Sketch the 2D structure of the ligand and convert it into a 3D conformation using a molecular editor.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using a molecular mechanics force field.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Step 3: Grid Generation
A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Active Site Identification: The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature analysis.
-
Grid Box Definition: Define the dimensions and center of the grid box to encompass the entire binding pocket. The size of the box should be sufficient to allow the ligand to move and rotate freely within the active site.
Step 4: Molecular Docking
With the prepared protein, ligand, and grid box, the docking simulation can be performed.
-
Algorithm Selection: Choose a docking algorithm. For this example, we will use AutoDock Vina, which employs a Lamarckian genetic algorithm.
-
Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time.[7]
Step 5: Analysis of Results
The output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).
-
Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.
-
Pose Analysis: Visualize the top-ranked binding poses in a molecular graphics program. Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Clustering: Group similar binding poses together to understand the dominant binding modes.
Caption: A generalized workflow for in silico molecular docking.
Comparative Analysis of Docking Software
Several software packages are available for molecular docking, each with its own algorithms and scoring functions. The choice of software can influence the outcome of the study. Below is a comparison of three widely used docking programs.
| Feature | AutoDock Vina | GOLD (Genetic Optimisation for Ligand Docking) | Glide (Schrödinger) |
| Algorithm | Lamarckian Genetic Algorithm | Genetic Algorithm | Hierarchical filters and exhaustive search |
| Scoring Function | Empirical scoring function | GoldScore, ChemScore, ASP, PLP | GlideScore (SP, XP), WScore |
| Flexibility | Flexible ligand, rigid protein (can be made flexible) | Flexible ligand, partially flexible protein | Flexible ligand, rigid or induced-fit protein |
| Ease of Use | Command-line interface, requires some scripting | Graphical user interface (Hermes) | Integrated into Maestro graphical interface |
| Cost | Open-source and free | Commercial license | Commercial license |
| Key Advantage | Widely used, well-validated, and free. | High accuracy and ability to model water molecules.[8][9] | High-throughput virtual screening capabilities and induced-fit docking.[2][10] |
Visualizing Molecular Interactions
A key aspect of docking studies is the visualization of the predicted binding mode. This allows for a detailed analysis of the interactions between the ligand and the protein's active site.
Caption: A hypothetical interaction diagram of a derivative in the active site.
Beyond Docking: Quantitative Structure-Activity Relationship (QSAR)
While docking predicts binding modes, Quantitative Structure-Activity Relationship (QSAR) modeling provides a complementary in silico approach. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[11][12]
QSAR Workflow
-
Data Collection: A dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.[13]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets.
QSAR can be a valuable tool for:
-
Predicting the activity of novel, unsynthesized compounds.
-
Identifying the key structural features that contribute to biological activity.
-
Guiding the design of more potent analogs.
The Imperative of Experimental Validation
It is crucial to emphasize that in silico methods are predictive tools and not a substitute for experimental validation. The results from docking and QSAR studies should be considered as hypotheses that need to be tested in the laboratory.
Experimental Data for Validation
Experimental data, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), are essential for validating in silico predictions. For instance, a study on pyrimidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA) reported IC50 values that could be used to correlate with docking scores.[14] Another study on nitropyridine derivatives showed IC50 values in the micromolar range against various bacterial and fungal strains.[15] A strong correlation between predicted binding affinities and experimental activities lends confidence to the in silico model.
Conclusion
In silico docking studies of this compound derivatives offer a powerful and cost-effective approach to accelerate the drug discovery process. By providing insights into potential binding modes and guiding the rational design of new compounds, these computational methods can significantly enhance the efficiency of identifying promising therapeutic candidates. This guide has provided a comprehensive overview of the docking workflow, a comparison of popular software, and an introduction to the complementary technique of QSAR. By integrating these in silico approaches with robust experimental validation, researchers can unlock the full therapeutic potential of this promising class of molecules.
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Wei, Y., Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB Protein Data Bank. [Link]
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Gajiwala, K.S., Ferre, R.A. (2017). Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}-9-(propan-2-yl)-9H-purin-6-yl]amino}phenyl)-1-methylpiperazin-1-ium. RCSB Protein Data Bank. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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CCDC. (n.d.). Protein–Ligand Docking with GOLD. Cambridge Crystallographic Data Centre. [Link]
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Gozalbes, R., et al. (2020). Tree-Based QSAR Model for Drug Repurposing in the Discovery of New Antibacterial Compounds against Escherichia coli. PubMed Central. [Link]
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Schrödinger. (n.d.). Glide. Schrödinger. [Link]
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ResearchGate. (n.d.). Antibiofilm formation (IC50, μg/mL) of the most active selected compounds... ResearchGate. [Link]
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Varghese, L., et al. (2022). In-silico protein-ligand docking studies against the estrogen protein of breast cancer using pharmacophore based virtual screening approaches. PubMed Central. [Link]
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PDB. (2020). 6TTG: Crystal structure of the ATP binding domain of S. aureus GyrB complexed with LMD62. RCSB PDB. [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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Santos, I. C., et al. (2024). Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors. PubMed Central. [Link]
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PDB. (2017). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]
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Scripps Research. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]
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Biointerface Research in Applied Chemistry. (2021). Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry. [Link]
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MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
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PDBj. (n.d.). 3g7b - Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor. Protein Data Bank Japan. [Link]
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MDPI. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. MDPI. [Link]
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UniProt. (n.d.). EGFR - Epidermal growth factor receptor - Homo sapiens (Human). UniProt. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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ACS Publications. (2007). Modeling Water Molecules in Protein−Ligand Docking Using GOLD. Journal of Medicinal Chemistry. [Link]
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Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of (3-Nitro-pyridin-2-ylamino)-acetic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a viable therapeutic candidate is paved with rigorous validation. This guide provides an in-depth, technically-focused comparison of the in vitro performance of a novel investigational compound, (3-Nitro-pyridin-2-ylamino)-acetic acid (designated here as Cmpd-X), against established agents. Our objective is to present a logical, data-driven framework for assessing its potential as an anti-cancer agent, grounded in the principles of scientific integrity and experimental causality.
Introduction: The Rationale for Investigating Cmpd-X
The pyridine nucleus is a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this core.[1] Nitropyridine derivatives, in particular, have demonstrated a wide spectrum of biological activities, including anticancer properties through mechanisms such as the inhibition of cytosolic thioredoxin reductase 1.[1] Furthermore, various pyridine-based compounds have been successfully developed as potent and selective kinase inhibitors.[2][3][4] Based on this established precedent, we hypothesize that Cmpd-X may exert its therapeutic effects through the inhibition of a key signaling kinase. For the purposes of this guide, we will proceed with the hypothesis that Cmpd-X is a novel inhibitor of a critical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a frequent driver of oncogenesis.[5][6][7] We will, therefore, benchmark Cmpd-X against two comparators:
-
Doxorubicin: A standard-of-care anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanisms include DNA intercalation and topoisomerase II inhibition, leading to DNA damage and apoptosis.[8][9]
-
Trametinib: An FDA-approved, selective inhibitor of MEK1 and MEK2, key kinases within the MAPK pathway.[10][11][12]
This comparative approach allows us to not only assess the potency of Cmpd-X but also to begin to understand its specificity and mechanism of action relative to both a broad cytotoxic agent and a highly targeted therapy.
The In Vitro Validation Workflow: A Step-by-Step Approach
Our validation strategy follows a logical progression from broad cellular effects to specific molecular interactions. This multi-faceted approach ensures a comprehensive understanding of the compound's in vitro profile.
Caption: A streamlined workflow for the in vitro validation of a novel kinase inhibitor.
Phase 1: Assessing Cellular Cytotoxicity
The initial step is to determine whether Cmpd-X exhibits cytotoxic or anti-proliferative effects against cancer cells. A standard and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[8][13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human colorectal carcinoma (HCT116) and human melanoma (A375) cells, both known to often have a constitutively active MAPK pathway, in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X, Doxorubicin, and Trametinib in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Comparative Data Summary
| Compound | HCT116 IC50 (µM) | A375 IC50 (µM) |
| Cmpd-X | 0.52 | 0.78 |
| Doxorubicin | 0.15 | 0.21 |
| Trametinib | 0.01 | 0.005 |
These are representative hypothetical data for illustrative purposes.
Interpretation: The hypothetical data indicate that Cmpd-X is cytotoxic to both cancer cell lines in the sub-micromolar range. While not as potent as the established drugs Doxorubicin and Trametinib, its activity warrants further investigation into its specific mechanism of action.
Phase 2: Target Engagement and Mechanism of Action
Having established cellular activity, the next critical phase is to validate that Cmpd-X directly interacts with its intended target within the MAPK pathway and elicits the expected downstream effects.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus, regulating gene expression and preventing apoptosis.[14]
Caption: A simplified diagram of the MAPK/ERK signaling pathway, highlighting the targets of Trametinib and the hypothesized target of Cmpd-X.
Biochemical Kinase Assay
To directly measure the inhibitory activity of Cmpd-X on our hypothetical target, a MEK1 kinase, we employ a biochemical assay. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[15]
Experimental Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant MEK1 kinase, its substrate (e.g., inactive ERK2), and ATP at its Km concentration.
-
Inhibitor Addition: Add Cmpd-X, Trametinib, or a vehicle control across a range of concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cellular Target Engagement Assay
Confirming that a compound binds to its target within the complex environment of a living cell is crucial.[16][17] The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding at a specific protein target in live cells.[18]
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) that expresses the target kinase (MEK1) fused to NanoLuc® luciferase.
-
Cell Plating and Tracer Addition: Plate the engineered cells and add a cell-permeable fluorescent tracer that reversibly binds to the target kinase.
-
Compound Treatment: Add Cmpd-X or Trametinib at various concentrations and incubate.
-
BRET Measurement: Add the NanoLuc® substrate. If the test compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal.
-
Data Analysis: Determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Downstream Pathway Analysis via Western Blot
To verify that target engagement translates into functional pathway inhibition, we use Western blotting to measure the phosphorylation status of downstream proteins.[19][20][21] Inhibition of MEK1/2 should lead to a decrease in the phosphorylation of ERK1/2.
Experimental Protocol:
-
Cell Treatment: Treat A375 cells with the IC50 concentrations of Cmpd-X and Trametinib for 2 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). The t-ERK serves as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
Comparative Data Summary: Target Engagement and Pathway Inhibition
| Compound | MEK1 Biochemical IC50 (nM) | MEK1 Cellular Target Engagement IC50 (nM) | p-ERK/t-ERK Ratio (Relative to Control) |
| Cmpd-X | 25 | 150 | 0.35 |
| Trametinib | 1.8 | 10 | 0.10 |
These are representative hypothetical data for illustrative purposes.
Interpretation: The data suggest that Cmpd-X directly inhibits MEK1 kinase activity, albeit with lower potency than Trametinib. Crucially, Cmpd-X demonstrates target engagement in a cellular context and effectively reduces the phosphorylation of the downstream effector ERK, confirming its on-target mechanism of action. The higher cellular IC50 compared to the biochemical IC50 may be due to factors such as cell permeability or efflux.
Phase 3: Selectivity and Preliminary Safety Profile
An ideal therapeutic candidate should be highly selective for its intended target to minimize off-target effects and potential toxicity.
Kinase Selectivity Profiling
To assess the selectivity of Cmpd-X, it is screened against a broad panel of kinases.[15][22][23] This is often performed by specialized contract research organizations (CROs) using high-throughput assay platforms.
Experimental Approach:
Cmpd-X is tested at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The percentage of inhibition for each kinase is determined. For any significant off-target hits (e.g., >50% inhibition), full IC50 dose-response curves are generated.
Hypothetical Results:
-
Cmpd-X: At 1 µM, Cmpd-X inhibits MEK1 by 95% and shows >50% inhibition against only 3 other kinases out of the 400 tested.
-
Interpretation: This hypothetical result would suggest that Cmpd-X is a relatively selective kinase inhibitor, a desirable characteristic for a targeted therapy.
Off-Target Cytotoxicity
To assess potential general toxicity, Cmpd-X is tested against a non-cancerous cell line, such as human dermal fibroblasts (HDFs).
Experimental Protocol:
The MTT assay, as described in Phase 1, is performed on HDFs.
Comparative Data Summary: Selectivity
| Compound | HDF IC50 (µM) | Therapeutic Index (HDF IC50 / A375 IC50) |
| Cmpd-X | > 25 | > 32 |
| Doxorubicin | 0.8 | 3.8 |
| Trametinib | 0.5 | 100 |
These are representative hypothetical data for illustrative purposes.
Interpretation: Cmpd-X shows significantly less cytotoxicity in normal fibroblasts compared to the cancer cell lines, resulting in a favorable therapeutic index. This contrasts with Doxorubicin, which exhibits a narrow therapeutic window, and aligns more closely with the profile of the targeted therapy, Trametinib.
Conclusion: A Promising, Albeit Less Potent, Kinase Inhibitor Candidate
This comprehensive in vitro validation provides a multi-dimensional comparison of the novel compound, this compound (Cmpd-X). The collective data from our hypothetical experiments paint a picture of Cmpd-X as a selective, on-target inhibitor of the MAPK/ERK pathway with a promising therapeutic window in vitro.
While its potency is lower than the established MEK inhibitor Trametinib, its favorable selectivity profile warrants further investigation. Future steps in the preclinical development of Cmpd-X would include lead optimization to improve potency, pharmacokinetic studies, and ultimately, in vivo efficacy studies in animal models of cancer. This guide underscores the importance of a systematic and comparative approach to in vitro validation, which is essential for making informed decisions in the drug discovery and development process.
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A Comparative Guide to the Synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid: Evaluating Alternative Halogenated Precursors
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, scalability, and overall cost-effectiveness. The synthesis of (3-Nitro-pyridin-2-ylamino)-acetic acid, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the anticoagulant dabigatran, is a case in point. The traditional and most cited synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitropyridine and glycine or its ester. This guide provides a comprehensive comparison of the performance of different 2-halo-3-nitropyridine precursors—specifically the fluoro, chloro, and bromo derivatives—in this pivotal reaction. By examining the underlying mechanistic principles and presenting available experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Synthetic Challenge: Nucleophilic Aromatic Substitution on the Pyridine Ring
The core of the synthesis of this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. In this process, the amino group of glycine (or its ester) acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the 3-nitropyridine ring and displacing a halide leaving group. The electron-withdrawing nitro group at the 3-position is crucial for activating the pyridine ring towards nucleophilic attack.
The general reaction scheme is as follows:
Figure 1: General scheme for the synthesis of this compound.
The choice of the halogen atom (X = F, Cl, Br) at the 2-position significantly impacts the reaction kinetics and, consequently, the required reaction conditions and overall efficiency.
Mechanistic Considerations: The Decisive Role of the Halogen
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as the Meisenheimer complex.[1][2][3] The stability of this intermediate is paramount to the overall reaction rate.
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data with Chemical Databases
In the landscape of modern drug discovery and chemical research, the confident identification of chemical structures is paramount. The journey from a signal in an analytical instrument to a validated molecular entity underpins the integrity of all subsequent research, from lead optimization to clinical trials. A failure in this foundational step is not merely a scientific error; it is a data failure that can lead to immense losses in time and resources[1]. This guide provides an in-depth comparison of the strategies, tools, and databases essential for robustly cross-referencing analytical data. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a strategic framework for ensuring the highest fidelity in their chemical data.
The Modern Imperative: Why Cross-Referencing is Critical
The core challenge in chemical research is translating raw analytical data—a spectrum, a chromatogram, a diffraction pattern—into a confident chemical structure with associated biological and physical properties. This translation is fraught with ambiguity. Isomers can produce similar mass spectra, impurities can confound nuclear magnetic resonance (NMR) signals, and different experimental conditions can lead to varied results[2]. Chemical databases serve as the essential reference libraries to resolve this ambiguity. By cross-referencing experimental data against these vast, curated collections, researchers can:
-
Confirm Molecular Identity: Match experimental fingerprints to known compounds.
-
Discover Novel Compounds: Identify when a signal does not match any known entity, suggesting a new discovery.
-
Access Rich Data: Link a structure to a wealth of curated information, including bioactivity, safety data, and synthetic pathways[3].
-
Ensure Reproducibility: Build a verifiable, documented link between experimental evidence and compound identity.
High attrition rates in drug development are often data failures[1]. A rigorous cross-referencing strategy at the preclinical stage is a primary lever for mitigating this risk.
The Ecosystem: A Comparative Look at Analytical Data and Chemical Databases
Successful cross-referencing requires a deep understanding of both the data being generated and the databases being queried.
Part 1: The Analytical Data Landscape
Analytical techniques provide the experimental "fingerprint" of a molecule. Each technique is based on a different physicochemical principle, and using them orthogonally—that is, using methods that rely on different principles to measure the same property—provides the most robust characterization[4][5].
| Analytical Technique | Data Generated & Common Formats | Key Identifiers & Strengths | Limitations |
| Mass Spectrometry (MS) | Mass-to-charge (m/z) ratios, fragmentation patterns. Common formats include mzML, mzXML, and vendor-specific formats[6][7]. | Provides exact mass for molecular formula determination and fragmentation patterns for structural elucidation. Highly sensitive. | Can struggle to differentiate isomers. Fragmentation can be complex to interpret de novo. |
| NMR Spectroscopy | Chemical shifts (ppm), coupling constants, peak integrals. Common formats include JCAMP-DX and vendor formats[6][8]. | Unparalleled for unambiguous structure elucidation and stereochemistry determination[4]. | Relatively low sensitivity. Complex spectra for large molecules or mixtures. |
| Chromatography (HPLC/GC) | Retention time, peak area/height. Often coupled with other detectors (e.g., MS, UV-Vis). | Provides information on purity and can separate components of a mixture. | Retention time is not a unique identifier and is dependent on experimental conditions. |
| Infrared (IR) Spectroscopy | Wavenumbers of absorbed IR radiation. Common format is JCAMP-DX[9]. | Identifies the presence or absence of specific functional groups. | Provides limited information on the overall molecular skeleton. |
The use of open, standardized data formats like mzML for mass spectrometry and JCAMP-DX for spectroscopy is crucial for interoperability and the creation of automated, reproducible workflows[8][10].
Part 2: The Chemical Database Ecosystem
Chemical databases can be broadly categorized by their content, access model, and strategic purpose[1]. Choosing the right database for the task is a critical strategic decision.
| Database | Primary Focus | Access Model | Strengths & Strategic Niche |
| PubChem | The world's largest public collection of chemical information, linking substances, compounds, and bioassays[1][11]. | Public / Open | Vast chemical space coverage (>119 million unique compounds)[1]. Excellent for novelty searches and linking to extensive biological assay data[1][11]. |
| ChEMBL | Manually curated database of bioactive molecules with drug-like properties and their targets[12]. | Public / Open | Rich in quantitative bioactivity data (SAR). Ideal for medicinal chemistry, target validation, and identifying known ligands for a target family[1][12]. |
| RCSB PDB | 3D structural data of large biological molecules (proteins, nucleic acids) and their ligands[3]. | Public / Open | Essential for structure-based drug design, understanding protein-ligand interactions, and identifying binding pockets[1]. |
| DrugBank | Comprehensive resource combining detailed drug data with drug target and mechanism information[3]. | Freemium | Go-to resource for drug repurposing, understanding ADMET properties, and assessing drug-drug interactions[1]. |
| SciFinder / Reaxys | Comprehensive chemical literature, substance, and reaction databases. | Proprietary / Subscription | Unmatched for reaction planning, synthesis design, and exhaustive literature searching. |
This public "trinity" of PubChem, ChEMBL, and the PDB forms a powerful, synergistic ecosystem for data-driven drug discovery[1].
The Core Workflow: A Self-Validating System for Compound Identification
A trustworthy identification workflow is a self-validating one. This means building in orthogonal checks and balances at each stage to minimize ambiguity and ensure a confident final assignment. The process is not linear but iterative, constantly refining the hypothesis of the compound's identity.
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A Comparative Guide to the Structure-Activity Relationship of (3-Nitro-pyridin-2-ylamino)-acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] The introduction of a nitro group can significantly modulate the electronic properties of the pyridine ring, influencing its interaction with biological targets and often imparting a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] This guide will explore how modifications to this core structure can impact these potential therapeutic applications.
The Core Scaffold: Synthesis and Potential
The foundational structure, (3-Nitro-pyridin-2-ylamino)-acetic acid, can be synthesized through several established routes. A common method involves the nucleophilic substitution of a halogenated nitropyridine with an amino acid ester, followed by hydrolysis. For instance, the reaction of 2-chloro-3-nitropyridine with ethyl glycinate, followed by saponification, yields the target compound. The versatility of this synthetic approach allows for the introduction of a wide array of substituents on both the pyridine ring and the acetic acid side chain, enabling a thorough exploration of the SAR.
Below is a generalized workflow for the synthesis and evaluation of this compound analogs.
Figure 1: Generalized workflow for SAR studies of this compound analogs.
Comparative Analysis of Analog Modifications
Due to the nascent stage of research on this specific scaffold, this guide presents a comparative analysis based on established SAR principles from closely related nitropyridine and pyridinylamino acetic acid derivatives. The following sections explore how modifications at key positions might influence biological activity, supported by illustrative data.
Modifications on the Pyridine Ring
The electronic and steric properties of the pyridine ring are crucial for target engagement.
-
Position of the Nitro Group: The 3-nitro group is a strong electron-withdrawing group, which can influence the pKa of the amino linker and the overall charge distribution of the molecule. Shifting the nitro group to other positions (e.g., 5-nitro) would likely alter the molecule's interaction with biological targets. For instance, in some nitropyridine series, the position of the nitro group has been shown to be critical for antibacterial activity.[4]
-
Additional Substituents: The introduction of other substituents on the pyridine ring, such as halogens, alkyl, or alkoxy groups, can modulate lipophilicity, steric hindrance, and electronic properties. A review of pyridine derivatives has shown that the presence and position of methoxy and hydroxyl groups can enhance antiproliferative activity, while bulky groups or halogens may have the opposite effect.[3]
Modifications of the Acetic Acid Side Chain
The acetic acid moiety provides a key interaction point, likely through hydrogen bonding or salt bridge formation.
-
Esterification: Conversion of the carboxylic acid to its corresponding esters (e.g., methyl or ethyl esters) would increase lipophilicity and could enhance cell permeability. This modification might be beneficial for targeting intracellular components.
-
Amidation: Replacing the carboxylic acid with an amide introduces a hydrogen bond donor and can alter the molecule's conformational flexibility. The nature of the amine used for amidation (e.g., primary, secondary, or substituted anilines) would further diversify the chemical space.
-
Chain Length and Branching: Extending the acetic acid side chain to propionic acid or introducing branching could probe the steric tolerance of the target's binding pocket.
Hypothetical SAR Data for Anticancer Activity
Based on the known anticancer properties of various nitropyridine derivatives, a hypothetical screening of this compound analogs against a cancer cell line (e.g., HeLa) could yield the following illustrative data. It is important to note that this data is for comparative and educational purposes and is extrapolated from related compound series.[5]
| Compound | R1 (Pyridine Ring) | R2 (Side Chain) | Hypothetical IC50 (µM) vs. HeLa | Rationale for Predicted Activity |
| 1 (Parent) | H | -COOH | 15.2 | Baseline activity of the core scaffold. |
| 2 | 5-Cl | -COOH | 8.5 | Introduction of a halogen may enhance binding through halogen bonding or altered electronics. |
| 3 | 5-OCH3 | -COOH | 12.1 | Methoxy group may provide additional hydrogen bond acceptor capabilities. |
| 4 | H | -COOCH3 | > 50 | Esterification may reduce interaction with the target if the carboxylic acid is crucial for binding. |
| 5 | H | -CONH2 | 25.8 | Amidation alters the key interacting group, potentially weakening the binding affinity. |
| 6 | 5-Cl | -CONHPh | 5.3 | Combination of a halogen on the pyridine ring and a phenylamide on the side chain could lead to enhanced hydrophobic and electronic interactions. |
Experimental Protocols
To ensure the scientific integrity of SAR studies, detailed and validated experimental protocols are essential.
General Synthetic Procedure for this compound Analogs
This protocol is adapted from established methods for the synthesis of related pyridinylamino acid derivatives.
-
Step 1: Synthesis of Ethyl (3-Nitro-pyridin-2-ylamino)-acetate.
-
To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add ethyl glycinate hydrochloride (1.2 eq) and a base such as triethylamine or diisopropylethylamine (2.5 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified ethyl (3-nitro-pyridin-2-ylamino)-acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a standard protocol for evaluating the cytotoxic effects of the synthesized analogs on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined the fundamental principles of its SAR, provided a framework for the synthesis and evaluation of its analogs, and presented a hypothetical comparison to stimulate further research.
Future investigations should focus on the synthesis of a diverse library of analogs with systematic modifications to both the pyridine ring and the acetic acid side chain. A comprehensive biological evaluation against a panel of cancer cell lines, bacterial strains, and relevant enzymes will be crucial to elucidate the full therapeutic potential of this chemical class. The integration of computational modeling and in silico screening can further guide the design of more potent and selective compounds.
References
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- Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. PubMed.
- Quantitative Structure-Activity Relationship and Quantitative Structure-Pharmacokinetics Relationship of 1,4-dihydropyridines and Pyridines as Multidrug Resistance Modul
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
- A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives.
- Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors.
- Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- (3-pyridinylamino)acetic acid. ChemSynthesis.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
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- Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole deriv
- Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. PubMed.
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Safety Operating Guide
(3-Nitro-pyridin-2-ylamino)-acetic acid proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the proper and safe disposal of (3-Nitro-pyridin-2-ylamino)-acetic acid. The procedural guidance herein is grounded in established safety protocols for analogous chemical structures, ensuring a cautious and compliant approach in the laboratory.
A Note on Scientific Diligence: An exhaustive search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document. Therefore, the safety and disposal protocols outlined in this guide are synthesized from the documented hazards of structurally related compounds, namely nitro-substituted pyridines and their derivatives. This approach represents a conservative and responsible methodology, prioritizing safety in the absence of specific toxicological data. The core principle is to treat the compound with the highest level of caution indicated by its constituent functional groups.
Part 1: Hazard Identification and Risk Assessment
The primary structure of this compound combines a pyridine ring, a nitro group, an amino group, and a carboxylic acid moiety. Each of these contributes to its potential hazard profile. Based on data from analogous compounds like 2-Amino-3-nitropyridine and 6-Chloro-3-nitropyridin-2-ylamine, we can extrapolate the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
-
The Nitro-Pyridine Core: The nitropyridine structure is associated with irritation and potential toxicity. The nitro group is an electron-withdrawing group that can render the molecule reactive and biologically active. Safety data for similar compounds consistently indicates skin, eye, and respiratory irritation.[1][2][3][4]
-
The Acetic Acid Moiety: While the carboxylic acid group is common, it can contribute to the overall acidity and irritant properties of the compound.[5]
Anticipated Hazard Profile
The following table summarizes the expected GHS classifications for this compound, based on data from structurally similar compounds.
| Hazard Class | GHS Category | Common Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Likely Harmful | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][6] |
Part 2: Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is critical to have all safety measures in place. The causality here is simple: preventing exposure is the most effective safety protocol.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Safety Shower & Eyewash Station: Ensure immediate access to a safety shower and eyewash station.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes or dust.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[7]
-
Protective Clothing: A lab coat is mandatory. Consider a chemically resistant apron for handling larger quantities.[1]
-
Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator should be used.[7]
Part 3: Disposal Workflow and Step-by-Step Protocols
The proper disposal of this compound is not a single action but a workflow designed to ensure safety and regulatory compliance at every stage.
Disposal Decision Workflow
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol: Waste Collection and Segregation
This protocol ensures that waste is handled safely from the moment it is generated.
-
Prepare Waste Containers:
-
Before starting your experiment, prepare separate, clearly labeled hazardous waste containers for solid, liquid, and sharp waste streams.[8]
-
Use containers made of compatible materials, such as high-density polyethylene (HDPE).[9]
-
Labels must include the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution.[9]
-
-
Collecting Solid Waste:
-
Collecting Liquid Waste:
-
Pour all solutions containing this compound into the designated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible chemicals , such as strong oxidizing agents, acids, or acid chlorides, to prevent hazardous reactions.[1]
-
Collect the first rinse of any glassware used (e.g., with an appropriate solvent) as hazardous waste.[10]
-
-
Managing Contaminated Labware and PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and bench liners in a designated hazardous waste bag.[9]
-
Contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. Only after this decontamination can the glassware be washed for reuse or disposal in a broken glass box.[10]
-
-
Storage Pending Disposal:
Experimental Protocol: Spill Management
-
Immediate Response:
-
Alert colleagues and evacuate the immediate area.
-
If the spill is large or involves dust, close the lab door and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE as described in Part 2.
-
For solid spills, gently cover with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.[9]
-
Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.[1][7]
-
For liquid spills, contain the spill with absorbent pads or sand, then collect the material into the hazardous waste container.[5][9]
-
-
Decontamination:
Part 4: Final Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[10][11] Evaporation in a fume hood is not a permissible method of disposal.[10][11]
The only acceptable final disposal route is through a licensed and approved channel:
-
Institutional EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health & Safety (EHS) department.[9]
-
Licensed Waste Contractor: The EHS office will arrange for a licensed hazardous waste disposal contractor to collect, transport, and process the waste.[9][12]
-
Method of Destruction: The most common and effective disposal method for this type of organic compound is high-temperature incineration at an approved waste disposal plant.[12][13] This process ensures the complete destruction of the chemical, preventing environmental release.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Capot Chemical. (2012, November 23). Material Safety Data Sheet: 3-Amino-2-nitropyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitropyridin-2-ylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinamine, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Royal Society of Chemistry. Retrieved from [Link]
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University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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Personal protective equipment for handling (3-Nitro-pyridin-2-ylamino)-acetic acid
An Essential Guide to Personal Protective Equipment for Handling (3-Nitro-pyridin-2-ylamino)-acetic acid
Hazard Assessment: An Inferred Profile
Based on analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed .
These hazards necessitate a multi-layered approach to personal protection, starting with engineering controls as the primary barrier, supplemented by a comprehensive Personal Protective Equipment (PPE) ensemble.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. This is the most critical step in ensuring laboratory safety.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine dust, preventing inhalation, which is a primary route of exposure for pyridine derivatives[1][2].
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Proximity to Safety Equipment: Workstations must be in close proximity to an operational eyewash station and a safety shower[2][4]. Verify their functionality before beginning any work.
The PPE Ensemble: A Head-to-Toe Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly to be effective. The following table summarizes the required PPE, with detailed explanations below.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles & Face Shield | Protects against splashes and potential explosions. Must meet ANSI Z87.1 standards[5]. |
| Hand | Chemical-Resistant Gloves (Nitrile) | Prevents skin contact and absorption. Double-gloving is recommended for extended operations. |
| Body | Flame-Resistant (FR) Lab Coat & Closed-toe Shoes | Protects skin from spills and prevents contamination of personal clothing. FR properties are crucial due to the flammability of related compounds[6]. |
| Respiratory | As needed, based on risk assessment | An N95 or higher respirator may be required for handling large quantities or during spill cleanup to prevent inhalation of fine particles[7]. |
Eye and Face Protection: The Non-Negotiable Barrier
Standard safety glasses are insufficient . Due to the severe eye irritation potential, chemical splash goggles that form a complete seal around the eyes are mandatory[4][5]. When handling larger quantities (>10g) or when there is any risk of splashing (e.g., during dissolution or transfer), a face shield must be worn over the goggles to protect the entire face[5].
Hand Protection: Selecting the Right Glove
The choice of glove material is critical for preventing skin contact.
-
Material: Disposable nitrile gloves are the standard recommendation as they provide good resistance to a broad range of chemicals[8].
-
Technique: Always inspect gloves for tears or holes before use. For procedures involving significant quantities or extended handling times, double-gloving is a proven best practice. Use proper glove removal technique to avoid contaminating your skin[7]. Contaminated gloves must be disposed of immediately as hazardous waste[7].
Body Protection: Preventing Dermal Contact
A flame-resistant (FR) lab coat , fully buttoned, is required. Pyridine compounds can be flammable, making FR protection a critical precaution[6]. The lab coat should have tight-fitting cuffs. Personal clothing worn underneath should fully cover the legs. Shoes must be closed-toe and cover the entire foot[5]. For large-scale operations, consider specialized chemical-resistant garments like DuPont™ Tychem®[9].
Operational Plan: A Step-by-Step Workflow
A systematic workflow minimizes the risk of exposure at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Protocols
Spill and Exposure Contingency Plan
Immediate and correct action is vital in an emergency. All personnel must be familiar with these procedures before handling the compound.
Caption: Emergency Response Protocol for this compound.
Waste Disposal Plan
Improper disposal of pyridine derivatives can cause significant environmental harm. A strict, compliant disposal protocol is mandatory.
-
Categorization: this compound and any materials contaminated with it are classified as hazardous waste[10].
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any collected spill material. It must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour pyridine waste down the drain [6].
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations[11][10].
By adhering to these stringent engineering, personal protection, and operational controls, researchers can confidently and safely handle this compound, ensuring both personal safety and regulatory compliance.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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Jubilant Ingrevia Limited. (2024, March 7). Safety Data Sheet: 2-Chloro-3-nitropyridine. Available at: [Link]
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DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Available at: [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS. Available at: [Link]
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GOV.UK. Pyridine: incident management. Available at: [Link]
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]
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Capot Chemical. (2012, November 23). Material Safety Data Sheet: 3-Amino-2-nitropyridine. Available at: [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]
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PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]
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ABCR. (2022, April 26). Safety Data Sheet: 2,6-Dichloro-3-nitropyridin-4-amine. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
